molecular formula C21H14F3N3O B12387952 ND-011992

ND-011992

Cat. No.: B12387952
M. Wt: 381.3 g/mol
InChI Key: CAIODVXPWNFDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine, also known as ND-011992, is a quinazoline-type compound identified for its potent inhibitory activity against key enzyme complexes in bacterial energy metabolism . This compound has garnered significant research interest for its potential in next-generation tuberculosis chemotherapy, particularly for targeting multi-drug and extensively drug-resistant strains . Its primary research value lies in its ability to simultaneously target multiple components of the respiratory chain. Studies on Escherichia coli models have shown that this compound acts as a broad-spectrum respiratory inhibitor, effectively blocking both quinone reductases and quinol oxidases . It exhibits sub-micromolar affinity for respiratory complex I (IC50 = 0.12 µM) and also inhibits terminal quinol oxidases, including bd-I (IC50 = 0.63 µM) and bd-II oxidase (IC50 = 1.3 µM) . This dual mechanism is crucial for completely disrupting ATP synthesis in bacteria like Mycobacterium tuberculosis, especially under low-oxygen conditions where bd oxidase is upregulated for survival . The structural similarity of this compound to other bioactive quinazoline derivatives, a scaffold known for diverse pharmacological activities, further underscores its utility as a valuable chemical probe for studying bacterial respiration and for the development of novel anti-infective agents . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C21H14F3N3O

Molecular Weight

381.3 g/mol

IUPAC Name

N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27)

InChI Key

CAIODVXPWNFDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of ND-011992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-011992 has emerged as a significant small molecule inhibitor in the pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its molecular targets, synergistic interactions, and the experimental evidence that underpins our current understanding. This document is intended for an audience with a background in biochemistry, microbiology, and pharmacology.

Core Mechanism of Action: Dual Inhibition of the Respiratory Chain

This compound's primary mechanism of action is the inhibition of the cytochrome bd oxidase, a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis.[1][2] However, its therapeutic efficacy is most pronounced when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 oxidase complex.[1][2] This dual inhibition strategy effectively shuts down the pathogen's ability to perform aerobic respiration, leading to a rapid depletion of intracellular ATP and subsequent cell death.[1][2]

While initially identified as a cytochrome bd oxidase inhibitor in Mtb, recent studies in Escherichia coli have revealed that this compound possesses a broader spectrum of activity, also inhibiting respiratory complex I (NADH:ubiquinone oxidoreductase) and the bo3 oxidase.[3] Notably, its most potent activity was observed against complex I.[3] This suggests that this compound may function as a multi-target agent, disrupting the respiratory chain at multiple points.

The synergistic relationship between this compound and Q203 is crucial. Mtb possesses two terminal oxidases, cytochrome bcc:aa3 and cytochrome bd oxidase, which provide a level of functional redundancy.[1][2] Inhibition of only one of these oxidases is not sufficient to completely halt respiration. By targeting both terminal oxidases simultaneously, the combination of this compound and Q203 creates a synthetic lethal effect, leading to a bactericidal outcome against both replicating and non-replicating, antibiotic-tolerant Mtb.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound, both alone and in combination with Q203.

Target Organism Target Enzyme/Process Inhibitor(s) IC50 / FIC Index Reference
M. bovis BCGATP DepletionThis compound + Q2030.5–1.6 µM[1]
M. tuberculosis H37RvATP DepletionThis compound + Q2032.8–4.2 µM[1]
M. bovis BCGOxygen Consumption Rate (OCR)This compound + Q2030.8 µM[1]
E. coliRespiratory Complex IThis compound0.12 µM[3]
E. coliNADH OxidaseThis compound0.43 µM
E. colid-NADH OxidaseThis compound0.26 µM
M. bovis BCGSynergistic ATP Depletion (FIC Index)This compound + Q2030.01[1]
M. tuberculosis H37RvSynergistic ATP Depletion (FIC Index)This compound + Q2030.16[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I UQ_pool Ubiquinone Pool Complex_I->UQ_pool e- Proton_gradient Proton Motive Force Complex_I->Proton_gradient Complex_III Complex III (Cytochrome bcc) UQ_pool->Complex_III e- Complex_IV_bd Complex IV (Cytochrome bd) UQ_pool->Complex_IV_bd e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_gradient Complex_IV_aa3 Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV_aa3 e- Oxygen O2 Complex_IV_aa3->Oxygen e- Complex_IV_aa3->Proton_gradient Complex_IV_bd->Oxygen e- H2O H2O Oxygen->H2O ATP_synthase ATP Synthase Proton_gradient->ATP_synthase ATP ATP ATP_synthase->ATP ND011992_c1 This compound ND011992_c1->Complex_I ND011992_cbd This compound ND011992_cbd->Complex_IV_bd Q203 Q203 Q203->Complex_III

Caption: Mechanism of action of this compound and Q203 on the Mtb respiratory chain.

cluster_assays Endpoint Assays start Start: Mtb Culture treatment Treat with this compound +/- Q203 start->treatment incubation Incubate treatment->incubation ocr_assay Oxygen Consumption Rate (OCR) Assay (e.g., MitoXpress) incubation->ocr_assay atp_assay ATP Depletion Assay (e.g., BacTiter-Glo) incubation->atp_assay rnaseq RNA Sequencing incubation->rnaseq data_analysis Data Analysis and Interpretation ocr_assay->data_analysis atp_assay->data_analysis rnaseq->data_analysis end End: Determine Mechanism of Action data_analysis->end

Caption: General experimental workflow for characterizing this compound's activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound.

Oxygen Consumption Rate (OCR) Assay

This protocol is adapted from studies measuring the effect of this compound on mycobacterial respiration.

  • Bacterial Strains and Culture Conditions: M. bovis BCG or M. tuberculosis H37Rv are typically grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.

  • Assay Principle: The MitoXpress Xtra Oxygen Consumption Assay is a fluorescence-based assay where a phosphorescent oxygen-sensitive probe is quenched by oxygen. As cells consume oxygen, the quenching is reduced, leading to an increase in fluorescence signal.

  • Procedure:

    • Bacterial cultures are harvested in the mid-log phase and washed with PBS.

    • The cell density is adjusted to a predetermined OD600 in assay medium (e.g., 7H9 broth without ADC).

    • The bacterial suspension is added to a 96-well black, clear-bottom plate.

    • The MitoXpress Xtra probe is added to each well.

    • This compound and/or Q203 are added at various concentrations. A DMSO control is included.

    • The wells are sealed with a layer of mineral oil to prevent oxygen diffusion from the air.

    • The plate is incubated in a fluorescence plate reader with temperature control (37°C).

    • Fluorescence is measured kinetically over time (e.g., every 2 minutes for 2 hours) at an excitation of ~380 nm and an emission of ~650 nm.

  • Data Analysis: The rate of oxygen consumption is determined from the slope of the fluorescence signal over time. IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

ATP Depletion Assay

This protocol outlines the measurement of intracellular ATP levels in mycobacteria following treatment with this compound.

  • Bacterial Strains and Culture Conditions: As described for the OCR assay.

  • Assay Principle: The BacTiter-Glo Microbial Cell Viability Assay is a bioluminescence-based assay that measures ATP. A reagent containing a thermostable luciferase and its substrate, luciferin, is added to the bacterial culture. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present.

  • Procedure:

    • Mid-log phase bacterial cultures are prepared as described above.

    • The bacterial suspension is aliquoted into a 96-well opaque white plate.

    • This compound and/or Q203 are added at various concentrations, with a DMSO control.

    • The plate is incubated at 37°C for a defined period (e.g., 24 or 48 hours).

    • The BacTiter-Glo reagent is added to each well, and the plate is shaken for 5 minutes to ensure cell lysis and signal stabilization.

    • Luminescence is measured using a luminometer.

  • Data Analysis: The relative light units (RLU) are proportional to the ATP concentration. The percentage of ATP depletion is calculated relative to the DMSO control. IC50 values are determined from dose-response curves. For synergy analysis, a checkerboard titration of this compound and Q203 is performed, and the Fractional Inhibitory Concentration (FIC) index is calculated.

RNA Sequencing (RNA-seq)

This protocol provides a general framework for analyzing the transcriptional response of M. tuberculosis to this compound.

  • Bacterial Culture and Treatment: M. tuberculosis H37Rv is grown in 7H9 broth to mid-log phase. The culture is then treated with a specific concentration of this compound, Q203, a combination of both, or a DMSO control for a defined duration (e.g., 6 or 24 hours).

  • RNA Extraction:

    • Bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., TRIzol).

    • Cells are mechanically disrupted using bead beating to ensure efficient lysis of the mycobacterial cell wall.

    • Total RNA is purified using a combination of phenol-chloroform extraction and a column-based purification kit.

    • The RNA is treated with DNase to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • The quality and quantity of the extracted RNA are assessed using a bioanalyzer and a fluorometer.

    • Ribosomal RNA (rRNA) is depleted from the total RNA sample to enrich for messenger RNA (mRNA).

    • The rRNA-depleted RNA is fragmented, and cDNA is synthesized.

    • Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

    • The library is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatics Analysis:

    • The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

    • The cleaned reads are aligned to the M. tuberculosis H37Rv reference genome.

    • The number of reads mapping to each gene is counted.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the control.

    • Pathway analysis and gene ontology enrichment analysis are performed to understand the biological processes affected by the drug treatment.

Conclusion

This compound represents a promising advancement in the fight against tuberculosis, primarily through its synergistic and bactericidal activity when combined with the cytochrome bcc:aa3 oxidase inhibitor, Q203. Its multi-targeting potential, particularly its potent inhibition of respiratory complex I, further underscores its significance. The experimental protocols detailed in this guide provide a foundation for continued research into the nuanced mechanisms of this compound and the development of novel combination therapies targeting the respiratory chain of Mycobacterium tuberculosis.

References

The Discovery and Synthesis of ND-011992: A Dual-Inhibitor Approach to Combat Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. A promising therapeutic strategy involves targeting the pathogen's respiratory chain. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of ND-011992, a novel cytochrome bd oxidase inhibitor. This compound demonstrates potent bactericidal activity against M. tuberculosis when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 oxidase. This dual-inhibitor approach effectively disrupts the pathogen's energy metabolism, offering a promising avenue for the development of new anti-tubercular regimens. This guide details the experimental protocols for the identification and characterization of this compound and presents key quantitative data in a structured format.

Discovery of this compound: A Targeted Whole-Cell Screen

This compound was identified through a facile whole-cell screening approach designed to uncover inhibitors of the cytochrome bd (Cyt-bd) oxidase in Mycobacterium bovis BCG, a close relative of M. tuberculosis.[1] The screen was predicated on the principle of synthetic lethality, where the simultaneous inhibition of both terminal oxidases of the mycobacterial electron transport chain—cytochrome bcc:aa3 and cytochrome bd—leads to a significant depletion of intracellular ATP and subsequent cell death.

The screening process involved the use of Q203, a known inhibitor of the cytochrome bcc:aa3 complex, to sensitize the bacteria. A library of 53 small molecules was screened for their ability to potentiate the ATP-depleting effect of Q203.[1] This led to the identification of this compound, a quinazolin-4-amine derivative, as a potent synergistic partner to Q203.[1]

Experimental Protocol: Whole-Cell ATP Depletion Screen

Objective: To identify compounds that synergistically deplete intracellular ATP levels in mycobacteria when combined with a cytochrome bcc:aa3 inhibitor (Q203).

Materials:

  • Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv culture

  • 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Q203 (Telacebec)

  • Compound library (including this compound)

  • 96-well or 384-well microplates

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Mycobacterial cultures were grown to mid-log phase (OD600 of 0.6-0.8).

  • The cultures were diluted in fresh 7H9 medium to a final OD600 of 0.05.

  • Compounds from the library were added to the wells of the microplate at a final concentration (e.g., 10 µM).

  • Q203 was added to the wells at a sub-inhibitory concentration (e.g., 100 nM). Control wells with DMSO, Q203 alone, and compound alone were included.

  • The diluted mycobacterial culture was added to each well.

  • The plates were incubated at 37°C for 24-48 hours.

  • After incubation, the BacTiter-Glo™ reagent was added to each well according to the manufacturer's instructions.[2][3][4][5]

  • Luminescence, which is proportional to the ATP concentration, was measured using a luminometer.

  • Compounds that showed a significant reduction in luminescence in the presence of Q203 compared to the controls were identified as hits.

G Whole-Cell Screening Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis start Start culture Grow M. bovis BCG to mid-log phase start->culture dilute Dilute culture culture->dilute plate Dispense compounds, Q203, and cells into microplate dilute->plate incubate Incubate at 37°C plate->incubate add_reagent Add BacTiter-Glo™ reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Identify hits with synergistic ATP depletion measure->analyze end End analyze->end G Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Chloroquinazoline product This compound reactant1->product reactant2 4-(4-(Trifluoromethyl)phenoxy)aniline reactant2->product base K₂CO₃ base->product solvent DMSO solvent->product heat Heat heat->product G Mechanism of Dual Inhibition cluster_etc Mycobacterial Electron Transport Chain cluster_inhibitors Inhibitors NADH NADH ComplexI Complex I (NDH-1) NADH->ComplexI Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Menaquinone Menaquinone Pool ComplexI->Menaquinone ComplexII->Menaquinone Cyt_bcc_aa3 Cytochrome bcc:aa3 Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Menaquinone->Cyt_bd O2 O₂ Cyt_bcc_aa3->O2 PMF Proton Motive Force Cyt_bcc_aa3->PMF H⁺ pumping Cyt_bd->O2 Cyt_bd->PMF H⁺ pumping H2O H₂O O2->H2O O2->H2O ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits ND011992 This compound ND011992->Cyt_bd Inhibits G In Vivo Efficacy Study Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis infect Infect mice with M. tuberculosis treat Administer compounds via oral gavage for 5 days infect->treat euthanize Euthanize mice treat->euthanize harvest Harvest and homogenize lungs euthanize->harvest plate Plate serial dilutions harvest->plate count Enumerate CFU plate->count

References

ND-011992: A Potent Inhibitor of Cytochrome bd Oxidase for Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ND-011992 is a promising quinazoline-based small molecule inhibitor that has garnered significant attention as a potential adjunctive therapy for tuberculosis. Its primary mechanism of action involves the inhibition of the cytochrome bd oxidase, a key terminal oxidase in the electron transport chain of Mycobacterium tuberculosis (Mtb). While modestly effective on its own, this compound exhibits potent bactericidal activity when used in combination with inhibitors of the cytochrome bcc:aa3 oxidase, such as Q203 (Telacebec). This synergistic interaction effectively shuts down the pathogen's respiratory flexibility, leading to a collapse in cellular energy production and subsequent cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic strategies that target unconventional pathways. The mycobacterial electron transport chain, which is essential for energy production and survival, has emerged as a promising target for new anti-tubercular agents. Mtb possesses a branched respiratory chain with two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[1] This redundancy allows the bacterium to adapt to varying oxygen tensions and withstand inhibitors targeting only one of the two branches.[2]

Q203 (Telacebec), a clinical-phase drug candidate, targets the cytochrome bcc:aa3 complex. However, its efficacy is limited by the ability of Mtb to reroute electron flow through the cytochrome bd oxidase. This highlights the therapeutic potential of a dual-inhibitor approach. This compound was identified as an inhibitor of the cytochrome bd oxidase, demonstrating a strong synthetic lethal interaction with Q203.[2] This combination therapy effectively blocks both branches of the respiratory chain, leading to enhanced bactericidal activity against both replicating and non-replicating Mtb.[3][4]

Mechanism of Action

This compound functions as a quinazoline-type inhibitor that targets both quinone reductases and quinol oxidases.[5] Its primary anti-tubercular activity in the context of combination therapy stems from its inhibition of the cytochrome bd oxidase. However, studies in Escherichia coli have revealed that this compound also inhibits other components of the respiratory chain, including respiratory complex I and cytochrome bo3 oxidase, albeit with varying potencies.[6][7]

The synergistic effect of this compound with Q203 is rooted in the dual blockade of Mtb's terminal oxidases. Q203 inhibits the cytochrome bcc:aa3 supercomplex, forcing the bacterium to rely solely on the cytochrome bd oxidase for respiration. Subsequent inhibition of the cytochrome bd oxidase by this compound leads to a complete shutdown of aerobic respiration, resulting in a rapid depletion of intracellular ATP and ultimately, cell death.[3][8]

cluster_pmf Proton Motive Force Generation menaquinol Menaquinol Pool (MQH2) bcc_aa3 Cytochrome bcc:aa3 Supercomplex menaquinol->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase menaquinol->bd_oxidase e- complex_I Complex I (NADH Dehydrogenase) complex_I->menaquinol e- complex_II Complex II (Succinate Dehydrogenase) complex_II->menaquinol e- oxygen O2 bcc_aa3->oxygen e- bd_oxidase->oxygen e- atp_synthase ATP Synthase atp ATP atp_synthase->atp H+ gradient h2o H2O oxygen->h2o q203 Q203 (Telacebec) q203->bcc_aa3 nd011992 This compound nd011992->complex_I nd011992->bd_oxidase prep_culture Prepare Mtb Culture (Mid-log phase) add_cells Dispense Cells into 96-well plate prep_culture->add_cells add_compounds Add this compound and/or Q203 add_cells->add_compounds add_probe Add MitoXpress-Xtra Probe add_compounds->add_probe seal_plate Seal Plate with Mineral Oil add_probe->seal_plate measure Measure Fluorescence Kinetically seal_plate->measure analyze Calculate OCR measure->analyze prepare_dilutions Prepare Serial Dilutions of this compound and Q203 setup_plate Set up 96-well Plate with Drug Combinations prepare_dilutions->setup_plate inoculate Inoculate with Mycobacterial Suspension setup_plate->inoculate incubate Incubate at 37°C inoculate->incubate assess_growth Assess Growth/Viability (e.g., ATP Depletion) incubate->assess_growth calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index assess_growth->calculate_fic

References

The Dual-Pronged Attack of ND-011992 on the Respiratory Chain of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Target Identification and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-011992 is a novel quinazoline-based compound identified as a potent inhibitor of the respiratory chain in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Initially discovered as an inhibitor of the alternative terminal oxidase, cytochrome bd oxidase, subsequent research has revealed a broader mechanism of action, including potent inhibition of respiratory complex I. This dual-targeting capability, particularly its synergistic bactericidal activity with the cytochrome bcc:aa3 oxidase inhibitor Q203 (Telacebec), positions this compound as a significant tool for understanding Mtb's respiratory flexibility and for the development of novel anti-tubercular combination therapies. This guide provides a comprehensive overview of the target identification, mechanism of action, and key experimental data related to this compound.

Introduction

The electron transport chain of Mycobacterium tuberculosis is a critical pathway for ATP synthesis and is a validated target for drug development. Mtb possesses a branched respiratory chain with two terminal oxidases: the primary cytochrome bcc:aa3 supercomplex and the alternative cytochrome bd oxidase. This redundancy allows the bacterium to adapt to varying oxygen levels and confers resistance to inhibitors targeting only one branch.[1][2] The clinical candidate Q203 (Telacebec) targets the cytochrome bcc:aa3 complex, but its efficacy is limited by the compensatory action of cytochrome bd oxidase.[1][3] This has driven the search for inhibitors of cytochrome bd oxidase to create synergistic drug combinations. This compound emerged from these efforts as a promising, albeit not clinically developed, lead compound.[4]

Target Identification and Mechanism of Action

Primary Target: Cytochrome bd Oxidase

This compound was initially identified through a whole-cell phenotypic screen designed to find inhibitors of cytochrome bd oxidase.[1][3] The screening strategy exploited the synthetic lethal relationship between the two terminal oxidases. By using a strain of Mtb with inhibited cytochrome bcc:aa3 (either genetically or chemically with Q203), the screen could identify compounds that were only active when the cytochrome bd oxidase was essential for survival.

Secondary Target: Respiratory Complex I (NADH Dehydrogenase)

More recent investigations have revealed that this compound is not entirely specific for cytochrome bd oxidase. It also demonstrates potent inhibitory activity against the respiratory complex I (Type II NADH dehydrogenase).[5][6] In fact, the inhibitory concentration (IC50) against complex I is significantly lower than that for cytochrome bd oxidase, suggesting that complex I may be a primary target.[5][6]

Synergistic Action with Q203

The most significant aspect of this compound's activity is its powerful synergy with Q203.[3] By inhibiting both terminal branches of the electron transport chain, the combination of this compound and Q203 leads to a complete shutdown of respiration, resulting in a rapid depletion of intracellular ATP and bactericidal activity against both replicating and non-replicating Mtb.[1][3] This dual inhibition strategy effectively overcomes the bacterium's respiratory flexibility.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity against Mycobacterium tuberculosis and its molecular targets.

Table 1: In Vitro Activity of this compound against Mycobacterial Strains

Compound/CombinationStrainAssayValueReference
This compoundM. tuberculosis H37RvIC50 (Growth Inhibition)2.8 - 4.2 µM[3]
This compoundM. bovis BCGIC50 (ATP Depletion with Q203)0.5 - 1.6 µM[3]
This compound + Q203M. tuberculosis H37RvMIC50 of Q203Lowered from 3.16 nM to 0.97 nM[3]

Table 2: Enzymatic Inhibition by this compound

Target EnzymeOrganismAssayIC50 ValueReference
Respiratory Complex IMycobacterium tuberculosisEnzymatic Inhibition0.12 µM[7]
Cytochrome bd OxidaseMycobacterium tuberculosisEnzymatic InhibitionMicromolar range[5][6]
bo3 OxidaseMycobacterium tuberculosisEnzymatic InhibitionMicromolar range[5]

Experimental Protocols

Whole-Cell Phenotypic Screen for Cytochrome bd Oxidase Inhibitors

This protocol describes a fluorescence-based whole-cell assay to identify inhibitors of cytochrome bd oxidase by exploiting the synthetic lethality with cytochrome bcc:aa3 inhibition.

  • Bacterial Strain: M. tuberculosis expressing a fluorescent reporter protein (e.g., mCherry or DsRed).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Procedure:

    • Grow the Mtb reporter strain to mid-log phase (OD600 ~0.6-0.8).

    • In a 384-well microplate, add the test compounds at desired concentrations.

    • Add Q203 to all wells (except negative controls) at a concentration that inhibits cytochrome bcc:aa3 (e.g., 100 nM).

    • Inoculate the wells with the Mtb reporter strain to a final OD600 of ~0.05.

    • Include control wells: bacteria with Q203 and DMSO (positive control for inhibition), bacteria with DMSO only (negative control), and media only (blank).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • Measure fluorescence using a plate reader (e.g., excitation/emission of 586nm/614nm for mCherry).

    • Calculate the percentage of growth inhibition relative to the controls. Hits are identified as compounds that show significant inhibition only in the presence of Q203.

Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of this compound on the oxygen consumption rate of Mtb.

  • Materials:

    • Mid-log phase Mtb culture.

    • Oxygen-sensitive sensor plates (e.g., Seahorse XF plates or plates with embedded fluorescent oxygen sensors).

    • Plate reader capable of measuring fluorescence over time.

    • This compound and Q203 stock solutions.

  • Procedure:

    • Inoculate the wells of the oxygen-sensitive plate with Mtb culture.

    • Add this compound, Q203, or the combination at desired concentrations. Include a DMSO control.

    • Seal the wells to create a closed system.

    • Measure the fluorescence of the oxygen sensor at regular intervals to determine the rate of oxygen depletion.

    • The oxygen consumption rate is calculated from the slope of the fluorescence versus time curve.

    • Compare the OCR in treated wells to the DMSO control to determine the inhibitory effect of the compounds.

Intracellular ATP Measurement Assay

This protocol quantifies the intracellular ATP levels in Mtb upon treatment with this compound.

  • Materials:

    • Mid-log phase Mtb culture.

    • 96-well opaque white plates.

    • ATP bioluminescence-based assay kit (e.g., BacTiter-Glo™).

    • Luminometer.

  • Procedure:

    • Inoculate a 96-well opaque plate with Mtb culture.

    • Add this compound, Q203, or the combination at desired concentrations. Include a DMSO control.

    • Incubate the plate at 37°C for a defined period (e.g., 24 hours).

    • Equilibrate the plate to room temperature.

    • Add the ATP bioluminescence reagent to each well. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the light-producing reaction.

    • Shake the plate briefly to ensure complete lysis and mixing.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

    • Express the results as a percentage of the ATP level in the DMSO-treated control cells.

Visualizations

Mtb_Respiratory_Chain_Inhibition cluster_electron_donors Electron Donors cluster_respiratory_complexes Respiratory Chain cluster_terminal_oxidases Terminal Oxidases cluster_atp_synthesis ATP Synthesis NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Menaquinone Menaquinone Pool Complex_I->Menaquinone e- Complex_II->Menaquinone e- bcc_aa3 Cytochrome bcc:aa3 (Complex III-IV) Menaquinone->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase (Alternative Oxidase) Menaquinone->bd_oxidase e- ATP_Synthase ATP Synthase bcc_aa3->ATP_Synthase H+ gradient bd_oxidase->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ND011992_I This compound ND011992_I->Complex_I ND011992_bd This compound ND011992_bd->bd_oxidase Q203 Q203 Q203->bcc_aa3

Caption: Inhibition of the M. tuberculosis respiratory chain by this compound and Q203.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Target Validation & Mechanism of Action cluster_outcome Outcome Whole_Cell_Screen Whole-Cell Phenotypic Screen (Mtb reporter strain + Q203) Hit_Identification Identification of this compound Whole_Cell_Screen->Hit_Identification OCR_Assay Oxygen Consumption Rate (OCR) Assay Hit_Identification->OCR_Assay ATP_Assay Intracellular ATP Measurement Hit_Identification->ATP_Assay Enzymatic_Assay Enzymatic Assays (Complex I, bd Oxidase) Hit_Identification->Enzymatic_Assay Dual_Inhibition Confirmation of Dual Inhibition (Complex I and Cytochrome bd Oxidase) OCR_Assay->Dual_Inhibition Synergy Demonstration of Synergy with Q203 ATP_Assay->Synergy Enzymatic_Assay->Dual_Inhibition

Caption: Experimental workflow for the identification and validation of this compound's targets.

Conclusion and Future Perspectives

This compound represents a significant advancement in our understanding of the respiratory flexibility of Mycobacterium tuberculosis. Its dual-targeting of both respiratory complex I and cytochrome bd oxidase, combined with its synergistic bactericidal effect with Q203, highlights a promising strategy for the development of new anti-tubercular drug regimens. While this compound itself may not be a clinical candidate due to suboptimal pharmacokinetic properties, it serves as a valuable chemical probe and a scaffold for the design of new inhibitors.[8] The synthetic lethal approach of co-targeting both terminal oxidases remains a compelling strategy to combat drug-tolerant and persistent Mtb, paving the way for future drug discovery efforts aimed at shortening tuberculosis treatment.

References

ND-011992: A Quinazoline-Type Inhibitor Targeting Bacterial Respiratory Complexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of ND-011992, a quinazoline-type inhibitor investigated for its potential role in novel combination therapies against Mycobacterium tuberculosis (Mtb) and its broader activity against bacterial respiratory chain complexes.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The bacterial electron transport chain (ETC), crucial for energy production, has emerged as a promising target for new therapeutics. This compound was identified as an inhibitor of cytochrome bd (Cyt-bd) oxidase, one of the two terminal oxidases in the Mtb respiratory chain. While exhibiting limited efficacy on its own, this compound acts synergistically with Q203 (Telacebec), a clinical-phase inhibitor of the other terminal oxidase, cytochrome bcc:aa3.[1][2] This dual inhibition effectively blocks cellular respiration and ATP synthesis, leading to bactericidal activity against both replicating and non-replicating Mtb.[1] Subsequent research has revealed that this compound is a multi-target inhibitor, also potently inhibiting respiratory complex I and other terminal oxidases in model organisms like E. coli.[3][4] This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic understanding of this compound.

Mechanism of Action

The primary therapeutic strategy involving this compound is the dual inhibition of the functionally redundant terminal oxidases in the Mtb respiratory chain.[1][2]

  • Mtb Respiratory Chain: Mtb possesses a branched respiratory chain with two terminal oxidases that transfer electrons to oxygen: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[5][6] This redundancy allows the bacterium to survive the inhibition of a single oxidase.[2]

  • Synergistic Inhibition: Q203 (Telacebec) specifically inhibits the cytochrome bcc:aa3 complex.[2] this compound was identified as an inhibitor of the cytochrome bd oxidase.[1] When used in combination, these two agents create a complete blockade of terminal respiration, leading to a collapse in ATP homeostasis and potent bactericidal effects.[1]

  • Broader Target Profile: Research on the respiratory chain complexes of Escherichia coli revealed that this compound is not specific to cytochrome bd oxidase. It also inhibits respiratory complex I (NADH:ubiquinone oxidoreductase) and the bo3 terminal oxidase.[3][4] Its most potent activity was observed against complex I, suggesting this compound acts on both quinone reductases and quinol oxidases.[3][4][7]

cluster_etc Bacterial Electron Transport Chain cluster_terminal Terminal Oxidases cluster_inhibitors NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Menaquinone Menaquinone Pool ComplexI->Menaquinone e- ComplexII->Menaquinone e- ComplexIII_IV Cytochrome bcc:aa3 Menaquinone->ComplexIII_IV e- CytBD Cytochrome bd Menaquinone->CytBD e- O2_1 O₂ → H₂O ComplexIII_IV->O2_1 O2_2 O₂ → H₂O CytBD->O2_2 ND011992_c1 This compound ND011992_c1->ComplexI ND011992_bd This compound ND011992_bd->CytBD Q203 Q203 (Telacebec) Q203->ComplexIII_IV

Fig 1. Multi-target inhibition of the bacterial respiratory chain by this compound.

Quantitative Data

The inhibitory activities of this compound have been quantified against various targets, both alone and in combination with other inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Organism Assay Type IC50 / MIC50 Conditions Reference(s)
M. tuberculosis H37Rv ATP Depletion IC50: 2.8–4.2 µM In the presence of Q203 [1][7][8]
M. bovis BCG ATP Depletion IC50: 0.5–1.6 µM In the presence of Q203 [1][8]
M. bovis BCG Oxygen Consumption Rate (OCR) IC50: 0.8 µM In the presence of Q203 [7]
M. tuberculosis H37Rv (ΔctaE-qcrCAB) Growth Inhibition 33- to 110-fold more potent than vs. wild-type Strain deficient in Cyt-bcc:aa3 [1][8]
E. coli Respiratory Complex I Enzyme Inhibition IC50: 0.12 µM - [3][4][7]
E. coli bo3 Oxidase Enzyme Inhibition Low micromolar range - [3][4]

| E. coli bd-I and bd-II Oxidases | Enzyme Inhibition | Low micromolar range | - |[3][4] |

Table 2: Synergistic Activity of this compound with Q203

Organism Assay Type Effect Reference(s)
M. tuberculosis H37Rv Growth Inhibition Lowers Q203 MIC50 from 3.16 nM to 0.97 nM [7]
M. tuberculosis H37Rv Respiration Complete inhibition of oxygen consumption [1]
M. bovis BCG Respiration Complete inhibition of oxygen consumption [1]
Replicating & Non-replicating Mtb Bactericidal Activity Potent bactericidal activity observed [1]

| Mouse Model of TB | In Vivo Efficacy | Increased efficacy relative to single-drug treatment |[1] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

4.1 Whole-Cell ATP Depletion Assay This assay measures the intracellular ATP concentration as an indicator of the cell's energy status following compound exposure.

  • Cell Culture: Mycobacterium bovis BCG or M. tuberculosis H37Rv are cultured to mid-log phase in appropriate media (e.g., 7H9 broth).

  • Compound Incubation: Bacterial cultures are dispensed into 96-well plates. A dose range of this compound is added, typically in the presence of a fixed, sub-inhibitory concentration of Q203 (e.g., 100 nM).

  • Incubation: Plates are incubated for a defined period (e.g., 15 hours) at 37°C.[1]

  • ATP Measurement: Bacterial cells are lysed, and the intracellular ATP is quantified using a commercial luminescent ATP detection kit (e.g., BacTiter-Glo™). Luminescence is measured with a plate reader.

  • Data Analysis: Luminescence values are normalized to a DMSO control. IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

4.2 Oxygen Consumption Rate (OCR) Assay This assay directly measures the effect of inhibitors on cellular respiration.

  • Cell Preparation: Mid-log phase mycobacterial cultures are washed and resuspended in a suitable assay buffer (e.g., PBS with supplements).

  • Assay Setup: Bacterial suspensions are added to a 96-well plate compatible with respirometry analysis. An oxygen-sensitive fluorescent probe (e.g., MitoXpress Xtra®) is added to each well.[8]

  • Compound Addition: Test compounds (DMSO control, this compound alone, Q203 alone, and the combination) are added to the wells.

  • Measurement: The plate is sealed, and fluorescence is measured over time at 37°C using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

  • Data Analysis: The slope of the kinetic fluorescence curve for each well is calculated to determine the OCR. The OCR in treated wells is compared to the DMSO control to determine the percent inhibition.

start Whole-Cell Library Screen (Identify Hits) atp_assay ATP Depletion Assay (Confirm Energy Disruption) start->atp_assay Primary Hit This compound ocr_assay Oxygen Consumption Rate (OCR) Assay (Validate Respiration Inhibition) atp_assay->ocr_assay synergy Synergy Testing with Q203 (Checkerboard & Isobologram) ocr_assay->synergy bactericidal Bactericidal Activity Assay (CFU Counting vs. Replicating & NRP Mtb) synergy->bactericidal resistance Resistance Profiling (Spontaneous Mutant Frequency) bactericidal->resistance invivo In Vivo Mouse Model (Test Efficacy) bactericidal->invivo lead Lead Candidate invivo->lead

Fig 2. Experimental workflow for the validation of this compound.

4.3 Synthesis of this compound A one-step synthesis for this compound and its derivatives has been described.[3] The proposed mechanism involves the reaction of 4-chloroquinazoline with 4-(4-(trifluoromethyl)phenoxy)aniline.[9]

cluster_reactants Reactants cluster_product Product reactant1 4-(4-(trifluoromethyl)phenoxy)aniline plus + reactant1->plus reactant2 4-chloroquinazoline product This compound reactant2->product One-step reaction plus->reactant2

Fig 3. Simplified representation of the synthesis of this compound.

Conclusion and Future Directions

This compound is a promising quinazoline-based inhibitor that validates the strategy of dual terminal oxidase inhibition for treating tuberculosis. Its synergistic and bactericidal activity with the clinical candidate Q203 highlights its potential as a component of a novel combination therapy.[1] The discovery of its broader activity, particularly its potent inhibition of respiratory complex I, opens new avenues for research.[3][7] This multi-target profile could be advantageous in overcoming resistance but also necessitates careful evaluation for off-target effects. Future research should focus on optimizing the structure of this compound to improve its specificity and pharmacokinetic properties, further exploring its efficacy in advanced preclinical models, and elucidating the precise binding interactions with its multiple respiratory targets.

References

The Effect of ND-011992 on the Bacterial Respiratory Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ND-011992 has emerged as a significant small molecule in the study of bacterial respiratory chains, particularly in the context of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on bacterial energy metabolism, and the experimental methodologies used to characterize its activity. While this compound demonstrates limited efficacy on its own, it exhibits potent bactericidal activity when used in combination with other respiratory chain inhibitors, highlighting a promising strategy for combating antibiotic-tolerant bacteria. Recent findings also suggest that its inhibitory activity may extend beyond its primary target to other complexes in the electron transport chain.

Introduction to the Bacterial Respiratory Chain and the Role of Terminal Oxidases

The electron transport chain (ETC) is a critical component of cellular respiration in both prokaryotes and eukaryotes, responsible for generating a proton motive force that drives ATP synthesis. In many pathogenic bacteria, including Mycobacterium tuberculosis, the respiratory chain is branched, featuring multiple terminal oxidases. Mtb possesses two primary terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[1] This functional redundancy allows the bacterium to adapt to different oxygen tensions and to resist the effects of inhibitors that target only one of these oxidases.[1][2]

  • Cytochrome bcc:aa3 oxidase: This is the main terminal oxidase under high-oxygen conditions and is the target of the clinical candidate drug Telacebec (Q203).[2]

  • Cytochrome bd oxidase: This alternative terminal oxidase is expressed predominantly under microaerobic conditions and has a high affinity for oxygen.[3]

The presence of both oxidases means that inhibiting just one is often insufficient to kill the bacterium, as it can compensate by utilizing the other.[1][2] This has led to the exploration of dual-inhibitor strategies.

This compound: A Cytochrome bd Oxidase Inhibitor

This compound has been identified as a putative inhibitor of the cytochrome bd oxidase in M. tuberculosis.[4] Its primary mechanism of action is the disruption of the electron flow through this alternative terminal oxidase.

Synergistic Action with Cytochrome bcc:aa3 Inhibitors

A key finding is the synergistic and bactericidal effect of this compound when combined with inhibitors of the cytochrome bcc:aa3 oxidase, such as Q203.[2][4] While neither compound is highly effective on its own, the dual inhibition of both terminal oxidases leads to a comprehensive shutdown of respiratory activity.[4] This combined action results in a significant decrease in oxygen consumption, a depletion of intracellular ATP, and ultimately, cell death, even in antibiotic-tolerant, non-replicating mycobacteria.[2][4]

The transcriptional response of Mtb to this combination therapy shows a drastic impact on genes related to the respiratory chain and redox stress, indicating a severe poisoning of the electron transport chain.[4]

Broader Inhibitory Profile

Interestingly, studies on Escherichia coli have revealed that this compound may have a broader inhibitory profile than initially thought. In addition to inhibiting both bd-I and bd-II oxidases, this compound was also found to inhibit respiratory complex I (NADH:ubiquinone oxidoreductase) and bo3 oxidase, with a particularly potent inhibition of complex I.[5][6] This suggests that this compound could function as a multi-target inhibitor of the bacterial respiratory chain.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound.

Organism Target Inhibitor(s) Assay Metric Value Reference
M. tuberculosis H37RvCytochrome bd oxidaseThis compound + Q203Bacterial ViabilityLog Reduction in CFU/ml (Day 15)> 2 (Bactericidal)[4]
M. bovis BCGRespiratory ChainThis compound + LansoprazoleATP Depletion-Dose-dependent decrease[4]
M. smegmatis (IMVs)Respiratory ChainThis compound + Q203Oxygen Consumption-Synergistic Inhibition[4]
E. coliComplex IThis compoundEnzyme ActivityIC500.12 µM[5][6]
E. colibd-I oxidaseThis compoundEnzyme ActivityIC50Low micromolar range[6]
E. colibd-II oxidaseThis compoundEnzyme ActivityIC50Low micromolar range[6]
E. colibo3 oxidaseThis compoundEnzyme ActivityIC50Low micromolar range[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Oxygen Consumption Rate (OCR) Assays

Objective: To measure the effect of this compound, alone and in combination with other inhibitors, on bacterial oxygen consumption.

General Protocol (Whole-Cell Assay):

  • Bacterial cultures (e.g., M. tuberculosis) are grown to a specific optical density (OD600).

  • The cells are washed and resuspended in an appropriate assay buffer.

  • The cell suspension is added to a sealed measurement vessel containing an oxygen-sensitive sensor.

  • This compound and/or other inhibitors (e.g., Q203) are added at desired concentrations. A vehicle control (e.g., DMSO) is also included.

  • Oxygen levels in the vessel are monitored over time using a non-invasive optical sensor system.

  • The rate of oxygen consumption is calculated from the change in oxygen concentration over time.

Protocol for Inverted Membrane Vesicles (IMVs):

  • IMVs are prepared from bacterial cultures (e.g., M. smegmatis) through methods such as French press lysis followed by ultracentrifugation.

  • The protein concentration of the IMV preparation is determined.

  • IMVs are resuspended in a reaction buffer containing an electron donor (e.g., NADH).

  • The IMV suspension is placed in a sealed chamber with an oxygen electrode or sensor.

  • The reaction is initiated by the addition of the electron donor.

  • This compound and/or other inhibitors are titrated into the chamber, and the effect on the rate of oxygen consumption is recorded.

ATP Depletion Assay

Objective: To determine the impact of this compound on intracellular ATP levels.

General Protocol:

  • Bacterial cultures (e.g., M. bovis BCG) are grown and treated with a dose range of this compound, often in the presence of a synergistic inhibitor like Q203 or lansoprazole.

  • The incubation is carried out for a specified period (e.g., 15 hours).

  • After incubation, the bacterial cells are lysed to release intracellular ATP.

  • The ATP concentration in the lysate is quantified using a commercial ATP bioluminescence assay kit, which measures the light produced from the luciferase-catalyzed reaction of ATP with luciferin.

  • Luminescence is measured using a luminometer, and ATP levels are normalized to the number of cells or protein concentration.

Bactericidal Activity Assay (CFU Enumeration)

Objective: To assess the bactericidal effect of this compound in combination with other inhibitors.

General Protocol:

  • M. tuberculosis cultures are treated with this compound, a synergistic inhibitor (e.g., Q203), the combination of both, or a vehicle control.

  • The cultures are incubated under appropriate conditions.

  • At various time points (e.g., up to 15 days), aliquots are taken from each culture.

  • Serial dilutions of the aliquots are plated on nutrient-rich agar plates.

  • The plates are incubated until colonies are visible.

  • The number of colony-forming units (CFU) is counted to determine the number of viable bacteria in each treatment condition. A 90% or greater reduction in CFU/ml compared to the initial inoculum is typically considered bactericidal.[4]

Transcriptional Response Analysis (RNA-seq)

Objective: To understand the global transcriptional changes in bacteria upon treatment with this compound.

General Protocol:

  • M. tuberculosis cultures are treated with this compound, a synergistic inhibitor, the combination, or a vehicle control for a defined period.

  • Total RNA is extracted from the bacterial cells using a suitable RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed.

  • Ribosomal RNA (rRNA) is depleted from the total RNA to enrich for messenger RNA (mRNA).

  • The mRNA is fragmented and used to construct a cDNA library for sequencing.

  • The library is sequenced using a high-throughput sequencing platform.

  • The resulting sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the treatment.

Visualizations

Mechanism of Action of this compound in M. tuberculosis

ND-011992_Mechanism_of_Action cluster_membrane Bacterial Inner Membrane cluster_terminal_oxidases Terminal Oxidases Complex_I Complex I (NADH Dehydrogenase) Quinone_Pool Menaquinone Pool Complex_I->Quinone_Pool e- Protons_out H+ Complex_I->Protons_out H+ bcc_aa3 Cytochrome bcc:aa3 Quinone_Pool->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase Quinone_Pool->bd_oxidase e- bcc_aa3->Protons_out H+ Oxygen_in O2 bcc_aa3->Oxygen_in e- bd_oxidase->Oxygen_in e- ATP_Synthase ATP Synthase ATP_out ATP ATP_Synthase->ATP_out Electrons_in e- Electrons_in->Complex_I Protons_in H+ Protons_in->ATP_Synthase Water_out H2O Q203 Q203 Q203->bcc_aa3 ND011992 This compound ND011992->Complex_I Also inhibits (in E. coli) ND011992->bd_oxidase

Caption: Dual inhibition of the Mtb respiratory chain by Q203 and this compound.

Experimental Workflow for Assessing Bactericidal Activity

Bactericidal_Activity_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_results Results start Start with Mtb Culture treatment Incubate with: - Vehicle (Control) - this compound - Q203 - this compound + Q203 start->treatment incubation Incubate for various time points (e.g., 0, 5, 10, 15 days) treatment->incubation sampling Take aliquots at each time point incubation->sampling dilution Perform serial dilutions sampling->dilution plating Plate dilutions on nutrient agar dilution->plating incubation_plates Incubate plates until colonies appear plating->incubation_plates cfu_count Count Colony-Forming Units (CFU) incubation_plates->cfu_count end Determine bactericidal effect (Log reduction in CFU/ml) cfu_count->end

Caption: Workflow for determining the bactericidal activity of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the bacterial respiratory chain. Its synergistic bactericidal activity with cytochrome bcc:aa3 inhibitors against M. tuberculosis validates the dual-inhibition strategy as a promising approach for developing new anti-tuberculosis therapies. The discovery of its potential to inhibit other respiratory complexes, such as complex I in E. coli, opens up new avenues for research into its full spectrum of activity and potential applications against a wider range of bacterial pathogens. Further research is needed to fully elucidate the binding site and mechanism of inhibition of this compound on cytochrome bd oxidase and other respiratory complexes. Additionally, structure-activity relationship studies could lead to the development of more potent and specific inhibitors based on the this compound scaffold.

References

Investigating the Bactericidal Activity of ND-011992 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bactericidal activity of ND-011992, a novel inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis. This document details the synergistic relationship between this compound and the cytochrome bcc:aa3 oxidase inhibitor, Q203 (Telacebec), summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. The electron transport chain of M. tuberculosis has emerged as a promising target for new drugs. This compound is an investigational compound that targets cytochrome bd oxidase, one of the two terminal oxidases in the mycobacterial respiratory chain. While this compound demonstrates limited standalone efficacy, its combination with Q203, an inhibitor of the complementary terminal oxidase (cytochrome bcc:aa3), results in potent bactericidal activity against both replicating and non-replicating M. tuberculosis. This dual inhibition strategy effectively shuts down cellular respiration, leading to ATP depletion and bacterial death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound, alone and in combination with Q203, against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound and Q203 Combination Against M. tuberculosis H37Rv

Compound/CombinationMetricValueReference
This compound + Q203Fractional Inhibitory Concentration Index (FIC)0.16[1]
This compound in the presence of 100 nM Q203ATP Depletion IC502.8–4.2 µM[1]
Q203MIC502.5 nM[2]

Table 2: Bactericidal Activity of this compound and Q203 Combination in Different Physiological States of M. tuberculosis H37Rv

Physiological StateTreatmentConcentrationOutcomeReference
ReplicatingThis compound + Q203VariousBactericidal[3][4]
Nutrient-starved (non-replicating)This compound + Q203VariousBactericidal[3][4]
Hypoxic (non-replicating)This compound + Q203VariousBactericidal[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bactericidal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Checkerboard Assay

The checkerboard assay is employed to assess the synergistic interaction between this compound and Q203.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (in DMSO)

  • Q203 stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution (0.02% in sterile water)

  • Plate reader

Procedure:

  • Prepare a logarithmic phase culture of M. tuberculosis H37Rv in 7H9 broth.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

  • In a 96-well plate, prepare serial dilutions of this compound horizontally and serial dilutions of Q203 vertically.

  • Inoculate each well with the prepared bacterial suspension.

  • Include control wells for each drug alone and a growth control (no drug).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for a further 24-48 hours.

  • Determine the MIC as the lowest concentration of the drug(s) that prevents the color change of resazurin from blue to pink.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic effect of this compound in combination with Q203 over time.

Materials:

  • Logarithmic phase culture of M. tuberculosis H37Rv

  • Middlebrook 7H9 broth

  • This compound and Q203

  • Sterile phosphate-buffered saline (PBS)

  • Middlebrook 7H10 agar plates supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Incubator at 37°C

Procedure:

  • Prepare a starting inoculum of M. tuberculosis H37Rv at a concentration of approximately 1 x 10^6 CFU/mL in 7H9 broth.

  • Add this compound and/or Q203 at desired concentrations to the bacterial cultures. Include a no-drug control.

  • Incubate the cultures at 37°C.

  • At specific time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

  • Prepare serial dilutions of the aliquots in sterile PBS.

  • Plate the dilutions onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

ATP Depletion Assay

This assay measures the intracellular ATP levels in M. tuberculosis following treatment with this compound and Q203 to assess the impact on cellular energy metabolism.

Materials:

  • Mid-log phase culture of M. tuberculosis H37Rv

  • This compound and Q203

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar

  • Luminometer

  • Opaque-walled 96-well microtiter plates

Procedure:

  • Dispense M. tuberculosis culture into the wells of an opaque-walled 96-well plate.

  • Add varying concentrations of this compound and a fixed concentration of Q203 to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 24 hours).

  • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

  • Add the BacTiter-Glo™ reagent to each well.

  • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of ATP depletion relative to untreated controls.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_assays Bactericidal Activity Assays cluster_analysis Data Analysis Mtb_culture M. tuberculosis Culture (Log Phase) MIC_assay MIC Determination (Checkerboard Assay) Mtb_culture->MIC_assay Time_kill Time-Kill Assay Mtb_culture->Time_kill ATP_assay ATP Depletion Assay Mtb_culture->ATP_assay Drug_prep Drug Preparation (this compound & Q203) Drug_prep->MIC_assay Drug_prep->Time_kill Drug_prep->ATP_assay FIC_calc FIC Index Calculation MIC_assay->FIC_calc CFU_plot CFU Time-Kill Plots Time_kill->CFU_plot ATP_quant ATP Quantification ATP_assay->ATP_quant

Caption: Experimental workflow for assessing the bactericidal activity of this compound.

mtb_respiratory_chain cluster_etc Mycobacterium tuberculosis Electron Transport Chain NADH NADH Menaquinone Menaquinone Pool NADH->Menaquinone SDH Succinate Dehydrogenase SDH->Menaquinone Cyt_bcc_aa3 Cytochrome bcc:aa3 Oxidase Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd Oxygen O2 Cyt_bcc_aa3->Oxygen ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ gradient Cyt_bd->Oxygen Cyt_bd->ATP_Synthase H+ gradient H2O H2O ATP ATP ATP_Synthase->ATP

Caption: Simplified diagram of the M. tuberculosis electron transport chain.

mechanism_of_action cluster_inhibition Mechanism of Action: Dual Inhibition of Terminal Oxidases ND011992 This compound Cyt_bd Cytochrome bd Oxidase ND011992->Cyt_bd Q203 Q203 (Telacebec) Cyt_bcc_aa3 Cytochrome bcc:aa3 Oxidase Q203->Cyt_bcc_aa3 Respiration Cellular Respiration Cyt_bcc_aa3->Respiration Cyt_bd->Respiration ATP_production ATP Production Respiration->ATP_production Bacterial_death Bacterial Death ATP_production->Bacterial_death inhibition leads to

Caption: Mechanism of action of this compound in combination with Q203.

References

Preliminary Studies on the Efficacy of ND-011992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of ND-011992, a novel inhibitor targeting the respiratory chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Introduction: Targeting a Redundant Respiratory Pathway

The discovery of bedaquiline, an ATP synthase inhibitor, has validated the energy metabolism of Mycobacterium tuberculosis as a prime target for new anti-tubercular drugs.[1] A key pathway within this system is the electron transport chain, which in Mtb features a branched architecture with two terminal oxidases: the cytochrome bcc:aa₃ supercomplex and the cytochrome bd (Cyt-bd) oxidase.[1][2]

This redundancy poses a challenge for drug development. Inhibitors targeting only the cytochrome bcc:aa₃ complex, such as the clinical candidate Telacebec (Q203), are not bactericidal because the Cyt-bd oxidase can compensate.[1][3] This has highlighted the Cyt-bd oxidase as a critical secondary target. This compound was identified through a whole-cell screening approach as an inhibitor of this alternative pathway, demonstrating potent synergistic and bactericidal activity when combined with Q203.[3]

Core Mechanism of Action: Dual Inhibition of Terminal Oxidases

This compound functions as a putative Cyt-bd inhibitor.[3] While it shows minimal efficacy on its own, it becomes highly effective when combined with Q203, an inhibitor of the cytochrome bcc:aa₃ complex.[1][3] This dual-inhibition strategy effectively shuts down the pathogen's ability to use oxygen, leading to a collapse in cellular ATP production and subsequent cell death.[3] This synergistic action is crucial for eradicating antibiotic-tolerant, non-replicating mycobacteria, which are notoriously difficult to treat.[3]

Further research into its mechanism in Escherichia coli has revealed that this compound is not entirely specific to Cyt-bd. It also inhibits other respiratory enzymes, including respiratory complex I and the bo₃ oxidase, with its highest affinity observed for complex I.[4][5][6] This suggests this compound may act on both quinone reductases and quinol oxidases, making it a potent tool for disrupting the entire respiratory chain.[4][6]

substrate substrate complex complex inhibitor inhibitor carrier product product NADH NADH ComplexI Complex I (NDH-1/2) NADH->ComplexI e⁻ Succinate Succinate ComplexII Complex II (Sdh) Succinate->ComplexII e⁻ Menaquinone Menaquinone Pool ComplexI->Menaquinone e⁻ ProtonMotiveForce Proton Motive Force ComplexI->ProtonMotiveForce ComplexII->Menaquinone e⁻ ComplexIII Complex III (bcc:aa₃) Menaquinone->ComplexIII e⁻ ComplexIV_bd Complex IV (Cyt-bd) Menaquinone->ComplexIV_bd e⁻ Oxygen O₂ ComplexIII->Oxygen e⁻ ComplexIII->ProtonMotiveForce ComplexIV_bd->Oxygen e⁻ ComplexIV_bd->ProtonMotiveForce Water H₂O ATP ATP ATP_Synthase ATP Synthase ATP_Synthase->ATP ProtonMotiveForce->ATP_Synthase H⁺ Inhibitor_Q203 Q203 (Telacebec) Inhibitor_Q203->ComplexIII Inhibits Inhibitor_ND This compound Inhibitor_ND->ComplexI Also Inhibits Inhibitor_ND->ComplexIV_bd Inhibits

Caption: Dual inhibition of the Mtb electron transport chain by Q203 and this compound.

Quantitative Efficacy Data

The efficacy of this compound, particularly in synergy with Q203, has been quantified across various assays and organisms. The data highlight its potent activity in disrupting the energy metabolism of mycobacteria and other species.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
Target Organism / SystemAssay TypeConditionsIC₅₀ (µM)Reference
M. bovis BCGATP DepletionIn presence of Q2030.5 - 1.6[3]
M. tuberculosis H37RvATP DepletionIn presence of Q2032.8 - 4.2[3][6]
M. bovis BCGOxygen Consumption RateIn presence of Q2030.8[6]
E. coli MembranesComplex I Inhibitiond-NADH as substrate0.12[4][5][6]
E. coli (Purified)bd-I Oxidase InhibitionDuroquinol substrate0.63[5]
E. coli (Purified)bd-II Oxidase InhibitionDuroquinol substrate1.3[5]
Bovine Heart MitochondriaNADH Oxidase Inhibition-3.27[5]
Table 2: Bactericidal Activity of the this compound and Q203 Combination
Mtb Strain / StateKey FindingReference
Replicating Mtb H37RvCombination is bactericidal.[3]
Antibiotic-Tolerant (Nutrient-Starved)Achieved >95% killing efficacy.[3]
Hypoxic Non-Replicating MtbCombination is efficacious.[3]
MDR and XDR IsolatesCombination remains active.[3]
Various Clinical LineagesCombination remains active.[3]

In Vivo Efficacy

The promising in vitro results of the this compound and Q203 combination have been translated to an in vivo model. In a mouse model of tuberculosis, the combination therapy demonstrated a significantly enhanced bactericidal effect compared to treatment with either drug alone.[3] This provides crucial proof-of-concept for the translatability of this dual-inhibitor strategy to a live infection model.[1][3] While specific pharmacokinetic and pharmacodynamic data are not extensively detailed in preliminary reports, the improved killing efficacy in vivo strongly supports this combination as a viable therapeutic approach.[3]

Experimental Protocols

The following methodologies were central to the preliminary evaluation of this compound's efficacy.

ATP Depletion Assay

This assay quantifies the intracellular ATP levels in mycobacteria following compound exposure to measure the impact on energy metabolism.

  • Cell Culture: M. tuberculosis or M. bovis BCG are cultured to mid-log phase in appropriate media (e.g., 7H9).

  • Compound Exposure: Bacteria are exposed to a dose range of this compound, typically in the presence of a fixed concentration of Q203 (e.g., at its MIC₅₀).

  • Incubation: The exposure is carried out for a set period (e.g., 15 hours).[3]

  • ATP Quantification: Intracellular ATP is released via cell lysis and quantified using a luciferin/luciferase-based reagent (e.g., BacTiter-Glo™). Luminescence is measured on a plate reader.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of ATP depletion against the compound concentration.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of inhibitors on bacterial respiration.

  • Qualitative Method (Methylene Blue): Methylene blue, an indicator of oxygen presence, is added to sealed vials of bacterial culture. Decolorization indicates oxygen consumption. The combination of this compound and Q203 prevents this decolorization, indicating a halt in respiration.[3][7]

  • Quantitative Method (Microplate Respirometry): Real-time OCR is measured using platforms like the Seahorse XFe96 Analyzer.[3]

    • Bacterial cells are adhered to the bottom of a specialized microplate.

    • Baseline OCR is measured before the sequential injection of compounds (e.g., Q203 followed by this compound).

    • The immediate and sustained drop in OCR following the addition of the drug combination is recorded to confirm respiratory inhibition.[3]

Checkerboard Synergy Assay

This assay is used to determine if the interaction between two compounds is synergistic, additive, or antagonistic.

  • Setup: A microplate is prepared with serial dilutions of this compound along the x-axis and Q203 along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of mycobacteria.

  • Endpoint Measurement: After incubation, the endpoint (e.g., ATP depletion or growth inhibition via OD₆₀₀) is measured for each well.

  • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤ 0.5 is indicative of strong synergy. For the this compound/Q203 combination, FIC indices of 0.01 (M. bovis BCG) and 0.16 (M. tuberculosis) were achieved, reflecting a high degree of positive interaction.[3]

Bactericidal Activity Assay

This assay determines whether a compound or combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Culture Conditions: Assays are performed on replicating bacteria (standard broth culture), nutrient-starved non-replicating bacteria (incubated in PBS), and hypoxic non-replicating bacteria (cultured in sealed tubes).[3]

  • Drug Exposure: Cultures are exposed to the test compounds for an extended period (e.g., 7 days).

  • Viability Assessment: At various time points, aliquots are taken, serially diluted, and plated on solid agar (e.g., 7H11).

  • Outcome: Colony Forming Units (CFU) are counted after incubation. A significant reduction (e.g., ≥2-log₁₀) in CFU compared to the starting inoculum indicates bactericidal activity.

start_node Start process_node process_node data_node data_node decision_node decision_node result_node result_node A Identify Putative Cyt-bd Inhibitor (this compound) B Prepare Mtb Cultures (Replicating / Non-Replicating) A->B C Checkerboard Assay (this compound + Q203) B->C G Measure ATP Depletion & Oxygen Consumption B->G D FIC Index Calculation C->D E Synergistic? D->E F Bactericidal Activity Assay (CFU Counting) E->F Yes M Stop/Optimize E->M No I In Vivo Mouse Model Testing F->I H Mechanism of Action Confirmed G->H H->I J Assess Lung CFU Reduction I->J K Efficacious in vivo? J->K L Advance for Further Development K->L Yes K->M No

Caption: A generalized workflow for the preclinical efficacy assessment of this compound.

References

An In-Depth Technical Guide to the Chemical Properties and Mechanism of Action of ND-011992

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-011992 is a novel quinazoline-based small molecule identified as a potent inhibitor of cytochrome bd oxidase, a key component of the respiratory chain in Mycobacterium tuberculosis (Mtb). While exhibiting modest activity on its own, this compound demonstrates a powerful synergistic bactericidal effect when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 terminal oxidase. This dual inhibition strategy effectively shuts down the pathogen's respiratory flexibility, leading to a collapse in cellular energy production and subsequent cell death. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, offering valuable insights for researchers in the field of tuberculosis drug development.

Chemical Properties of this compound

This compound, with the chemical name N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine, is a synthetic compound belonging to the quinazoline class. Its chemical structure is presented below.

Chemical Structure:

  • IUPAC Name: N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

  • Molecular Formula: C21H14F3N3O

  • Molecular Weight: 393.35 g/mol

  • CAS Number: 2446880-46-0

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of cytochrome bd oxidase (CydBD), one of the two terminal oxidases in the electron transport chain of Mycobacterium tuberculosis. Mtb possesses a branched respiratory chain, allowing it to adapt to varying oxygen levels encountered within the host. The two main terminal oxidases are the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.

Q203, a clinical-stage anti-TB drug candidate, specifically inhibits the cytochrome bcc:aa3 complex. However, Mtb can compensate for this inhibition by utilizing the alternative cytochrome bd oxidase, rendering Q203 bacteriostatic rather than bactericidal on its own. This compound addresses this by inhibiting the cytochrome bd oxidase. The simultaneous inhibition of both terminal oxidases leads to a complete shutdown of respiratory activity, resulting in a rapid depletion of intracellular ATP and ultimately, bacterial cell death. This synergistic interaction is a promising strategy to combat drug-tolerant and persistent Mtb.[1][2][3]

ND-011992_Signaling_Pathway cluster_etc Mycobacterium tuberculosis Electron Transport Chain cluster_bcc_aa3 Cytochrome bcc:aa3 Supercomplex cluster_bd Cytochrome bd Oxidase cluster_inhibitors Inhibitors NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- QcrB QcrB Menaquinone->QcrB e- CydB CydB Menaquinone->CydB e- Sdh1 SDH-1 Sdh1->Menaquinone e- aa3 aa3 Oxidase QcrB->aa3 e- ProtonGradient Proton Motive Force QcrB->ProtonGradient H+ O2 O₂ aa3->O2 e- aa3->ProtonGradient H+ CydB->O2 e- CydB->ProtonGradient H+ H2O 2H₂O O2->H2O ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ProtonGradient->ATPsynthase H+ Q203 Q203 (Telacebec) Q203->QcrB ND011992 This compound ND011992->CydB

Figure 1: Mechanism of action of this compound and Q203 on the Mtb electron transport chain.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various components of the respiratory chain in both Mycobacterium tuberculosis and Escherichia coli. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound against Mycobacterial Respiratory Chain Components

Target OrganismAssayTarget/ConditionIC50 (µM)Reference(s)
M. bovis BCGATP Depletion (in presence of Q203)Whole Cell0.5 - 1.6[1]
M. tuberculosis H37RvATP Depletion (in presence of Q203)Whole Cell2.8 - 4.2[1]
M. bovis BCGOxygen Consumption Rate (in presence of Q203)Whole Cell0.8[1]

Table 2: Inhibitory Activity of this compound against E. coli Respiratory Chain Components

Target EnzymeIC50 (µM)Reference(s)
Respiratory Complex I (NADH:ubiquinone oxidoreductase)0.12[4]
Cytochrome bd-I Oxidase0.63[4]
Cytochrome bd-II Oxidase1.3[4]
Cytochrome bo3 Oxidase2.47[4]

Key Experimental Protocols

Oxygen Consumption Rate (OCR) Assay

The effect of this compound on mycobacterial respiration is a critical measure of its activity. OCR assays are typically performed using whole-cell suspensions.

OCR_Workflow start Start: Prepare M. tuberculosis cell suspension dispense Dispense cells into a 96-well plate start->dispense add_compounds Add this compound, Q203, or combination dispense->add_compounds add_probe Add oxygen-sensing probe (e.g., MitoXpress Xtra) add_compounds->add_probe seal Seal wells with mineral oil to create a closed system add_probe->seal measure Measure fluorescence kinetically (Excitation: ~380 nm, Emission: ~650 nm) in a plate reader at 37°C seal->measure analyze Analyze data: Calculate the rate of change in fluorescence over time to determine the OCR measure->analyze end End: Determine OCR inhibition analyze->end

Figure 2: General workflow for the Oxygen Consumption Rate (OCR) assay.

Methodology:

  • Cell Preparation: Mycobacterium species (e.g., M. bovis BCG or M. tuberculosis H37Rv) are cultured to mid-log phase, harvested, washed, and resuspended in an appropriate assay medium.

  • Assay Setup: The cell suspension is dispensed into a 96-well microplate. Test compounds (this compound, Q203, or a combination) and a control (e.g., DMSO) are added to the respective wells.

  • Probe Addition: An oxygen-sensing probe, such as MitoXpress Xtra, is added to each well. The fluorescence of this probe is quenched by oxygen.

  • Sealing: A layer of mineral oil is added to each well to create a closed system, preventing atmospheric oxygen from dissolving into the medium.

  • Measurement: The plate is incubated in a fluorescence plate reader at 37°C, and fluorescence is measured kinetically. As the bacteria consume oxygen, the quenching of the probe decreases, leading to an increase in fluorescence signal.

  • Data Analysis: The rate of oxygen consumption is calculated from the rate of change in fluorescence over time.[5][6]

ATP Depletion Assay

This assay quantifies the impact of this compound on the intracellular ATP levels of mycobacteria, providing a direct measure of the disruption of energy metabolism.

ATP_Depletion_Workflow start Start: Prepare M. tuberculosis cell suspension dispense Dispense cells into a 96-well plate start->dispense add_compounds Add this compound, Q203, or combination and incubate dispense->add_compounds lyse_cells Lyse bacterial cells to release intracellular ATP add_compounds->lyse_cells add_reagent Add ATP detection reagent (e.g., BacTiter-Glo™) lyse_cells->add_reagent measure Measure luminescence in a plate reader add_reagent->measure analyze Analyze data: Quantify ATP concentration based on a standard curve measure->analyze end End: Determine ATP depletion analyze->end

Figure 3: General workflow for the ATP Depletion assay.

Methodology:

  • Cell Culture and Treatment: Mycobacterial cultures are exposed to serial dilutions of this compound, with and without a fixed concentration of Q203, for a defined period.

  • Cell Lysis: After incubation, the bacterial cells are lysed to release the intracellular ATP.

  • ATP Detection: A commercially available ATP detection reagent, such as BacTiter-Glo™, is added. This reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is directly proportional to the amount of ATP.

  • Measurement: The luminescence is measured using a plate reader.

  • Quantification: The ATP concentration in the samples is determined by comparing the luminescent signal to a standard curve generated with known concentrations of ATP.[1]

Transcriptional Response Analysis (RNA-seq)

To understand the global cellular response to treatment with this compound and Q203, RNA sequencing (RNA-seq) is employed to profile the transcriptome of M. tuberculosis.

Methodology:

  • Bacterial Culture and Treatment: M. tuberculosis H37Rv cultures are treated with this compound, Q203, or a combination of both for a specified duration.

  • RNA Extraction: Total RNA is extracted from the bacterial pellets using a suitable method that ensures high-quality RNA.

  • Library Preparation: The extracted RNA is depleted of ribosomal RNA (rRNA), and the remaining messenger RNA (mRNA) is fragmented and converted into a cDNA library.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the M. tuberculosis reference genome, and the differential gene expression between the treated and untreated samples is determined.

Key Findings:

  • Treatment of M. tuberculosis H37Rv with this compound alone resulted in statistically significant changes in the expression of only a few genes.[1]

  • The transcriptional response to the combination of this compound and Q203 was found to be almost identical to the response of a cydAB deletion mutant (lacking cytochrome bd oxidase) treated with Q203 alone. This provides strong evidence that the primary role of this compound in the combination is the specific inhibition of cytochrome bd oxidase.

In Vivo Efficacy and Pharmacokinetics

While detailed pharmacokinetic data for this compound in animal models is not extensively published, it has been noted that the compound exhibits poor pharmacokinetic properties.[4] Despite this, in a mouse model of tuberculosis, the combination of this compound and Q203 demonstrated enhanced bactericidal activity compared to Q203 alone, highlighting the potential of this dual-inhibition strategy in a preclinical setting.[1] Further optimization of the lead structure is likely required to improve its pharmacokinetic profile for clinical development.

Conclusion

This compound represents a significant advancement in the quest for novel anti-tuberculosis agents. Its specific inhibition of cytochrome bd oxidase, a key component of the mycobacterial respiratory chain, provides a powerful tool to overcome the compensatory mechanisms that limit the efficacy of other respiratory inhibitors like Q203. The synergistic bactericidal activity of the this compound and Q203 combination underscores the potential of targeting respiratory flexibility as a therapeutic strategy. Further research focusing on lead optimization to improve the pharmacokinetic properties of this compound is warranted to translate this promising preclinical candidate into a clinically viable treatment for tuberculosis.

References

Methodological & Application

Application Notes and Protocols for Utilizing ND-011992 in Whole-Cell Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ND-011992, a potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (M. tuberculosis), in whole-cell screening assays. The protocols detailed below are designed to facilitate the identification and characterization of compounds that exhibit synergistic activity with this compound, ultimately targeting the respiratory chain of M. tuberculosis.

Introduction

This compound is a valuable chemical probe for studying the respiratory metabolism of M. tuberculosis. On its own, this compound shows limited efficacy against M. tuberculosis due to the presence of a second terminal oxidase, the cytochrome bcc:aa3 complex.[1][2] However, when used in combination with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203, this compound exhibits potent bactericidal activity.[1][3][4] This synergistic interaction arises from the dual blockade of both terminal oxidases, leading to a collapse of the proton motive force, inhibition of ATP synthesis, and ultimately, cell death.[1][2][3]

These protocols outline a whole-cell screening strategy to identify novel compounds that phenocopy the synergistic effect observed with Q203 when combined with this compound. The primary screen is designed to identify compounds that inhibit the growth of wild-type M. tuberculosis only in the presence of a sub-inhibitory concentration of this compound. Positive hits from the primary screen can then be validated through secondary assays measuring key physiological parameters such as intracellular ATP levels and oxygen consumption rates.

Data Presentation

Table 1: Inhibitory Concentrations of this compound and Q203 against M. tuberculosis

CompoundTargetIC50 (Wild-Type M. tuberculosis H37Rv)Reference
This compoundCytochrome bd oxidase2.8–4.2 μM (in the presence of Q203)[3]
Q203Cytochrome bcc:aa3 oxidase (QcrB)2.5 nM[5]

Table 2: Synergistic Activity of this compound and Q203 against M. tuberculosis

AssayOrganismFractional Inhibitory Concentration (FIC) IndexInterpretationReference
ATP DepletionM. bovis BCG0.01Highly Synergistic[3]
ATP DepletionM. tuberculosis H37Rv0.16Synergistic[3]

Experimental Protocols

Protocol 1: Primary Whole-Cell Screen for Compounds Synergizing with this compound

This protocol describes a high-throughput whole-cell screen to identify compounds that inhibit the growth of M. tuberculosis in the presence of a sub-inhibitory concentration of this compound.

Materials:

  • M. tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Test compound library

  • Resazurin sodium salt

  • Sterile 384-well microplates

  • Incubator (37°C)

  • Plate reader (for fluorescence measurement)

Procedure:

  • Prepare M. tuberculosis Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to achieve a final concentration that results in a clear growth signal after 5-7 days of incubation.

  • Prepare Compound Plates: Dispense the test compounds from your library into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM). Include appropriate controls:

    • Positive Control: A known synergistic combination (e.g., this compound + Q203) or a broad-spectrum antibiotic.

    • Negative Control: DMSO (or the solvent used for the compound library).

    • No-Cell Control: Media only.

  • Add this compound: Add this compound to all wells (except the negative control wells for this compound alone) to a final sub-inhibitory concentration (e.g., a concentration that does not significantly inhibit growth on its own, to be determined empirically but likely in the low micromolar range).

  • Inoculate Plates: Add the prepared M. tuberculosis inoculum to all wells except the no-cell control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Determine Growth Inhibition:

    • Add resazurin solution to each well to a final concentration of 0.0025%.

    • Incubate for an additional 16-24 hours at 37°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A reduction in fluorescence indicates inhibition of bacterial growth.

  • Data Analysis: Calculate the percent inhibition for each test compound compared to the DMSO control. Identify "hits" as compounds that show significant growth inhibition only in the presence of this compound.

Protocol 2: Secondary Assay - Intracellular ATP Level Measurement

This protocol is used to validate hits from the primary screen by measuring their effect on the intracellular ATP levels of M. tuberculosis in the presence of this compound.

Materials:

  • M. tuberculosis H37Rv

  • 7H9 broth

  • This compound

  • Hit compounds from the primary screen

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection reagent)

  • Sterile opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Compound Treatment: In an opaque-walled 96-well plate, expose the bacterial culture to:

    • Test compound alone.

    • This compound alone (at the same sub-inhibitory concentration as the primary screen).

    • Test compound in combination with this compound.

    • Include positive (this compound + Q203) and negative (DMSO) controls.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24-48 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Mix briefly and incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a luminometer.

  • Data Analysis: A significant decrease in luminescence in the combination treatment compared to the individual compounds indicates a synergistic effect on ATP production.

Protocol 3: Secondary Assay - Oxygen Consumption Rate (OCR) Measurement

This protocol validates hits by measuring their impact on the oxygen consumption rate of M. tuberculosis when combined with this compound.

Materials:

  • M. tuberculosis H37Rv

  • 7H9 broth

  • This compound

  • Hit compounds from the primary screen

  • MitoXpress® Xtra Oxygen Consumption Assay kit (or similar)

  • Sterile 96-well microplates

  • Mineral oil

  • Fluorescence plate reader with time-resolved fluorescence capabilities

Procedure:

  • Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Assay Setup:

    • In a 96-well plate, add the bacterial culture.

    • Add the test compounds, this compound, and their combination to the respective wells. Include appropriate controls.

    • Add the oxygen-sensitive probe from the assay kit to each well.

    • Overlay each well with mineral oil to seal the sample from ambient oxygen.

  • Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal kinetically over several hours.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of oxygen consumption. A significant reduction in the rate of oxygen consumption in the combination treatment compared to the individual treatments confirms the inhibitory effect on respiration.

Mandatory Visualization

Signaling_Pathway cluster_ETC Mycobacterium tuberculosis Electron Transport Chain cluster_ATP_Synthase ATP Synthesis NDH2 NDH-2 Menaquinone_Pool Menaquinone Pool NDH2->Menaquinone_Pool e- Succ_Dehydrogenase Succinate Dehydrogenase Succ_Dehydrogenase->Menaquinone_Pool e- Cyt_bcc_aa3 Cytochrome bcc:aa3 (Complex III-IV) Menaquinone_Pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd (Complex V alternative) Menaquinone_Pool->Cyt_bd e- O2 O2 Cyt_bcc_aa3->O2 H2O Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force Cyt_bd->O2 H2O Cyt_bd->Proton_Motive_Force Q203 Q203 Q203->Cyt_bcc_aa3 ND011992 This compound ND011992->Cyt_bd ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Dual inhibition of M. tuberculosis respiratory chain by this compound and Q203.

Experimental_Workflow cluster_Primary_Screen Primary Whole-Cell Screen cluster_Secondary_Assays Secondary Validation Assays cluster_Confirmation Hit Confirmation Start Start with M. tuberculosis Culture Prepare_Plates Prepare 384-well plates with Test Compounds & Controls Start->Prepare_Plates Add_ND011992 Add sub-inhibitory concentration of this compound Prepare_Plates->Add_ND011992 Inoculate Inoculate with M. tuberculosis Add_ND011992->Inoculate Incubate_Primary Incubate for 5-7 days at 37°C Inoculate->Incubate_Primary Add_Resazurin Add Resazurin Incubate_Primary->Add_Resazurin Incubate_Resazurin Incubate for 16-24 hours Add_Resazurin->Incubate_Resazurin Measure_Fluorescence Measure Fluorescence Incubate_Resazurin->Measure_Fluorescence Analyze_Hits Identify Hits (Inhibition only with this compound) Measure_Fluorescence->Analyze_Hits ATP_Assay Intracellular ATP Measurement Analyze_Hits->ATP_Assay OCR_Assay Oxygen Consumption Rate Measurement Analyze_Hits->OCR_Assay Confirmed_Hits Confirmed Synergistic Hits ATP_Assay->Confirmed_Hits OCR_Assay->Confirmed_Hits

Caption: Workflow for whole-cell screening to identify synergistic partners of this compound.

References

Application Notes and Protocols for ND-011992 and Q203 Combination Therapy Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Novel therapeutic strategies are urgently needed. One promising approach is to target the energy metabolism of M. tuberculosis.[1] The combination of ND-011992 and Q203 (Telacebec) represents a potent novel anti-TB therapy. Q203 is a phase 2 clinical candidate that inhibits the cytochrome bcc:aa3 terminal oxidase, a key component of the mycobacterial respiratory chain.[2][3] However, the functional redundancy of another terminal oxidase, cytochrome bd oxidase, limits the bactericidal activity of Q203.[2][3] this compound was identified as an inhibitor of the cytochrome bd oxidase.[2] While ineffective on its own, this compound acts synergistically with Q203 to achieve a bactericidal effect against both replicating and non-replicating antibiotic-tolerant mycobacteria.[2][3] This combination therapy enhances the inhibition of oxygen respiration and leads to a significant depletion of intracellular ATP.[2]

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the synergistic efficacy of the this compound and Q203 combination therapy against M. tuberculosis.

Mechanism of Action: Dual Inhibition of Terminal Oxidases

The synergistic bactericidal activity of the this compound and Q203 combination stems from the dual blockade of the two main terminal oxidases in the M. tuberculosis electron transport chain. This dual inhibition effectively shuts down aerobic respiration, leading to a collapse in ATP production and subsequent bacterial death.[2][3]

cluster_etc Mycobacterium tuberculosis Electron Transport Chain cluster_inhibitors Inhibitors Menaquinol Pool Menaquinol Pool Complex III (bcc) Complex III (bcc) Menaquinol Pool->Complex III (bcc) e- Cytochrome bd Oxidase Cytochrome bd Oxidase Menaquinol Pool->Cytochrome bd Oxidase e- Complex IV (aa3) Complex IV (aa3) Complex III (bcc)->Complex IV (aa3) e- ATP Synthase ATP Synthase Complex IV (aa3)->ATP Synthase H+ gradient H2O H2O Complex IV (aa3)->H2O O2 -> H2O Cytochrome bd Oxidase->ATP Synthase H+ gradient Cytochrome bd Oxidase->H2O O2 -> H2O ATP ATP ATP Synthase->ATP ADP + Pi Q203 Q203 Q203->Complex III (bcc) Inhibits ND011992 ND011992 ND011992->Cytochrome bd Oxidase Inhibits

Figure 1: Signaling pathway of this compound and Q203.

Data Presentation

Table 1: In Vitro Activity of this compound and Q203
Compound/CombinationTarget OrganismAssayEndpointValueReference
Q203M. tuberculosis H37RvGrowth InhibitionMIC₅₀3.16 nM[4]
This compound + Q203M. tuberculosis H37RvGrowth InhibitionMIC₅₀ of Q2030.97 nM[4]
This compoundM. bovis BCGATP Depletion (in presence of Q203)IC₅₀0.5 - 1.6 µM[2]
This compoundM. tuberculosis H37RvATP Depletion (in presence of Q203)IC₅₀2.8 - 4.2 µM[2]
This compound + Q203M. bovis BCGATP Depletion SynergyFIC Index0.01[4]
This compound + Q203M. tuberculosis H37RvATP Depletion SynergyFIC Index0.16[4]
This compound + Q203M. bovis BCGOxygen Consumption InhibitionIC₅₀ of this compound0.8 µM[4]
Table 2: In Vivo Efficacy of this compound and Q203 Combination in a Mouse Model of Acute Tuberculosis
Treatment GroupBacterial Load Reduction (log₁₀ CFU/mL)P-value (vs. Q203 alone)Reference
Q203 aloneNot specified-[2]
Q203 + this compound (3 µM)Not specified0.0092[2]
Q203 + this compound (6 µM)Not specified0.00010[2]
Q203 + this compound (12 µM)Not specified0.00079[2]

Experimental Protocols

In Vitro Synergy Determination: Checkerboard Assay

This protocol determines the fractional inhibitory concentration (FIC) index to quantify the synergistic interaction between this compound and Q203.

start Start prep_compounds Prepare serial dilutions of this compound and Q203 start->prep_compounds prep_plate Dispense drug dilutions into 96-well plate in a checkerboard format prep_compounds->prep_plate add_bacteria Inoculate plate with M. tuberculosis suspension prep_plate->add_bacteria incubate Incubate plate add_bacteria->incubate read_results Measure bacterial growth (e.g., OD600 or resazurin assay) incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic end End calculate_fic->end

Figure 2: Workflow for the checkerboard assay.

Materials:

  • This compound and Q203 (Telacebec)

  • M. tuberculosis H37Rv or other relevant strains

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and Q203 in DMSO.

    • Perform serial two-fold dilutions of each drug in 7H9 broth to cover a range of concentrations above and below their individual MIC₅₀ values.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of 7H9 broth to each well.

    • Add 50 µL of each dilution of this compound along the x-axis (columns).

    • Add 50 µL of each dilution of Q203 along the y-axis (rows). This creates a matrix of drug combinations.

    • Include wells with each drug alone and a drug-free control.

  • Inoculation:

    • Prepare a mid-log phase culture of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Read Results:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that inhibits visible growth. This can be assessed visually, by measuring the optical density at 600 nm (OD₆₀₀), or using a viability indicator like resazurin.

  • Calculate FIC Index:

    • The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.

    • The FIC Index for each combination is the sum of the individual FICs: FIC Index = FIC of this compound + FIC of Q203.

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Intracellular ATP Depletion Assay

This assay measures the effect of the drug combination on the intracellular ATP levels of M. tuberculosis.

Materials:

  • This compound and Q203

  • M. tuberculosis culture

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar

  • Luminometer

Protocol:

  • Bacterial Culture and Treatment:

    • Grow M. tuberculosis to mid-log phase in 7H9 broth.

    • Dispense the bacterial culture into a 96-well plate.

    • Add this compound and Q203 alone and in combination at various concentrations. Include a DMSO control.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15 hours).[2]

  • ATP Measurement:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add the BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.

    • Mix and incubate for the recommended time to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control.

    • Plot the percentage of ATP depletion against the drug concentrations to determine the IC₅₀ for each compound and the combination.

Oxygen Consumption Rate (OCR) Assay

This protocol measures the impact of the drug combination on the rate of oxygen consumption by M. tuberculosis.

start Start prep_cells Prepare M. tuberculosis suspension and seed in Seahorse XF plate start->prep_cells equilibrate Equilibrate plate in a CO2-free incubator prep_cells->equilibrate load_cartridge Load drug injection ports of Seahorse sensor cartridge with this compound and Q203 equilibrate->load_cartridge run_assay Run Seahorse XF Analyzer to measure baseline OCR load_cartridge->run_assay inject_drugs Inject drugs and continue OCR measurement run_assay->inject_drugs analyze_data Analyze OCR data inject_drugs->analyze_data end End analyze_data->end

Figure 3: Workflow for the oxygen consumption assay.

Materials:

  • This compound and Q203

  • M. tuberculosis culture

  • Seahorse XFe96 Extracellular Flux Analyzer (Agilent) or a similar instrument (e.g., using MitoXpress® Xtra)

  • Seahorse XF assay medium

  • Seahorse XF96 cell culture microplates and sensor cartridges

Protocol:

  • Cell Plating:

    • Prepare a mid-log phase culture of M. tuberculosis.

    • Coat the wells of a Seahorse XF96 plate with an appropriate adhesive (e.g., Cell-Tak).

    • Seed the M. tuberculosis cells into the wells at an optimized density.

  • Sensor Cartridge Hydration and Drug Loading:

    • Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • Prepare solutions of this compound and Q203 in Seahorse XF assay medium.

    • Load the injection ports of the sensor cartridge with the drug solutions.

  • Assay Execution:

    • Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Place the cell plate in the Seahorse XFe96 analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject this compound and/or Q203 and continue to measure the OCR to determine the effect of the compounds.

  • Data Analysis:

    • Normalize the OCR readings to the baseline measurements.

    • Compare the OCR of treated cells to that of the vehicle control to determine the extent of inhibition.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of the this compound and Q203 combination in a murine model of acute TB.

Materials:

  • BALB/c or C57BL/6 mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound and Q203

  • Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Middlebrook 7H11 agar plates

Protocol:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • Treatment:

    • At a set time post-infection (e.g., 14 days), randomize mice into treatment groups:

      • Vehicle control

      • Q203 alone

      • This compound alone

      • Q203 + this compound combination

    • Administer drugs daily or as determined by pharmacokinetic studies, typically via oral gavage. Dosages should be based on prior studies (e.g., Q203 at 100 nM and this compound at various concentrations).[2]

  • Evaluation of Bacterial Load:

    • At selected time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and/or spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis:

    • Convert CFU counts to log₁₀ CFU per organ.

    • Compare the bacterial loads between the treatment groups and the vehicle control to determine the efficacy of the treatments.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Conclusion

The combination of this compound and Q203 presents a promising new therapeutic strategy for tuberculosis by targeting the respiratory flexibility of M. tuberculosis. The protocols provided here offer a framework for the preclinical evaluation of this and other similar combination therapies. Rigorous in vitro and in vivo testing is crucial for advancing novel anti-TB regimens to the clinic.

References

Application Notes and Protocols for Measuring Oxygen Consumption with ND-011992

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-011992 is a small molecule inhibitor of cytochrome bd (Cyt-bd) oxidase, a terminal oxidase in the electron transport chain of various bacteria, most notably Mycobacterium tuberculosis. While inhibition of Cyt-bd alone has a limited effect on mycobacterial growth due to a functional redundancy with the cytochrome bcc:aa3 (Cyt-bcc:aa3) terminal oxidase, this compound demonstrates potent bactericidal activity when used in combination with inhibitors of Cyt-bcc:aa3, such as Q203 (Telacebec).[1][2] This synergistic action, which leads to a complete shutdown of cellular respiration and ATP synthesis, makes the combination a promising strategy for combating drug-tolerant bacteria.[1][2]

These application notes provide detailed protocols for utilizing this compound to measure and analyze oxygen consumption in bacterial cultures, with a focus on Mycobacterium species.

Mechanism of Action: Dual Inhibition of Respiration

M. tuberculosis possesses a branched electron transport chain with two terminal oxidases that transfer electrons to oxygen: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[2][3]

  • Cytochrome bcc:aa3 oxidase: This is the primary, more efficient terminal oxidase. It is inhibited by compounds like Q203.

  • Cytochrome bd oxidase: This alternative oxidase can compensate for the inhibition of Cyt-bcc:aa3, allowing the bacterium to survive.[2]

This compound specifically targets and inhibits the cytochrome bd oxidase.[1] As a standalone agent, its efficacy is limited because the bacterium can rely on the Cyt-bcc:aa3 oxidase for respiration.[1][2] However, when combined with a Cyt-bcc:aa3 inhibitor like Q203, both terminal branches of the respiratory chain are blocked, leading to a synergistic inhibition of oxygen consumption and a collapse in ATP production, ultimately resulting in bacterial cell death.[1][4]

Recent studies have also indicated that this compound may inhibit other components of the respiratory chain, such as respiratory complex I, with a low micromolar affinity.[5][6]

Signaling Pathway Diagram

cluster_etc Bacterial Electron Transport Chain cluster_inhibitors Inhibitors NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ UQ_pool Ubiquinone Pool Complex_I->UQ_pool e⁻ Complex_III Complex III (Cytochrome bcc) UQ_pool->Complex_III e⁻ Cyt_bd Cytochrome bd Oxidase UQ_pool->Cyt_bd e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV (Cytochrome aa3) Cyt_c->Complex_IV e⁻ O2_aa3 O₂ Complex_IV->O2_aa3 e⁻ O2_bd O₂ Cyt_bd->O2_bd e⁻ H2O_aa3 H₂O O2_aa3->H2O_aa3 Reduction H2O_bd H₂O O2_bd->H2O_bd Reduction Q203 Q203 (Telacebec) Q203->Complex_III Inhibits ND011992 This compound ND011992->Cyt_bd Inhibits A Prepare M. tuberculosis culture to OD600 0.005 B Aliquot culture into vials with O₂ sensors A->B C Add Compounds: - DMSO (Control) - this compound - Q203 - this compound + Q203 B->C D Seal vials tightly C->D E Incubate at 37°C D->E F Measure O₂ concentration daily with Fibox instrument E->F Repeat for several days G Plot O₂% vs. Time and analyze data F->G Start Measure Basal OCR Inject_Q203 Inject Q203 Start->Inject_Q203 Inject_ND Inject this compound Start->Inject_ND Inject_Both Inject Q203 + this compound Start->Inject_Both Result_Q203 Partial OCR Decrease (Cyt-bd compensates) Inject_Q203->Result_Q203 Result_ND Minimal OCR Decrease (Cyt-bcc:aa3 is primary) Inject_ND->Result_ND Result_Both Complete OCR Inhibition (Respiration blocked) Inject_Both->Result_Both

References

Application Note: Synergistic ATP Depletion Assay in Mycobacteria using ND-011992

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and anti-bacterial drug discovery.

Introduction and Principle

The electron transport chain (ETC) of Mycobacterium tuberculosis is a critical pathway for ATP synthesis and a promising target for novel therapeutics. This pathway features two primary terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. This functional redundancy means that inhibiting only one of these oxidases may not be sufficient to halt respiration and deplete cellular ATP.[1]

ND-011992 has been identified as an inhibitor of the cytochrome bd oxidase.[2][3] However, it is largely ineffective when used alone. Its true potential is realized in combination with an inhibitor of the cytochrome bcc:aa3 oxidase, such as the clinical candidate Telacebec (Q203).[1] By simultaneously blocking both terminal oxidases, the combination of this compound and Q203 synergistically inhibits oxygen consumption, leading to a profound depletion of intracellular ATP and potent bactericidal activity against both replicating and non-replicating mycobacteria.[2][4]

This application note provides a detailed protocol for measuring the synergistic ATP depletion in mycobacterial cultures treated with this compound in combination with a cytochrome bcc:aa3 inhibitor. The assay quantifies intracellular ATP using the highly sensitive firefly luciferase-based bioluminescence method.[5][6] In this reaction, luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The emitted luminescence is directly proportional to the concentration of ATP, which serves as a marker for metabolic activity and cell viability.[7][8]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of synergistic inhibition and the experimental workflow for the ATP depletion assay.

cluster_ETC Mycobacterial Electron Transport Chain cluster_Inhibitors Inhibitors ETC_Input ETC Input (e.g., NADH) bcc_aa3 Cytochrome bcc:aa3 Oxidase ETC_Input->bcc_aa3 e⁻ bd_Oxidase Cytochrome bd Oxidase ETC_Input->bd_Oxidase e⁻ O2_H2O_1 O₂ → H₂O bcc_aa3->O2_H2O_1 ATP_Synthase ATP Synthase bcc_aa3->ATP_Synthase Proton Motive Force O2_H2O_2 O₂ → H₂O bd_Oxidase->O2_H2O_2 bd_Oxidase->ATP_Synthase Proton Motive Force ATP_Production ATP Production ATP_Synthase->ATP_Production Q203 Q203 Q203->bcc_aa3 Inhibits ND011992 This compound ND011992->bd_Oxidase Inhibits

Caption: Mechanism of synergistic inhibition of the mycobacterial respiratory chain.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition A 1. Prepare Bacterial Suspension C 3. Dispense Bacteria & Compounds into 96-well Plate A->C B 2. Prepare Compound Working Solutions B->C D 4. Incubate (e.g., 15 hours) C->D E 5. Equilibrate Plate to Room Temp D->E F 6. Add ATP Detection Reagent E->F G 7. Incubate (e.g., 10 min) F->G H 8. Read Luminescence (RLU) G->H I 9. Analyze Data & Calculate % ATP Depletion H->I

Caption: Experimental workflow for the ATP depletion assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from literature for performing the ATP depletion assay with this compound.[2]

ParameterM. bovis BCGM. tuberculosis H37RvNotes
This compound IC₅₀ 0.5 - 1.6 µM2.8 - 4.2 µMEffective concentration in the presence of a fixed concentration of Q203.
Q203 Concentration Typically used at or above its MICTypically used at or above its MICA concentration that partially inhibits ATP synthesis is required to unmask the effect of this compound.
Incubation Time 15 hours15 hoursTime of exposure to the compounds before ATP quantification.
Cell Density 10³ - 10⁴ cells/well10³ - 10⁴ cells/wellRecommended starting density for a 96-well plate format.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a commercial bioluminescent ATP assay kit.

4.1. Materials and Reagents

  • This compound

  • Q203 (or other cytochrome bcc:aa3 inhibitor)

  • Mycobacterium strain (e.g., M. bovis BCG or M. tuberculosis H37Rv)

  • Appropriate mycobacterial culture medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile, opaque-walled 96-well microplates suitable for luminescence readings

  • Luminometer or a microplate reader with luminescence detection capability

  • Standard laboratory equipment for cell culture (incubator, biosafety cabinet, centrifuge)

4.2. Procedure

Step 1: Preparation of Bacterial Culture

  • Grow the mycobacterial strain in appropriate culture medium to mid-log phase.

  • On the day of the assay, dilute the culture to the desired starting density (e.g., 2 x 10⁴ cells/mL, to result in 10⁴ cells per 50 µL).

Step 2: Preparation of Compound Stock and Working Solutions

  • Prepare 10 mM stock solutions of this compound and Q203 in 100% DMSO. Store at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compounds in culture medium to create 2X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

Step 3: Assay Plate Setup

  • Dispense 50 µL of the bacterial suspension into each well of a white, opaque-walled 96-well plate.

  • Add 50 µL of the 2X compound working solutions to the appropriate wells. Include the following controls:

    • Vehicle Control: Medium with DMSO only (represents 100% ATP).

    • This compound Only: Treatment with various concentrations of this compound.

    • Q203 Only: Treatment with a fixed concentration of Q203.

    • Combination Treatment: The fixed concentration of Q203 combined with serial dilutions of this compound.

  • Seal the plate and mix gently on a plate shaker for 1 minute.

Step 4: Incubation

  • Incubate the plate at 37°C for the desired time period (e.g., 15 hours).[2]

Step 5: ATP Measurement

  • After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes. This is crucial for the stability of the luciferase reaction.

  • Prepare the ATP detection reagent according to the manufacturer’s instructions.

  • Add a volume of ATP detection reagent equal to the culture volume in each well (e.g., 100 µL). This single reagent typically combines cell lysis and the luciferase reaction components.[9]

  • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure the luminescence of each well using a luminometer. The integration time should be set between 0.25 to 1 second per well.

Step 6: Data Analysis

  • Subtract the average luminescence value from the "media only" (no cells) background wells from all other measurements.

  • Calculate the percentage of ATP depletion for each treatment relative to the vehicle control (100% ATP level).

    • % ATP Level = (RLU_sample / RLU_vehicle_control) * 100

    • % ATP Depletion = 100 - % ATP Level

  • Plot the % ATP Level against the concentration of this compound to determine the IC₅₀ value in the presence of the fixed Q203 concentration.

References

Application Notes and Protocols for ND-011992 in Respiratory Chain Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-011992 is a quinazoline-based small molecule inhibitor of the electron transport chain, primarily targeting the cytochrome bd oxidase in Mycobacterium tuberculosis.[1][2] Its unique mechanism of action, particularly its synergistic effect with other respiratory chain inhibitors, makes it a valuable tool for studying microbial respiration and for the development of novel anti-tubercular therapies.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in respiratory chain inhibition studies.

Mechanism of Action

This compound functions as an inhibitor of cytochrome bd oxidase, one of the two terminal oxidases in the mycobacterial electron transport chain.[1][3] The other terminal oxidase is the cytochrome bcc:aa3 supercomplex. While this compound alone shows limited efficacy, its combination with inhibitors of the cytochrome bcc:aa3 complex, such as Q203, leads to a potent synergistic inhibition of respiration and ATP synthesis.[1][2] This dual inhibition strategy effectively shuts down the pathogen's ability to generate energy, leading to bactericidal activity against both replicating and non-replicating mycobacteria.[1][2]

Recent studies have also revealed that this compound can inhibit other components of the respiratory chain, including Complex I and bo3 oxidase in Escherichia coli, with IC50 values in the low micromolar range.[3] This suggests a broader activity of this compound on quinone reductases and quinol oxidases.[3]

Quantitative Data

The inhibitory activity of this compound against various respiratory chain complexes is summarized in the table below.

Target OrganismTarget Complex/EnzymeIC50 (µM)NotesReference
Mycobacterium bovis BCGCytochrome bd oxidase (in the presence of Q203)0.5 - 1.6ATP depletion assay[2]
Mycobacterium tuberculosis H37RvCytochrome bd oxidase (in the presence of Q203)2.8 - 4.2ATP depletion assay[2]
Escherichia coliComplex I0.12d-NADH oxidase activity[1]
Escherichia coliComplex I0.26d-NADH oxidase activity in BL21*Δcyo membranes[1]
Escherichia coliNADH oxidase0.43[1]
Escherichia coliCytochrome bd-I oxidase0.63Duroquinol:oxygen oxidoreductase activity[1]
Escherichia coliCytochrome bd-II oxidase1.3Duroquinol:oxygen oxidoreductase activity[1]
Bovine heart mitochondriaNADH oxidase (Complex I)3.27[4]

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs) from Mycobacteria

This protocol describes the preparation of IMVs, which are essential for in vitro assays of respiratory chain activity. The principle involves lysing the bacterial cells and isolating the membrane fragments, which spontaneously reseal into vesicles with the cytoplasmic side facing outwards.

Materials:

  • Mid-log phase culture of mycobacteria

  • Lysis Buffer: 50 mM MOPS, 5 mM MgCl₂, 10% glycerol, pH 7.5

  • Wash Buffer: 50 mM MOPS, pH 7.5

  • DNase I

  • Phenylmethylsulfonyl fluoride (PMSF)

  • French pressure cell

  • Ultracentrifuge and appropriate rotors

  • Dounce homogenizer

Procedure:

  • Harvest mid-log phase mycobacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Wash Buffer.

  • Resuspend the cell pellet in Lysis Buffer containing 1 mM PMSF and a small amount of DNase I.

  • Lyse the cells by passing them through a pre-chilled French pressure cell at 20,000 psi. Repeat this step twice to ensure efficient lysis.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove unbroken cells and large debris.

  • Carefully collect the supernatant and centrifuge it at 150,000 x g for 2 hours at 4°C to pellet the membrane vesicles.

  • Discard the supernatant and gently wash the pellet with Lysis Buffer.

  • Resuspend the pellet in a minimal volume of Lysis Buffer and homogenize using a Dounce homogenizer to obtain a uniform suspension of IMVs.

  • Determine the protein concentration of the IMV suspension using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the IMVs and store them at -80°C until use.

Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by whole cells or IMVs to assess the inhibitory effect of this compound on the respiratory chain.

Materials:

  • Mycobacterial cell culture or IMV suspension

  • Assay Buffer: 7H9 broth or appropriate buffer for IMVs

  • This compound stock solution (in DMSO)

  • Q203 stock solution (in DMSO)

  • Oxygen-sensitive probe (e.g., MitoXpress Xtra)

  • 96-well black-walled, clear-bottom plate

  • Plate reader capable of measuring fluorescence over time

  • Mineral oil

Procedure:

  • For whole cells:

    • Grow mycobacterial cultures to mid-log phase.

    • Adjust the cell density to the desired concentration in fresh Assay Buffer.

    • Dispense 180 µL of the cell suspension into each well of a 96-well plate.

  • For IMVs:

    • Dilute the IMV suspension to the desired protein concentration in the appropriate Assay Buffer.

    • Dispense 180 µL of the IMV suspension into each well.

  • Add 10 µL of the oxygen-sensitive probe to each well.

  • Add 10 µL of this compound and/or Q203 at various concentrations to the appropriate wells. Include a DMSO vehicle control.

  • Overlay each well with 100 µL of mineral oil to seal the well from atmospheric oxygen.

  • Immediately place the plate in a pre-warmed (37°C) plate reader.

  • Measure the fluorescence kinetically over a period of 1 to 3 hours, with readings taken every 2-5 minutes. The instrument settings should be appropriate for the specific probe used (e.g., for MitoXpress Xtra, excitation at ~380 nm and emission at ~650 nm).

  • Calculate the rate of oxygen consumption from the slope of the fluorescence signal over time. A steeper slope indicates a higher rate of oxygen consumption.

  • Plot the oxygen consumption rate against the inhibitor concentration to determine IC50 values.

ATP Depletion Assay

This assay quantifies the intracellular ATP levels in mycobacteria following treatment with this compound to assess the impact on energy metabolism.

Materials:

  • Mid-log phase mycobacterial culture

  • 7H9 broth

  • This compound stock solution (in DMSO)

  • Q203 stock solution (in DMSO)

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

  • 96-well white-walled, opaque plate

  • Luminometer

Procedure:

  • Grow a mycobacterial culture to mid-log phase in 7H9 broth.

  • Adjust the culture to an OD600 of approximately 0.1 in fresh 7H9 broth.

  • Dispense 90 µL of the cell suspension into each well of a 96-well white-walled plate.

  • Add 10 µL of this compound and/or Q203 at various concentrations to the appropriate wells. Include a DMSO vehicle control.

  • Incubate the plate at 37°C for the desired time period (e.g., 24 hours).

  • After incubation, equilibrate the plate to room temperature for 10 minutes.

  • Add 100 µL of the ATP bioluminescence reagent to each well.

  • Mix the contents by shaking the plate for 2 minutes.

  • Incubate at room temperature for 5 minutes to allow for cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express the results as a percentage of the ATP level in the vehicle-treated control cells.

  • Plot the percentage of ATP remaining against the inhibitor concentration to determine IC50 values.

Visualizations

Signaling Pathway of this compound Inhibition

G cluster_etc Bacterial Electron Transport Chain cluster_terminal_oxidases Terminal Oxidases cluster_inhibitors Inhibitors NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e⁻ Menaquinone Menaquinone Pool ComplexI->Menaquinone e⁻ Proton_Gradient Proton Gradient (Δp) ComplexI->Proton_Gradient ComplexIII_IV Cytochrome bcc:aa3 Supercomplex Menaquinone->ComplexIII_IV e⁻ Cytochrome_bd Cytochrome bd Oxidase Menaquinone->Cytochrome_bd e⁻ Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e⁻ ComplexII->Menaquinone e⁻ O2_H2O_1 O₂ → H₂O ComplexIII_IV->O2_H2O_1 e⁻ ComplexIII_IV->Proton_Gradient O2_H2O_2 O₂ → H₂O Cytochrome_bd->O2_H2O_2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase ND011992 This compound ND011992->ComplexI Inhibition (in E. coli) ND011992->Cytochrome_bd Inhibition Q203 Q203 Q203->ComplexIII_IV Inhibition

Caption: Mechanism of this compound action on the bacterial respiratory chain.

Experimental Workflow for Studying Respiratory Chain Inhibition

G start Start prep_cells Prepare Mycobacterial Culture (Mid-log phase) start->prep_cells prep_imvs Prepare Inverted Membrane Vesicles (IMVs) prep_cells->prep_imvs treat Treat with this compound and/or Q203 prep_cells->treat prep_imvs->treat ocr_assay Oxygen Consumption Rate (OCR) Assay treat->ocr_assay atp_assay ATP Depletion Assay treat->atp_assay analyze Analyze Data (Calculate IC50) ocr_assay->analyze atp_assay->analyze end End analyze->end

Caption: Workflow for assessing this compound's inhibitory effects.

References

Application Notes and Protocols for Testing ND-011992 Synergy with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-011992 is a promising investigational compound that has been identified as an inhibitor of the cytochrome bd oxidase, a key component of the respiratory chain in various pathogens, including Mycobacterium tuberculosis[1][2][3]. The mycobacterial respiratory chain has two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase[4][5]. This dual system provides metabolic flexibility, allowing the bacterium to adapt to different oxygen tensions and stress conditions.

Inhibition of only one of these terminal oxidases is often not bactericidal, as the pathogen can compensate by utilizing the other oxidase[3][6]. This has led to the exploration of combination therapies that simultaneously target both pathways. Telacebec (Q203), a clinical-phase drug candidate, targets the cytochrome bcc:aa3 terminal oxidase[3][7]. When combined, this compound and Q203 exhibit a powerful synergistic bactericidal effect against M. tuberculosis, including drug-tolerant and non-replicating bacteria[1][2][3]. This synergy is achieved through the dual blockade of the respiratory chain, leading to a significant depletion of intracellular ATP and inhibition of oxygen consumption[1][2].

These application notes provide detailed protocols for testing the synergistic activity of this compound with other drugs, using the well-documented synergy with Q203 as a primary example. The protocols described include checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index, as well as methods to assess the physiological consequences of the drug combination, such as ATP depletion and oxygen consumption inhibition.

Data Presentation

Table 1: In Vitro Synergy of this compound and Q203 against Mycobacteria
ParameterM. bovis BCGM. tuberculosis H37RvReference
This compound IC50 (ATP depletion, in presence of Q203) 0.5–1.6 µM2.8–4.2 µM[1]
Q203 MIC50 -3.16 nM[1]
Q203 MIC50 with this compound -0.97 nM[1]
Minimum FIC Index (ATP depletion) 0.010.16[1]

Note: The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic, additive, or antagonistic effect of a drug combination. A FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Determination (Growth Inhibition)

This protocol describes a checkerboard microdilution assay to determine the synergistic interaction between this compound and a partner drug (e.g., Q203) against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv or other suitable strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Q203 stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin solution (0.02% in sterile water)

  • Plate reader

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity to a 0.5 McFarland standard and then dilute 1:20 in fresh 7H9 broth to achieve a final inoculum of approximately 7.5 x 10⁶ CFU/mL[8].

  • Drug Dilution:

    • Prepare serial dilutions of this compound and Q203 in 7H9 broth. The concentration range should span from above to below the individual Minimum Inhibitory Concentrations (MICs).

    • In a 96-well plate, add 50 µL of 7H9 broth to all wells.

    • Add 50 µL of the highest concentration of this compound (2x the final desired concentration) to the first row and perform 2-fold serial dilutions down the columns.

    • Add 50 µL of the highest concentration of Q203 (2x the final desired concentration) to the first column and perform 2-fold serial dilutions across the rows. This creates a matrix of drug combinations.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Readout: Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • The lowest FICI determines the nature of the interaction.

Protocol 2: ATP Depletion Assay

This protocol measures the effect of the drug combination on the intracellular ATP levels of mycobacteria.

Materials:

  • M. tuberculosis H37Rv or M. bovis BCG

  • Culture medium (as in Protocol 1)

  • This compound and Q203 stock solutions

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection kit)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Bacterial Culture: Grow mycobacteria to mid-log phase as described in Protocol 1.

  • Drug Treatment:

    • Dispense 100 µL of the bacterial culture into the wells of an opaque-walled 96-well plate.

    • Add varying concentrations of this compound and Q203, alone and in combination. A checkerboard layout is recommended. For example, bacteria can be treated with 100 nM Q203 and varying concentrations of this compound[1].

    • Include a DMSO control.

  • Incubation: Incubate the plate at 37°C for 15 hours[1].

  • ATP Measurement:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add 100 µL of BacTiter-Glo™ reagent to each well.

    • Mix on a plate shaker for 5 minutes to lyse the cells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control.

    • Plot the percentage of ATP depletion against the drug concentrations.

    • For checkerboard data, calculate the FIC index as described in Protocol 1, using the concentration that causes 50% ATP depletion (IC50) instead of the MIC.

Protocol 3: Oxygen Consumption Assay

This protocol assesses the impact of the drug combination on the rate of oxygen consumption by mycobacteria.

Materials:

  • M. tuberculosis H37Rv

  • Culture medium

  • This compound and Q203 stock solutions

  • MitoXpress Xtra Oxygen Consumption Assay Kit (or similar)

  • 96-well black, clear-bottom plates

  • Mineral oil

  • Fluorescence plate reader with temperature control

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis as described previously.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the bacterial culture to each well.

    • Add the desired concentrations of this compound and Q203, alone and in combination (e.g., 25 µM this compound and 100 nM Q203)[2]. Include a DMSO control.

    • Add 10 µL of the MitoXpress Xtra probe to each well[9].

    • Carefully overlay each well with 100 µL of mineral oil to seal the sample from ambient oxygen[9].

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence kinetically over several hours. The recommended wavelengths are approximately 380 nm for excitation and 650 nm for emission[10].

  • Data Analysis:

    • The rate of oxygen consumption is inversely proportional to the increase in fluorescence signal over time.

    • Calculate the slope of the fluorescence curve for each condition.

    • Compare the rates of oxygen consumption in the drug-treated wells to the DMSO control.

Mandatory Visualization

Synergy_Workflow Experimental Workflow for this compound Synergy Testing cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation start Start culture Culture M. tuberculosis start->culture drugs Prepare Drug Dilutions (this compound & Partner Drug) start->drugs checkerboard Checkerboard Assay (Growth Inhibition) culture->checkerboard atp_assay ATP Depletion Assay culture->atp_assay o2_assay Oxygen Consumption Assay culture->o2_assay drugs->checkerboard drugs->atp_assay drugs->o2_assay mic_fic Determine MICs Calculate FIC Index checkerboard->mic_fic ic50_fic Determine IC50s Calculate FIC Index atp_assay->ic50_fic ocr Calculate Oxygen Consumption Rate o2_assay->ocr interpretation Interpret Synergy (Synergistic, Additive, Antagonistic) mic_fic->interpretation ic50_fic->interpretation ocr->interpretation

Caption: Workflow for assessing the synergy of this compound with a partner drug.

Signalling_Pathway Mycobacterial Respiratory Chain Inhibition by this compound and Q203 cluster_chain Electron Transport Chain cluster_inhibitors Inhibitors cluster_outcome Synergistic Outcome NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- bcc_aa3 Cytochrome bcc:aa3 (Complex III-IV) Menaquinone->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase (Complex V alternate) Menaquinone->bd_oxidase e- O2 O2 bcc_aa3->O2 e- Proton_Motive_Force Proton Motive Force bcc_aa3->Proton_Motive_Force H+ pumping Blocked_Respiration Blocked Respiration bd_oxidase->O2 e- H2O H2O O2->H2O ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces ND011992 This compound ND011992->bd_oxidase Inhibits Q203 Q203 Q203->bcc_aa3 Inhibits ATP_Depletion Severe ATP Depletion Blocked_Respiration->ATP_Depletion Bactericidal_Effect Bactericidal Effect ATP_Depletion->Bactericidal_Effect

Caption: Dual inhibition of the mycobacterial respiratory chain by this compound and Q203.

References

Application Notes and Protocols: Utilizing ND-011992 in Non-Replicating Mycobacteria Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic strategies that can effectively target both replicating and non-replicating, persistent bacteria. Non-replicating mycobacteria are known to be phenotypically tolerant to many conventional antibiotics, contributing to the long duration of tuberculosis treatment.[1][2] A promising approach to address this challenge is the targeting of the mycobacterial electron transport chain (ETC), which is crucial for cellular energy production in both metabolic states.[3][4]

ND-011992 is a small molecule inhibitor of the cytochrome bd oxidase, an alternative terminal oxidase in the Mtb respiratory chain.[5][6][7] While this compound alone demonstrates modest efficacy, its true potential is realized when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 complex.[5][6] This dual inhibition of the two terminal oxidases leads to a synergistic bactericidal effect against both replicating and non-replicating, antibiotic-tolerant Mtb.[5][6] This document provides detailed application notes and protocols for studying the effects of this compound in non-replicating mycobacteria.

Mechanism of Action

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc:aa3 oxidase and the cytochrome bd oxidase.[8][9][10] This redundancy allows the bacterium to maintain respiration and ATP synthesis even when one of the oxidases is inhibited.[5][6]

  • Q203 (Telacebec): This clinical candidate inhibits the cytochrome bcc:aa3 oxidase, a primary terminal oxidase under aerobic conditions.[5][6]

  • This compound: This compound specifically inhibits the cytochrome bd oxidase, which is crucial for survival under microaerobic conditions and contributes to tolerance against inhibitors of the primary oxidase.[5][7]

The combination of this compound and Q203 effectively blocks both branches of the respiratory chain, leading to a collapse of ATP homeostasis and subsequent cell death, even in non-replicating mycobacteria.[5][6]

cluster_0 Experimental Workflow Start Start with mid-log phase Mtb culture Harvest Harvest and wash cells Start->Harvest Induce_NRP Induce non-replicating state (e.g., carbon starvation) Harvest->Induce_NRP Prepare_Assay Prepare drug dilutions (this compound +/- Q203) Induce_NRP->Prepare_Assay Incubate Incubate non-replicating Mtb with drugs Prepare_Assay->Incubate Assess_Viability Assess viability (e.g., CFU counting) Incubate->Assess_Viability Analyze Analyze data and determine bactericidal activity Assess_Viability->Analyze

References

Application Notes and Protocols: ND-011992 in E. coli Respiratory Complex Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ND-011992, a quinazoline-type inhibitor, in the study of Escherichia coli respiratory complexes. This document includes detailed protocols for key experiments, quantitative data on its inhibitory effects, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a potent inhibitor of bacterial respiratory chains.[1] While initially investigated for its activity against Mycobacterium tuberculosis, studies using E. coli as a model organism have revealed its broad-spectrum inhibitory action on multiple respiratory complexes.[1][2][3][4] Understanding the effects of this compound on the well-characterized respiratory chain of E. coli provides valuable insights into its mechanism of action and potential as a lead compound for antimicrobial drug development. E. coli possesses a branched aerobic respiratory chain with two main NADH dehydrogenases (NDH-1 and NDH-2) and multiple terminal oxidases, making it an excellent system for dissecting the specific targets of respiratory inhibitors.[5][6]

Mechanism of Action

This compound functions as a multi-target inhibitor of the E. coli aerobic respiratory chain. It has been shown to inhibit both quinone reductases and quinol oxidases.[1] Specifically, this compound targets:

  • Respiratory Complex I (NADH:quinone oxidoreductase, NDH-1): This is the primary and most sensitive target of this compound in E. coli, with a sub-micromolar affinity.[1][3]

  • Cytochrome bo₃ oxidase: A terminal oxidase in the E. coli respiratory chain.[1]

  • Cytochrome bd-I and bd-II oxidases: Alternative terminal oxidases.[1]

By inhibiting these key enzymes, this compound effectively disrupts the electron transport chain, leading to a cessation of oxygen consumption and ATP synthesis.[2][4]

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various respiratory complexes in E. coli.

Target Enzyme/ActivityE. coli StrainIC₅₀ (µM)Reference
Respiratory Complex I (d-NADH:decyl-ubiquinone oxidoreductase activity)CBO0.12[1]
NADH Oxidase ActivityCBONot specified[1]
d-NADH Oxidase ActivityCBONot specified[1]
Cytochrome bo₃ oxidaseCBOLow micromolar range[1]
Cytochrome bd-I oxidaseNot specifiedLow micromolar range[1]
Cytochrome bd-II oxidaseNot specifiedLow micromolar range[1]

Note: The CBO strain is chromosomally lacking both bd oxidases, making the bo₃ oxidase the only terminal oxidase.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the inhibitory effects of this compound on E. coli respiratory complexes.

Preparation of E. coli Membranes

This protocol is foundational for the subsequent enzyme activity assays.

Objective: To isolate inverted membrane vesicles from E. coli for in vitro respiratory chain activity measurements.

Materials:

  • E. coli strain of interest (e.g., a strain overexpressing a specific complex or a knockout strain)

  • Luria-Bertani (LB) medium

  • Buffer A: 50 mM HEPES (pH 7.0), 100 mM KCl

  • Lysozyme

  • DNase I

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Ultracentrifuge

  • French press or sonicator

Procedure:

  • Grow E. coli cells in LB medium to the late logarithmic phase.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with Buffer A and resuspend in the same buffer containing PMSF to inhibit protease activity.

  • Add lysozyme and DNase I and incubate on ice to facilitate lysis.

  • Disrupt the cells using a French press or sonicator.

  • Remove unbroken cells and debris by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Pellet the membrane vesicles from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Resuspend the membrane pellet in a minimal volume of Buffer A.

  • Determine the total protein concentration using a suitable method, such as the BCA assay.

  • Store the membrane vesicles at -80°C until use.

NADH Oxidase Activity Assay

Objective: To measure the overall activity of the NADH-dependent respiratory chain and its inhibition by this compound.

Materials:

  • Prepared E. coli membrane vesicles

  • Assay Buffer: 50 mM MOPS (pH 7.5), 50 mM KCl, 2 mM MgCl₂

  • NADH

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • In a cuvette, add the Assay Buffer and a specific amount of membrane vesicles (e.g., 50 µg of total protein).

  • Add varying concentrations of this compound (or DMSO for the control) and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

d-NADH:Decyl-Ubiquinone Oxidoreductase Activity Assay (Complex I Specific)

Objective: To specifically measure the activity of Complex I and its inhibition by this compound. Deamino-NADH (d-NADH) is used as a substrate specific for Complex I.[3]

Materials:

  • Prepared E. coli membrane vesicles

  • Assay Buffer

  • d-NADH

  • Decyl-ubiquinone

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of decyl-ubiquinone in an appropriate solvent (e.g., ethanol).

  • In a cuvette, add the Assay Buffer, membrane vesicles, and a final concentration of 50-100 µM decyl-ubiquinone.

  • Add varying concentrations of this compound and incubate.

  • Start the reaction by adding d-NADH to a final concentration of 100-200 µM.

  • Monitor the oxidation of d-NADH by following the decrease in absorbance at 340 nm.

  • Calculate the specific activity and determine the IC₅₀ for this compound as described above.

Oxygen Consumption Assay

Objective: To measure the rate of oxygen consumption by the respiratory chain and its inhibition.

Materials:

  • Whole E. coli cells or membrane vesicles

  • Respiration Buffer (e.g., PBS with a carbon source like glucose)

  • This compound

  • Oxygen sensor system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

Procedure:

  • Resuspend E. coli cells or membrane vesicles in the Respiration Buffer.

  • Place the suspension in the chamber of the oxygen sensor system and allow it to equilibrate.

  • Record the basal oxygen consumption rate (OCR).

  • Inject this compound at various concentrations and continue to monitor the OCR.

  • The decrease in OCR indicates the inhibition of the respiratory chain.

  • Calculate the IC₅₀ based on the dose-response curve.

Visualizations

Diagram 1: E. coli Aerobic Respiratory Chain and Inhibition by this compound

E_coli_Respiratory_Chain NADH NADH NDH1 Complex I (NDH-1) NADH->NDH1 e⁻ NDH2 NDH-2 NADH->NDH2 e⁻ UQ_pool Ubiquinone Pool NDH1->UQ_pool e⁻ NDH2->UQ_pool e⁻ Succinate Succinate SDH Complex II (SDH) Succinate->SDH e⁻ SDH->UQ_pool e⁻ bo3 Cytochrome bo₃ Oxidase UQ_pool->bo3 e⁻ bd1 Cytochrome bd-I Oxidase UQ_pool->bd1 e⁻ bd2 Cytochrome bd-II Oxidase UQ_pool->bd2 e⁻ O2 O₂ bo3->O2 bd1->O2 bd2->O2 H2O H₂O O2->H2O Reduction ND011992 This compound ND011992->NDH1 Potent Inhibition ND011992->bo3 Inhibition ND011992->bd1 Inhibition ND011992->bd2 Inhibition

Caption: Inhibition points of this compound in the E. coli aerobic respiratory chain.

Diagram 2: Experimental Workflow for IC₅₀ Determination

IC50_Workflow start Start: Prepare E. coli Membranes assay_prep Prepare Assay Mix: Buffer, Membranes start->assay_prep add_inhibitor Add this compound (Varying Concentrations) assay_prep->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (e.g., NADH, d-NADH) pre_incubate->add_substrate measure Measure Activity (e.g., ΔAbs/min) add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [this compound] calculate->plot determine_ic50 Determine IC₅₀ plot->determine_ic50

Caption: Workflow for determining the IC₅₀ of this compound on respiratory complex activity.

Conclusion

This compound is a valuable tool for studying the respiratory chain of E. coli. Its multi-target nature, with particularly high potency against Complex I, allows for the investigation of the roles of different respiratory components in cellular physiology and the consequences of their inhibition. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies of bacterial bioenergetics and for the development of novel antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ND-011992 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ND-011992. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the electron transport chain. It was initially identified as a putative cytochrome bd oxidase inhibitor in Mycobacterium tuberculosis.[1][2] However, further studies have revealed that it has a broader spectrum of activity, inhibiting both quinone reductases and quinol oxidases.[1] In Escherichia coli, it has been shown to inhibit respiratory complex I, bo3 oxidase, and both bd-I and bd-II oxidases, with the highest affinity for complex I.[1][3]

Q2: What is a recommended starting concentration for my in vitro experiment?

A2: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. Based on available data, a good starting point for a broad dose-response curve would be in the low micromolar range. For enzymatic assays with isolated bacterial respiratory complexes, concentrations can be in the sub-micromolar range. For whole-cell bacterial assays, a range of 1 µM to 30 µM has been used.[2] In mammalian cells, it is advisable to start with a wider range, for example, from 0.1 µM to 100 µM, to determine the optimal concentration for your specific cell line and assay.

Q3: Is this compound effective on its own?

A3: In Mycobacterium tuberculosis, this compound is largely ineffective on its own but acts synergistically with inhibitors of the cytochrome bcc:aa3 terminal oxidase, such as Q203 (Telacebec).[2][4] This combination leads to the inhibition of respiration and ATP synthesis.[2][4] However, in a M. tuberculosis strain deficient in cytochrome bcc:aa3, this compound alone shows significantly increased potency.[2] Its activity as a standalone agent in other organisms or cell types will depend on the specific composition and redundancy of their respiratory chains.

Q4: Is this compound toxic to mammalian cells?

A4: Limited data is available on the cytotoxicity of this compound in mammalian cells. However, one study reported no appreciable toxicity in the immortalized human liver cell line HepG2 at concentrations below 50-100 µM.[5] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the appropriate non-toxic concentration range for your experiments.

Q5: What solvent should I use to dissolve this compound?

A5: While the provided search results do not explicitly state the solvent used for this compound, compounds of this nature are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Data Presentation

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
Target/OrganismAssayIC50 Value (µM)Notes
E. coli Respiratory Complex Id-NADH:decyl-ubiquinone oxidoreductase activity0.12[1][3]
E. coli Respiratory Complex Id-NADH oxidase activity0.26[1]
E. coli Respiratory ChainNADH oxidase activity0.43[1]
E. coli bd-I OxidaseDuroquinol:oxygen oxidoreductase activity0.63[1]
E. coli bd-II OxidaseDuroquinol:oxygen oxidoreductase activity1.3[1]
M. bovis BCGATP depletion (in the presence of Q203)0.5 - 1.6[2]
M. bovis BCGOxygen consumption rate (in the presence of Q203)0.8[6]
M. tuberculosis H37RvATP depletion (in the presence of Q203)2.8 - 4.2[2][6]
Bovine Heart MitochondriaNADH oxidase activity3.27Inhibition of mitochondrial complex I is about 27-fold lower than that of bacterial complex I.[1]
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
Experimental SystemRecommended Starting Range (µM)Key Considerations
Isolated Bacterial Respiratory Complexes0.01 - 10High potency observed at the enzymatic level.
Bacterial Whole-Cell Assays (Mycobacterium spp.)1 - 50Often used in combination with a cytochrome bcc:aa3 inhibitor like Q203.[2]
Mammalian Cell Lines0.1 - 100Perform a dose-response and cytotoxicity assay to determine the optimal non-toxic concentration.
Isolated Mammalian Mitochondria1 - 50Expect lower potency compared to bacterial complex I.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate your mammalian cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Normalize the data to the vehicle control to determine the percent cell viability.

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Oxygen Consumption Rate (OCR) Assay in Whole Cells
  • Cell Seeding: Plate cells in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate) and allow them to adhere.

  • Compound Preparation: Prepare dilutions of this compound in the assay medium.

  • Assay Execution:

    • Replace the culture medium with the assay medium.

    • Equilibrate the cells in a CO2-free incubator.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject this compound at the desired concentration(s) and monitor the change in OCR.

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess different parameters of mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or low activity of this compound - Sub-optimal concentration: The concentration used may be too low for your specific cell type or assay. - Compound instability: The compound may have degraded due to improper storage or handling. - Cellular redundancy: The targeted respiratory pathway may have a redundant mechanism in your cell type, masking the effect of the inhibitor.- Perform a broad dose-response curve to identify the optimal concentration. - Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - If applicable to your model, consider co-treatment with an inhibitor of a parallel respiratory pathway (e.g., Q203 in mycobacteria).
High background or off-target effects - High concentration: The concentration of this compound may be too high, leading to non-specific effects. - Broad-spectrum inhibition: this compound is known to inhibit multiple respiratory complexes.[1]- Lower the concentration of this compound. - Use the lowest effective concentration determined from your dose-response experiments. - If possible, use a negative control compound with a similar chemical structure but no activity against the target.
Poor solubility or precipitation in media - Compound properties: Quinazoline derivatives can sometimes have poor solubility in aqueous solutions.- Ensure the stock solution in DMSO is fully dissolved before diluting in aqueous media. - Avoid high final concentrations of the compound that may exceed its solubility limit in the culture medium. - Visually inspect the media for any signs of precipitation after adding the compound.
Inconsistent results between experiments - Variability in cell state: Differences in cell passage number, confluency, or metabolic state can affect the response to the inhibitor. - Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations.- Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh dilutions of this compound for each experiment and be precise in your pipetting.

Visualizations

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Bacterial Respiratory Chain (example) Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome c reductase) Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient CoQ->Complex_III Cyt_c->Complex_IV b_Complex_I Complex I bo3_oxidase bo3 Oxidase bd_I_oxidase bd-I Oxidase bd_II_oxidase bd-II Oxidase ND011992 This compound ND011992->Complex_I Inhibits ND011992->b_Complex_I Inhibits ND011992->bo3_oxidase Inhibits ND011992->bd_I_oxidase Inhibits ND011992->bd_II_oxidase Inhibits

Caption: Signaling pathway showing this compound inhibiting multiple complexes in the respiratory chain.

start Start: Define Experimental Goal dose_response 1. Perform Broad Dose-Response Assay (e.g., 0.1 µM to 100 µM) start->dose_response cytotoxicity 2. Determine Cytotoxicity Profile (e.g., MTT Assay) dose_response->cytotoxicity select_concentration 3. Select Non-Toxic Concentration Range cytotoxicity->select_concentration functional_assay 4. Perform Primary Functional Assay (e.g., OCR, ATP levels) select_concentration->functional_assay analyze 5. Analyze Data and Refine Concentration functional_assay->analyze analyze->functional_assay Iterate if necessary end End: Optimized Concentration Identified analyze->end

Caption: Experimental workflow for optimizing this compound concentration in vitro.

start Unexpected/Inconsistent Results check_concentration Is the concentration optimal? (Dose-response performed?) start->check_concentration check_compound Is the compound stable and soluble? (Fresh stock, no precipitation?) check_concentration->check_compound Yes redo_dose_response Action: Perform/repeat dose-response check_concentration->redo_dose_response No check_cells Are the cells healthy and consistent? (Passage number, confluency) check_compound->check_cells Yes prepare_fresh Action: Prepare fresh stock and dilutions check_compound->prepare_fresh No check_controls Are the controls behaving as expected? (Vehicle, positive/negative) check_cells->check_controls Yes standardize_culture Action: Standardize cell culture practices check_cells->standardize_culture No troubleshoot_assay Action: Troubleshoot assay components check_controls->troubleshoot_assay No

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Overcoming ND-011992 Solubility Challenges in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the cytochrome bd oxidase inhibitor, ND-011992.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a quinazoline-type inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis and other bacteria. It is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions commonly used in biological experiments. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the primary solvent recommended for dissolving this compound?

A2: Based on published research, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound.

Q3: What are the known stability and storage conditions for this compound solutions?

A3: this compound is a hygroscopic compound. For optimal stability, solid this compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light. Stock solutions in DMSO should also be stored at -20°C. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my chosen solvent.
  • Question: I am having trouble dissolving the lyophilized this compound powder. What should I do?

  • Answer:

    • Solvent Choice: Ensure you are using anhydrous DMSO. While other organic solvents like ethanol or DMF might be used for similar hydrophobic compounds, DMSO is the most consistently reported solvent for this compound.

    • Mechanical Assistance: Gentle vortexing or sonication in a water bath can aid in dissolution.

    • Warming: Mild warming (e.g., to 37°C) can increase the solubility of some compounds. However, the thermal stability of this compound has not been extensively reported, so prolonged heating should be avoided.

Issue 2: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous media.
  • Question: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or buffer. How can I prevent this?

  • Answer: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. The rapid change in solvent polarity causes the compound to crash out of solution. Here are several strategies to mitigate this:

    • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1% (v/v), and certainly no higher than what is tolerated by your experimental system.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This gradual change in solvent polarity can help maintain solubility.

    • Pluronic F-68: For mycobacterial cultures, the addition of a non-ionic surfactant like Pluronic F-68 (typically at 0.05%) to the culture medium can help to maintain the solubility of hydrophobic compounds.

    • Rapid Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or gently pipetting up and down.

    • Pre-warming Media: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

Quantitative Data Summary

ParameterSolventReported Concentration/ValueReference
Molecular Weight -381.36 g/mol [1]
Molecular Formula -C₂₁H₁₄F₃N₃O[1]
Appearance -Solid[1]
IC₅₀ (M. tuberculosis H37Rv) In vitro assay conditions2.8 - 4.2 µM[2]
IC₅₀ (Respiratory Complex I) In vitro assay conditions0.12 µM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.81 mg of this compound (Molecular Weight = 381.36 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If dissolution is incomplete, sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Dilutions in Mycobacterial Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Middlebrook 7H9 broth (or other appropriate mycobacterial culture medium) supplemented with ADC (Albumin-Dextrose-Catalase) and 0.05% Pluronic F-68.

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-warm Medium: Pre-warm the mycobacterial culture medium to 37°C.

  • Serial Dilution: To prepare a final concentration of 10 µM this compound in a final volume of 1 mL, for example:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. This creates a 100 µM solution with 1% DMSO.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Mixing: Vortex gently immediately after each dilution step to ensure homogeneity and minimize precipitation.

  • Use Immediately: It is recommended to use the freshly prepared working dilutions immediately for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store prewarm Pre-warm Aqueous Medium store->prewarm Use Stock serial_dilute Perform Serial Dilutions prewarm->serial_dilute mix Vortex Gently serial_dilute->mix use Use Immediately in Assay mix->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_etc Mycobacterium tuberculosis Electron Transport Chain cluster_proton_motive_force Proton Motive Force cluster_inhibitors Inhibitors NADH NADH ComplexI Complex I (NDH-2) NADH->ComplexI Succinate Succinate ComplexII Complex II (Sdh) Succinate->ComplexII Menaquinone Menaquinone Pool ComplexI->Menaquinone ATP_Synthase ATP Synthase ComplexII->Menaquinone ComplexIII Complex III (bcc) Menaquinone->ComplexIII ComplexIV_bd Complex IV (cyt-bd) Menaquinone->ComplexIV_bd Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c ComplexIV_aa3 Complex IV (aa3) Cytochrome_c->ComplexIV_aa3 Oxygen O₂ ComplexIV_aa3->Oxygen ComplexIV_bd->Oxygen ATP ATP ATP_Synthase->ATP Q203 Q203 (Telacebec) Q203->ComplexIII Inhibits ND011992 This compound ND011992->ComplexIV_bd Inhibits

Caption: this compound inhibits the cytochrome bd branch of the M. tuberculosis respiratory chain.

troubleshooting_logic cluster_stock Stock Solution Issues cluster_dilution Dilution Issues start Precipitation Observed? check_dmso Is DMSO Anhydrous? start->check_dmso Yes solution Solution Should be Clear start->solution No use_sonication Used Sonication/Vortexing? check_dmso->use_sonication Yes check_dmso->solution No (Use Anhydrous) dmso_conc Final DMSO% > 1%? use_sonication->dmso_conc Yes use_sonication->solution No (Apply Mechanical Force) rapid_dilution Diluted Too Quickly? dmso_conc->rapid_dilution No dmso_conc->solution Yes (Reduce %) add_surfactant Consider Pluronic F-68 rapid_dilution->add_surfactant No rapid_dilution->solution Yes (Use Serial Dilution) prewarm_media Pre-warm Media to 37°C add_surfactant->prewarm_media No add_surfactant->solution Yes (Add Surfactant) prewarm_media->solution No prewarm_media->solution Yes (Warm Media)

Caption: Troubleshooting logic for this compound precipitation issues.

References

Addressing off-target effects of ND-011992 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ND-011992. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis. It works synergistically with inhibitors of the cytochrome bcc:aa3 terminal oxidase, such as Q203, to block cellular respiration and ATP production.[1][2] While this compound shows minimal activity on its own, its combination with a cytochrome bcc:aa3 inhibitor leads to a potent bactericidal effect against both replicating and non-replicating mycobacteria.[1][2]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit other components of the electron transport chain. A key off-target effect is the inhibition of respiratory complex I (NADH:ubiquinone oxidoreductase).[3] It has also been found to inhibit bo3 oxidase and other quinone reductases and quinol oxidases.[3] This promiscuity is important to consider when interpreting experimental results.

Q3: In which assays are the off-target effects of this compound most likely to be a concern?

A3: The off-target effects of this compound are most relevant in assays that measure overall metabolic activity or cellular respiration without discriminating between different respiratory complexes. These include whole-cell oxygen consumption assays and ATP depletion assays. In these assays, the observed effect could be a combination of on-target (cytochrome bd oxidase inhibition) and off-target (e.g., complex I inhibition) activities.

Q4: How can I be sure that the phenotype I observe is due to the inhibition of cytochrome bd oxidase and not an off-target effect?

A4: Several strategies can be employed to validate the on-target activity of this compound. These include using a combination of genetic and pharmacological approaches. For example, you can compare the effect of this compound in wild-type strains versus strains lacking cytochrome bd oxidase. Additionally, using a structurally unrelated inhibitor of the same target can help confirm that the observed phenotype is on-target.

Troubleshooting Guides

Issue 1: Unexpectedly high potency in whole-cell oxygen consumption assays.

  • Possible Cause: The observed inhibition of oxygen consumption may be a cumulative effect of inhibiting both the target cytochrome bd oxidase and the off-target respiratory complex I.

  • Troubleshooting Steps:

    • Use a specific complex I inhibitor as a control: Perform the oxygen consumption assay in the presence of a known complex I inhibitor (e.g., rotenone) to determine the contribution of complex I to the total respiration in your system.

    • Test in a cytochrome bd knockout strain: If available, use a bacterial strain genetically deleted for the cytochrome bd oxidase. In this strain, any remaining inhibitory effect of this compound on respiration can be attributed to off-target effects.

    • Vary the carbon source: The activity of different respiratory complexes can be dependent on the carbon source. For instance, some conditions might favor respiration through complex I. Modulating the growth media could help dissect the individual contributions.

Issue 2: Discrepancy between ATP depletion and bactericidal activity.

  • Possible Cause: The level of ATP depletion may not directly correlate with cell death if the off-target effects are primarily cytostatic rather than cytotoxic. Inhibition of complex I can lead to a significant drop in ATP but may not be sufficient to kill the bacteria without the synergistic inhibition of the terminal oxidases.

  • Troubleshooting Steps:

    • Time-course experiments: Conduct time-kill curve experiments to assess the bactericidal versus bacteriostatic effect of this compound alone and in combination with a cytochrome bcc:aa3 inhibitor.

    • Metabolic profiling: Analyze the metabolic state of the cells upon treatment. This can provide insights into whether the cells are entering a dormant state or undergoing cell death.

    • Control compounds: Use control compounds with known bactericidal or bacteriostatic mechanisms to benchmark the effects of this compound.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target/OrganismAssayIC50Reference
M. tuberculosis Respiratory Complex IBiochemical Assay0.12 µM[3][4]
M. tuberculosis H37Rv (in presence of Q203)ATP Depletion2.8 - 4.2 µM[1]
M. bovis BCG (in presence of Q203)ATP Depletion0.5 - 1.6 µM[1]
M. bovis BCG (in presence of Q203)Oxygen Consumption Rate (OCR)0.8 µM[4]

Key Experimental Protocols

1. Whole-Cell Oxygen Consumption Rate (OCR) Assay

  • Objective: To measure the effect of this compound on the rate of oxygen consumption in whole bacterial cells.

  • Methodology:

    • Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase.

    • Cell Resuspension: Harvest the cells by centrifugation and wash them with a suitable assay buffer (e.g., PBS with 0.05% Tween-80). Resuspend the cells to a defined optical density (e.g., OD600 of 1.0).

    • Assay Setup: Add the cell suspension to a 96-well plate. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for respiratory inhibition (e.g., KCN). To distinguish on- and off-target effects, include wells with a specific complex I inhibitor (e.g., rotenone) and/or use a cytochrome bd knockout strain.

    • Measurement: Use a plate-based oxygen sensor system (e.g., MitoXpress-Xtra) to measure the oxygen consumption rate kinetically over time. The signal is typically measured as a change in fluorescence or phosphorescence, which is inversely proportional to the oxygen concentration.

    • Data Analysis: Calculate the rate of oxygen consumption for each condition. Plot the dose-response curve for this compound to determine the IC50.

2. ATP Depletion Assay

  • Objective: To determine the effect of this compound on intracellular ATP levels.

  • Methodology:

    • Compound Treatment: Treat bacterial cultures with a serial dilution of this compound, both alone and in combination with a fixed concentration of a cytochrome bcc:aa3 inhibitor like Q203. Include a vehicle control.

    • Incubation: Incubate the cultures for a defined period (e.g., 24 hours).

    • ATP Extraction: Lyse the bacterial cells to release the intracellular ATP. This can be achieved using a suitable lysis reagent.

    • ATP Quantification: Measure the ATP concentration using a commercial ATP detection kit, which is typically based on the luciferin/luciferase reaction. The luminescence produced is proportional to the amount of ATP.

    • Data Analysis: Normalize the ATP levels to the number of cells (e.g., by measuring OD600 before lysis). Calculate the percentage of ATP depletion relative to the vehicle-treated control and determine the IC50.

3. Biochemical Assay for Respiratory Complex I Activity

  • Objective: To directly measure the inhibitory effect of this compound on isolated respiratory complex I.

  • Methodology:

    • Membrane Preparation: Prepare inverted membrane vesicles from bacteria overexpressing complex I.

    • Assay Reaction: The assay measures the oxidation of NADH, which is coupled to the reduction of a specific acceptor. A common method involves monitoring the decrease in absorbance at 340 nm due to NADH oxidation.

    • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a known complex I inhibitor (e.g., rotenone) as a positive control.

    • Data Analysis: Calculate the rate of NADH oxidation for each inhibitor concentration. Determine the IC50 of this compound for complex I inhibition.

Visualizations

Signaling_Pathway cluster_etc Bacterial Electron Transport Chain cluster_proton_motive_force Proton Motive Force cluster_inhibitors Inhibitors NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Menaquinone Menaquinone Pool Complex_I->Menaquinone e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Complex_II->Menaquinone e- Complex_III Cytochrome bcc Menaquinone->Complex_III e- Complex_IV_bd Cytochrome bd (Terminal Oxidase) Menaquinone->Complex_IV_bd e- Complex_IV_aa3 Cytochrome aa3 (Terminal Oxidase) Complex_III->Complex_IV_aa3 e- Complex_III->ATP_Synthase H+ O2_aa3 O₂ Complex_IV_aa3->O2_aa3 Complex_IV_aa3->ATP_Synthase H+ O2_bd O₂ Complex_IV_bd->O2_bd H2O_aa3 H₂O O2_aa3->H2O_aa3 H2O_bd H₂O O2_bd->H2O_bd ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase ND011992_off This compound (Off-target) ND011992_off->Complex_I ND011992_on This compound (On-target) ND011992_on->Complex_IV_bd Q203 Q203 Q203->Complex_III

Caption: Bacterial respiratory chain and sites of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Start Start with bacterial culture Treatment Treat with this compound (various concentrations) Start->Treatment Biochem_Assay Biochemical Complex I Activity Assay Start->Biochem_Assay Prepare inverted membrane vesicles Controls Include Controls: - Vehicle (DMSO) - Q203 (Synergy) - Rotenone (Complex I inhibition) - Cytochrome bd KO strain Treatment->Controls OCR_Assay Whole-Cell Oxygen Consumption Rate Assay Treatment->OCR_Assay ATP_Assay ATP Depletion Assay Treatment->ATP_Assay Analysis Calculate IC50 values OCR_Assay->Analysis ATP_Assay->Analysis Biochem_Assay->Analysis Interpretation Deconvolute on-target vs. off-target effects Analysis->Interpretation Conclusion Draw conclusions on the mechanism of action Interpretation->Conclusion

Caption: Workflow for deconvoluting off-target effects.

Troubleshooting_Logic cluster_question1 Initial Question cluster_experiments Validation Experiments cluster_outcomes Possible Outcomes cluster_conclusion Conclusion Start Unexpected Experimental Result Q1 Is the effect on-target or off-target? Start->Q1 Exp1 Use cytochrome bd knockout strain Q1->Exp1 Exp2 Use specific Complex I inhibitor (e.g., Rotenone) as a control Q1->Exp2 Exp3 Use structurally unrelated cytochrome bd inhibitor Q1->Exp3 Outcome1 Effect abolished in KO strain Exp1->Outcome1 Outcome2 Effect persists in KO strain Exp1->Outcome2 Outcome3 This compound effect is mimicked by Complex I inhibitor Exp2->Outcome3 Outcome4 Unrelated inhibitor shows the same phenotype Exp3->Outcome4 Conclusion1 Likely On-Target Effect Outcome1->Conclusion1 Conclusion2 Likely Off-Target Effect Outcome2->Conclusion2 Outcome3->Conclusion2 Outcome4->Conclusion1

Caption: Troubleshooting logic for off-target effects.

References

ND-011992 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ND-011992.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound upon receipt?

A: Upon receipt, the solid form of this compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]

Q2: The compound was shipped at ambient temperature. Is it still stable?

A: Yes, this compound is considered stable for a few weeks during standard shipping at ambient temperatures.[1] However, it is crucial to transfer it to the recommended storage conditions as soon as possible upon arrival.

Q3: How should I store solutions of this compound?

A: For short-term storage of this compound solutions (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months), it is recommended to store the solutions at -20°C.[1]

Q4: What are the general handling precautions for this compound?

A: this compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions (see storage summary table below). If the compound has been stored improperly for an extended period, it may have degraded. Consider using a fresh stock of the compound for your experiments.
Difficulty dissolving the compound. The compound may be hygroscopic.One study noted that the purified product was hygroscopic and needed to be dried. If you encounter solubility issues, ensure the compound is completely dry before attempting to dissolve it.

Storage Conditions Summary

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid 0 - 4°C, dry and dark[1]-20°C, dry and dark[1]
Solution 0 - 4°C[1]-20°C[1]

Experimental Workflow: Handling and Storage of this compound

G A Receive this compound Shipment B Assess Storage Duration Need A->B C Store at 0-4°C (Short-Term) B->C Days to Weeks D Store at -20°C (Long-Term) B->D Months to Years E Prepare Solution C->E D->E F Use in Experiment E->F G Store Solution at 0-4°C (Short-Term) F->G Short-term use H Store Solution at -20°C (Long-Term) F->H Long-term storage

Caption: Workflow for proper handling and storage of this compound.

Signaling Pathway: Inhibition of Mycobacterial Respiratory Chain

This compound is an inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis. It acts synergistically with Q203, an inhibitor of the cytochrome bcc:aa3 oxidase, to block the respiratory chain, leading to ATP depletion and bactericidal effects.

G cluster_0 M. tuberculosis Respiratory Chain cluster_1 Inhibitors A Electron Donors (e.g., NADH) B Cytochrome bcc:aa3 Oxidase A->B Electrons C Cytochrome bd Oxidase A->C Electrons D Oxygen (O2) B->D E ATP Synthesis B->E C->D C->E Q203 Q203 Q203->B Inhibits ND011992 This compound ND011992->C Inhibits

Caption: Dual inhibition of M. tuberculosis respiratory oxidases.

References

Technical Support Center: ND-011992 Bactericidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ND-011992 bactericidal assays. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this novel cytochrome bd oxidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the cytochrome bd oxidase, a key component of the electron transport chain in Mycobacterium tuberculosis. On its own, this compound has weak bactericidal activity because M. tuberculosis can bypass the inhibited bd oxidase using its other terminal oxidase, the cytochrome bcc:aa3 complex. However, when combined with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 oxidase, a synergistic bactericidal effect is achieved.[1][2][3] This dual inhibition completely shuts down respiratory activity, leading to a collapse in ATP synthesis and subsequent bacterial cell death.[1][2]

Q2: Why is this compound used in combination with Q203?

A2: Mycobacterium tuberculosis possesses two terminal oxidases in its electron transport chain, providing a level of functional redundancy.[1][3] Q203, a clinical candidate, effectively inhibits the cytochrome bcc:aa3 oxidase, but the bacteria can survive by utilizing the alternative cytochrome bd oxidase.[1][3] this compound specifically inhibits this alternative pathway. Therefore, the combination of this compound and Q203 creates a synthetic lethal interaction, meaning the two compounds together are significantly more effective at killing the bacteria than either compound alone.[2]

Q3: What types of assays are used to evaluate the bactericidal activity of the this compound and Q203 combination?

A3: The primary assays to assess the bactericidal activity of this combination are:

  • Checkerboard Assays: To determine the synergistic interaction between this compound and Q203 by calculating the Fractional Inhibitory Concentration (FIC) index.

  • Time-Kill Kinetics Assays: To evaluate the rate and extent of bacterial killing over time.

  • ATP Depletion Assays: To confirm the mechanism of action by measuring the reduction in intracellular ATP levels following treatment.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Determination

This assay is used to quantify the synergistic effect of this compound and Q203.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Q203 stock solution (in DMSO)

  • Sterile 96-well plates

  • Resazurin solution

  • Plate reader

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Drug Dilution: Prepare serial dilutions of this compound and Q203 in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Readout: After incubation, add resazurin solution to each well and incubate for a further 24 hours. Measure fluorescence or absorbance to determine bacterial viability.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is indicative of synergy.

Protocol 2: Time-Kill Kinetics Assay

This assay measures the rate at which the combination of this compound and Q203 kills M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with supplements

  • This compound and Q203 stock solutions

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 agar plates supplemented with 10% OADC and 0.5% glycerol

  • Sterile saline with 0.05% Tween 80 (for dilutions)

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute to a starting inoculum of ~1 x 10^6 CFU/mL in 7H9 broth.

  • Treatment Setup: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone

    • Q203 alone

    • This compound and Q203 in combination

  • Incubation: Incubate all tubes at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect aliquots from each culture tube.

  • CFU Enumeration: Perform serial dilutions of the collected aliquots in sterile saline with Tween 80. Plate the dilutions onto 7H10 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, then count the number of colonies to determine the CFU/mL for each time point and condition.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No synergy observed in checkerboard assay Incorrect drug concentrations.Verify the stock concentrations and the dilution scheme. Ensure that the tested concentrations bracket the expected MICs of the individual compounds.
Inappropriate inoculum density.Ensure the starting bacterial inoculum is within the recommended range. A too high or too low density can affect the outcome.
Issues with resazurin readout.Confirm the viability of the resazurin solution. Ensure proper incubation time after adding the dye.
High variability in CFU counts in time-kill assay Clumping of M. tuberculosis.Vortex the bacterial culture thoroughly before taking samples. The use of Tween 80 in the media and dilution buffer is crucial to minimize clumping.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.
No bactericidal effect observed in time-kill assay Sub-optimal drug concentrations.The concentrations of this compound and Q203 may need to be optimized. Use concentrations determined from the checkerboard assay (e.g., at or above the MIC in combination).
Drug degradation.Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Resistant mutants.While spontaneous resistance to the combination is low, it is a possibility.[2] Consider performing resistance frequency analysis if this is a recurring issue.
Contamination of cultures Non-sterile technique.Strictly adhere to aseptic techniques throughout the experimental setup and sampling.
Contaminated reagents or media.Use pre-tested, sterile media and reagents. Include sterility controls (media only) in each experiment.

Visualizations

Mechanism of Action: Dual Inhibition of Terminal Oxidases

cluster_0 Mycobacterium tuberculosis Electron Transport Chain cluster_1 Drug Inhibition e- Electrons from substrate oxidation Complex_III Cytochrome bcc:aa3 (Complex III/IV) e-->Complex_III e- transfer Complex_bd Cytochrome bd oxidase e-->Complex_bd e- transfer O2 O2 Complex_III->O2 e- transfer Proton_Motive_Force Proton Motive Force Complex_III->Proton_Motive_Force Proton pumping Complex_bd->O2 e- transfer Complex_bd->Proton_Motive_Force Proton pumping H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Complex_III Inhibits This compound This compound This compound->Complex_bd Inhibits

Caption: Dual inhibition of M. tuberculosis terminal oxidases by Q203 and this compound.

Experimental Workflow: Time-Kill Kinetics Assay

Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum (~1x10^6 CFU/mL) Start->Prepare_Inoculum Setup_Cultures Set up Treatment Cultures: - Control - this compound alone - Q203 alone - Combination Prepare_Inoculum->Setup_Cultures Incubate_37C Incubate at 37°C with shaking Setup_Cultures->Incubate_37C Sample_Timepoints Sample at Timepoints (0, 2, 4, 7, 10, 14 days) Incubate_37C->Sample_Timepoints Serial_Dilute Perform Serial Dilutions Sample_Timepoints->Serial_Dilute Plate_Agar Plate on 7H10 Agar Serial_Dilute->Plate_Agar Incubate_Plates Incubate Plates at 37°C (3-4 weeks) Plate_Agar->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for a standard time-kill kinetics assay.

Quantitative Data Summary

Compound/Combination MIC50 (M. tuberculosis H37Rv) Bactericidal Activity Mechanism of Action
This compound >100 µMWeak/NoneCytochrome bd oxidase inhibitor
Q203 (Telacebec) ~2.5 nM[4]BacteriostaticCytochrome bcc:aa3 oxidase inhibitor
This compound + Q203 Synergistic (FIC ≤ 0.5)BactericidalDual inhibition of terminal oxidases

Note: MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis used. The provided values are for reference.

References

Minimizing variability in ND-011992 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving ND-011992.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high variability in the IC50/MIC50 values of this compound in my experiments?

A1: Variability in IC50 and MIC50 values for this compound can arise from several factors:

  • Off-Target Effects: this compound is not entirely specific to cytochrome bd oxidase. It has been shown to inhibit other respiratory chain complexes, such as respiratory complex I and bo3 oxidase, at similar concentrations.[1][2] This can lead to variable effects depending on the metabolic state of the bacteria.

  • Experimental Conditions: Factors such as the specific bacterial strain used, culture media composition, and oxygen tension can significantly influence the activity of this compound.[3] For instance, Mycobacterium leprae has shown different optimal growth conditions related to oxygen availability.[3]

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay medium. Poor solubility can lead to inconsistent effective concentrations. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO.

  • Inoculum Effect: Variations in the initial bacterial density can impact the apparent efficacy of the compound. Standardize the inoculum size across all experiments.

Q2: My oxygen consumption rate (OCR) assay results are inconsistent when using this compound in combination with Q203.

A2: Inconsistent OCR results are a common challenge. Here are some troubleshooting steps:

  • Instrument and Signal Optimization: Ensure your plate reader is properly calibrated and optimized for the specific assay kit being used (e.g., MitoXpress®-Xtra).[4] This includes optimizing excitation and emission wavelengths, and delay times for time-resolved fluorescence measurements.[4] A signal-to-blank ratio of ≥3 is generally required for standard measurements.[4]

  • Cellular Respiration State: The baseline respiration of your bacterial culture can fluctuate. It's crucial to use cells in the same growth phase for all experiments.

  • Assay Controls: Include appropriate controls in every experiment. This should include untreated cells, cells treated with this compound alone, cells treated with Q203 alone, and cells with the combination treatment.[5][6]

  • Reagent Preparation and Handling: Prepare all reagents, including this compound and Q203 solutions, freshly and store them under appropriate conditions to avoid degradation.[7]

Q3: I'm having trouble with the ATP quantification assay in mycobacteria treated with this compound.

A3: ATP quantification in mycobacteria can be challenging due to their robust cell wall.[8]

  • Inefficient Cell Lysis: The primary source of variability is often incomplete cell lysis, leading to an underestimation of intracellular ATP.[8][9] Consider optimizing your lysis protocol. A combination of lysozyme treatment and bead beating has been shown to be effective for mycobacteria.[8]

  • "ATP Burst" Artifact: Treatment with cell wall inhibitors can paradoxically lead to an apparent increase in ATP, an artifact caused by enhanced cell lysis.[9] While this compound is not a direct cell wall inhibitor, changes in cell envelope integrity due to downstream effects could influence lysis efficiency. Using a robust mechanical lysis method like bead beating can help to normalize ATP release across different treatment conditions.[9]

  • Standard Curve and Controls: Always include an ATP standard curve in your assay to ensure accurate quantification.[10] Use untreated and solvent-treated controls to establish a baseline ATP level.

Q4: How do I properly design and interpret a synergy assay with this compound and Q203?

A4: Assessing drug synergy requires careful experimental design and data analysis.

  • Checkerboard Assay: A checkerboard assay is a standard method to evaluate synergy.[11] This involves testing a matrix of concentrations for both compounds.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is a common metric to quantify synergy. An FIC index of ≤ 0.5 is generally considered synergistic.[12] Other models like Loewe additivity and Bliss independence can also be used for analysis.[13][14][15]

  • High Efficacy Bias: Be cautious when both drugs exhibit high efficacy individually, as this can sometimes lead to a false-positive synergistic outcome in certain analytical models.[16]

  • Diagonal Method: For screening interactions between multiple drugs, a diagonal sampling of the traditional checkerboard can be a more cost-effective approach.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Inhibitory Concentrations of this compound

Target/OrganismAssay TypeIC50/MIC50Reference
M. tuberculosis Respiratory Complex IBiochemical Assay0.12 µM[1]
E. coli bd-I OxidaseBiochemical Assay0.63 µM[1]
E. coli bd-II OxidaseBiochemical Assay1.3 µM[1]
Bovine Heart Mitochondria NADH OxidaseBiochemical Assay3.27 µM[1]
M. bovis BCG (in presence of Q203)ATP Depletion0.5 - 1.6 µM[11]
M. tuberculosis H37Rv (in presence of Q203)ATP Depletion2.8 - 4.2 µM[11]

Table 2: Synergistic Interactions of this compound with Q203

OrganismAssay TypeFIC IndexReference
M. bovis BCGATP Depletion Checkerboard0.01[11]
M. tuberculosisATP Depletion Checkerboard0.16[11]

Detailed Experimental Protocols

1. Oxygen Consumption Rate (OCR) Assay using MitoXpress®-Xtra

This protocol is adapted for measuring the effect of this compound on the extracellular oxygen consumption rate of mycobacteria.

  • Materials:

    • MitoXpress®-Xtra HS Method kit

    • Black, clear-bottom 96-well plates

    • HS Mineral Oil

    • Plate reader with time-resolved fluorescence capability

    • Mycobacterial culture in the desired growth phase

    • This compound and Q203 stock solutions

  • Procedure:

    • Prepare a suspension of mycobacterial cells at the desired density in pre-warmed culture medium.

    • Add 140 µL of the cell suspension to the wells of the 96-well plate.

    • Add 10 µL of the reconstituted MitoXpress®-Xtra solution to each well.

    • Add the desired concentrations of this compound, Q203, or the combination to the respective wells. Include solvent controls.

    • Gently overlay each well with 100 µL of HS Mineral Oil to seal the wells from ambient oxygen.[4]

    • Immediately place the plate in a pre-warmed (37°C) plate reader.

    • Measure the fluorescence kinetically over a desired period (e.g., 2-3 hours) using optimal excitation (380 nm) and emission (650 nm) wavelengths.[4]

    • Calculate the rate of oxygen consumption from the change in fluorescence signal over time.

2. Intracellular ATP Quantification Assay

This protocol is designed to measure changes in intracellular ATP levels in mycobacteria following treatment with this compound.

  • Materials:

    • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

    • Opaque-walled 96-well plates

    • Lysozyme

    • Sterile glass or zirconia beads (0.1 mm)

    • Bead beater/homogenizer

    • Luminometer

    • Mycobacterial culture

    • This compound and Q203 stock solutions

  • Procedure:

    • Treat mycobacterial cultures with the desired concentrations of this compound, Q203, or the combination for the specified duration.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing lysozyme.

    • Transfer the cell suspension to tubes containing beads.

    • Perform mechanical lysis using a bead beater. The duration and intensity should be optimized for your specific bacterial strain.

    • Centrifuge the lysate to pellet cell debris.

    • Transfer the supernatant to the wells of an opaque-walled 96-well plate.

    • Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Determine the ATP concentration by comparing the luminescence values to an ATP standard curve.

Visualizations

Signaling Pathway: Dual Inhibition of Mycobacterial Respiration

Ubiquinone Ubiquinone Pool ComplexIII Cytochrome bcc:aa3 (Complex III-IV) Ubiquinone->ComplexIII ComplexIV_bd Cytochrome bd Oxidase (Alternative Oxidase) Ubiquinone->ComplexIV_bd O2 O₂ ComplexIII->O2 Proton_Motive_Force Proton Motive Force ComplexIII->Proton_Motive_Force ComplexIV_bd->O2 ComplexIV_bd->Proton_Motive_Force ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O Reduction Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->ComplexIII Inhibits ND011992 This compound ND011992->ComplexIV_bd Inhibits

Caption: Dual inhibition of respiratory pathways in M. tuberculosis.

Experimental Workflow: Synergy Testing

start Start: Prepare Mycobacterial Culture checkerboard Checkerboard Assay Setup: - Serial dilutions of this compound - Serial dilutions of Q203 - Combination of both start->checkerboard incubation Incubate with Mycobacteria checkerboard->incubation readout Select Readout: - Oxygen Consumption (OCR) - ATP Levels - Cell Viability (CFU/MIC) incubation->readout data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/MIC50 readout->data_analysis synergy_calc Calculate Synergy: - Fractional Inhibitory Concentration (FIC) Index - Isobologram Analysis data_analysis->synergy_calc end End: Determine Interaction (Synergistic, Additive, Antagonistic) synergy_calc->end

Caption: Workflow for determining the synergistic effect of this compound and Q203.

Troubleshooting Logic: Inconsistent OCR Results

start Inconsistent OCR Results q1 Are controls behaving as expected? (Untreated, single drug) start->q1 a1_yes Check for issues with the drug combination q1->a1_yes Yes a1_no Troubleshoot baseline assay conditions q1->a1_no No q2 Is the signal-to-blank ratio adequate? (≥3) a1_no->q2 a2_yes Investigate cell-related factors q2->a2_yes Yes a2_no Optimize instrument settings: - Wavelengths - Gain - Delay time q2->a2_no No q3 Are cells in a consistent growth phase? a2_yes->q3 a3_yes Verify compound integrity and concentration q3->a3_yes Yes a3_no Standardize cell culture and harvesting protocols q3->a3_no No q4 Are stock solutions fresh and properly stored? a3_yes->q4 a4_yes Consider off-target effects or resistance development q4->a4_yes Yes a4_no Prepare fresh drug solutions q4->a4_no No

Caption: A logical approach to troubleshooting inconsistent OCR assay results.

References

Technical Support Center: ND-011992 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo studies involving ND-011992.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the cytochrome bd (CydBD) oxidase, which is one of two terminal oxidases in the electron transport chain of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] The other terminal oxidase is the cytochrome bcc:aa₃ supercomplex. While this compound is ineffective on its own, it acts synergistically with inhibitors of the cytochrome bcc:aa₃ oxidase, such as Q203 (Telacebec).[1][2] By inhibiting both terminal oxidases, the combination of this compound and Q203 effectively blocks cellular respiration and ATP production, leading to a bactericidal effect against M. tuberculosis.[1][4][5]

Q2: Why is this compound ineffective as a monotherapy in M. tuberculosis in vivo models?

A2: The inefficacy of this compound as a standalone agent is due to a functional redundancy between the two terminal oxidases in M. tuberculosis.[1][2] When the cytochrome bd oxidase is inhibited by this compound, the bacterium can still produce energy using the alternative cytochrome bcc:aa₃ oxidase.[2][5][6] Therefore, a dual-inhibition strategy is necessary to achieve a significant bactericidal effect. This has been demonstrated in vivo where the combination of this compound and Q203 achieves better bacterial killing in a mouse model than either drug used alone.[1][2]

Q3: We are observing lower than expected efficacy with the this compound + Q203 combination in our mouse model. What are potential causes?

A3: Suboptimal efficacy in vivo can arise from several factors. Consider the following:

  • Drug Formulation and Administration: this compound is a quinazoline-type compound, and similar small molecules can have poor aqueous solubility. Ensure the formulation is homogenous and stable, and that the administration route (e.g., oral gavage) is consistent and accurate.

  • Pharmacokinetics (PK): The exposure of the drug at the site of infection (e.g., the lungs in a tuberculosis model) is critical. Factors like high plasma protein binding can reduce the concentration of the free, active drug.[7] It may be necessary to conduct PK studies to ensure adequate exposure of both this compound and Q203.

  • Animal Model Variability: Differences in mouse strain, age, sex, and immune status can impact drug metabolism and host response to infection, affecting outcomes.

  • M. tuberculosis Strain: Ensure the strain of M. tuberculosis used in your model is sensitive to both inhibitors.

Q4: Are there any known resistance mechanisms to the this compound + Q203 combination?

A4: While the addition of this compound to Q203 treatment did not significantly alter the frequency of resistance, mutations in QcrB (a subunit of the cytochrome bcc:aa₃ complex) are a known mechanism of resistance to Q203.[1] It is crucial to monitor for the emergence of resistance during in vivo studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds based on published literature.

Table 1: In Vitro Inhibitory Activity

Compound Target Organism IC₅₀ Value Reference
This compound Respiratory Complex I E. coli 0.12 µM [3][8]
This compound bo₃ oxidase E. coli Low µM range [3][8]
This compound bd-I and bd-II oxidases E. coli Low µM range [3][8]

| Q203 | Cytochrome bcc:aa₃ | M. tuberculosis | Low nM range |[1] |

Table 2: In Vivo Efficacy in Mouse Model (M. tuberculosis)

Treatment Group Dosing Regimen Lung CFU Count (log₁₀) at Day 28 Change from Control (log₁₀ CFU) Reference
Vehicle Control Daily 6.5 N/A [1]
Q203 Daily 5.0 -1.5 [1]
This compound + Q203 Daily 4.0 -2.5 [1]

(Note: Data are representative examples based on findings described in the cited literature.)

Experimental Protocols

Protocol: In Vivo Efficacy of this compound in a Mouse Model of Chronic M. tuberculosis Infection

  • Animal Model: Use 6- to 8-week-old female BALB/c mice.

  • Infection: Infect mice via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

  • Acclimatization: Allow the infection to establish for 4 weeks to develop a chronic infection state.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Q203 alone (formulated in vehicle).

    • Group 3: this compound alone (formulated in vehicle).

    • Group 4: this compound + Q203 combination (formulated in vehicle).

  • Drug Administration: Administer compounds daily via oral gavage for 28 days. Monitor animal body weight weekly as a measure of toxicity.

  • Endpoint Analysis:

    • At 24 hours after the final dose, euthanize mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with 0.05% Tween-80.

    • Plate serial dilutions of the homogenates onto 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks.

  • Data Analysis: Enumerate colony-forming units (CFU) and convert the data to log₁₀ CFU per organ. Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Visualizations

G cluster_etc M. tuberculosis Electron Transport Chain cluster_terminal Terminal Oxidases cluster_inhibitors Inhibitors NADH NADH ETC_Complexes Complex I / II NADH->ETC_Complexes Succinate Succinate Succinate->ETC_Complexes Menaquinone Menaquinone Pool ETC_Complexes->Menaquinone bcc_aa3 Cytochrome bcc:aa₃ Menaquinone->bcc_aa3 bd_oxidase Cytochrome bd Oxidase Menaquinone->bd_oxidase ATP_Synthase ATP Synthase bcc_aa3->ATP_Synthase Proton Motive Force O2 O₂ bcc_aa3->O2 bd_oxidase->ATP_Synthase Proton Motive Force bd_oxidase->O2 ATP ATP ATP_Synthase->ATP H2O H₂O Q203 Q203 Q203->bcc_aa3 ND011992 This compound ND011992->bd_oxidase

Caption: Dual inhibition of the M. tuberculosis respiratory chain.

G cluster_prep Preparation Phase cluster_treat Treatment Phase (28 Days) cluster_analysis Analysis Phase A Aerosol Infection of Mice with M. tuberculosis B Allow Infection to Establish (4 Weeks) A->B C Randomize Mice into Treatment Groups B->C D Daily Oral Gavage (Vehicle, Q203, this compound, Combo) C->D E Monitor Body Weight Weekly D->E F Euthanize Mice D->F E->D Repeat Daily G Harvest Lungs and Spleen F->G H Homogenize and Plate Serial Dilutions G->H I Incubate Plates (3-4 Weeks) H->I J Enumerate and Analyze CFU Data I->J

Caption: Experimental workflow for an in vivo efficacy study.

G cluster_investigation Troubleshooting Pathway Start Suboptimal Efficacy Observed in In Vivo Study Q1 Was drug formulation prepared correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Remake formulation, ensure solubility and stability) Q1->A1_No No Q2 Was dosing administration consistent and accurate? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Refine gavage technique, verify dose volumes) Q2->A2_No No Q3 Is there PK data confirming adequate drug exposure? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No (Conduct PK study to assess Cmax, AUC, and lung distribution) Q3->A3_No No Q4 Is the animal model and bacterial strain appropriate? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No (Verify Mtb strain sensitivity, review mouse model selection) Q4->A4_No No End Consider alternative hypotheses: - Emergence of resistance - Antagonistic drug-drug interaction A4_Yes->End

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

References

ND-011992 partial inhibition and its experimental implications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ND-011992. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does this compound exhibit only partial inhibition of its target oxidases in our in vitro assays?

A1: The observation of partial inhibition is consistent with published findings.[1] this compound has been shown to only partially inhibit cytochrome bd-I, bd-II, and bo3 oxidases, with approximately 20% residual activity remaining even at saturating concentrations.[1] This characteristic is an intrinsic property of the molecule's interaction with these targets. It is not necessarily indicative of an experimental artifact. When analyzing your dose-response curves, you should expect to see a plateau at a non-zero level of enzyme activity.

Q2: We are observing low bactericidal efficacy of this compound as a standalone agent against Mycobacterium tuberculosis. Is this expected?

A2: Yes, this is an expected outcome. This compound is reported to be ineffective on its own.[2][3] Its primary value lies in its synergistic effect when combined with inhibitors of the cytochrome bcc:aa3 terminal oxidase, such as Q203 (Telacebec).[2][3] The functional redundancy of the two terminal oxidases in mycobacteria allows the bacteria to compensate when only one is inhibited.[3]

Q3: Our dose-response curves for this compound are very steep. What could be the cause?

A3: Steep dose-response curves can be indicative of several phenomena, including stoichiometric inhibition, where the inhibitor concentration is close to the enzyme concentration. This can occur when an inhibitor has a very high affinity for its target. It is also possible that the partial inhibition characteristic of this compound contributes to an unusual curve shape. To investigate this, consider varying the enzyme concentration in your assay; in a stoichiometric inhibition scenario, the IC50 value will vary linearly with the enzyme concentration.[4][5]

Q4: We are seeing variability in our oxygen consumption assay results. What are some common pitfalls?

A4: Variability in oxygen consumption assays can arise from several factors. Ensure that your bacterial cultures are in the same growth phase for each experiment. The density of the bacterial suspension must be consistent across all samples. It is also crucial to properly calibrate your oxygen sensing equipment. When testing this compound in combination with another inhibitor like Q203, ensure that the concentrations of both compounds are accurate and that they are added at the appropriate time points in your protocol.

Q5: Besides cytochrome bd oxidase, are there other known targets of this compound?

A5: Yes, studies in Escherichia coli have shown that this compound also inhibits respiratory complex I (NADH:ubiquinone oxidoreductase) and bo3 oxidase, in addition to bd-I and bd-II oxidases.[1] In fact, it was found to be most potent against complex I in this system.[1] This multi-target nature could have implications for your experimental results and their interpretation.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Respiratory Chain Complexes

Target Enzyme ComplexOrganismIC50 (µM)Degree of Inhibition
Complex IE. coli0.12-
bd-I OxidaseE. coliLow µM rangePartial (~80%)
bd-II OxidaseE. coliLow µM rangePartial (~80%)
bo3 OxidaseE. coliLow µM rangePartial (~80%)

Data synthesized from Kagi et al. (2023).[1]

Table 2: Synergistic Activity of this compound with Q203

OrganismCompoundMIC50 (nM)
M. tuberculosis H37RvQ203 alone3.16
M. tuberculosis H37RvQ203 + this compound0.97

Data from Lee et al. (2021).[2]

Experimental Protocols

Protocol 1: Oxygen Consumption Assay in Mycobacteria

This protocol is a generalized procedure for measuring the effect of this compound on oxygen consumption.

  • Culture Preparation: Grow Mycobacterium species (e.g., M. bovis BCG or M. tuberculosis) to mid-log phase in an appropriate liquid medium.

  • Cell Suspension: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS with 0.05% Tween 80). Resuspend the cells in the assay medium to a standardized optical density (OD).

  • Inhibitor Preparation: Prepare stock solutions of this compound and any synergistic compounds (e.g., Q203) in DMSO. Make serial dilutions to the desired final concentrations.

  • Assay Setup: Add the bacterial suspension to the wells of a 96-well plate or the chamber of an oxygen sensor instrument.

  • Compound Addition: Add the prepared inhibitor solutions to the corresponding wells. Include a DMSO-only vehicle control.

  • Measurement: Seal the plate or chamber and monitor the decrease in oxygen concentration over time using a fluorescent oxygen sensor probe (e.g., methylene blue) or a dedicated instrument like a Seahorse XF Analyzer.

  • Data Analysis: Calculate the rate of oxygen consumption for each condition. Normalize the rates to the vehicle control to determine the percent inhibition.

Protocol 2: Intracellular ATP Level Measurement

This protocol outlines the steps to measure the impact of this compound on bacterial ATP levels.

  • Culture and Treatment: Grow and prepare the bacterial culture as described in Protocol 1. Incubate the cells with the desired concentrations of this compound, a synergistic compound (e.g., Q203), their combination, and a vehicle control for a specified period (e.g., 15 hours).[2]

  • Cell Lysis: After incubation, pellet the cells by centrifugation and discard the supernatant. Lyse the cells using a suitable method to release the intracellular ATP (e.g., by adding a commercial bacterial cell lysis reagent).

  • ATP Quantification: Use a commercial luciferin/luciferase-based ATP assay kit. Add the cell lysate to the assay reagent in a luminometer-compatible plate.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in each sample. Normalize the results to the vehicle control.

Diagrams

G cluster_0 Bacterial Respiratory Chain NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Q_pool Quinone Pool Complex_I->Q_pool Proton_motive_force Proton Motive Force (ATP Synthesis) Complex_I->Proton_motive_force H⁺ pumping Complex_III Complex III (Cytochrome bcc) Q_pool->Complex_III Complex_IV_bd Complex IV (Cytochrome bd oxidase) Q_pool->Complex_IV_bd Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->Proton_motive_force H⁺ pumping Complex_IV_aa3 Complex IV (Cytochrome aa3 oxidase) Cytochrome_c->Complex_IV_aa3 H2O_aa3 H₂O Complex_IV_aa3->H2O_aa3 Complex_IV_aa3->Proton_motive_force H⁺ pumping H2O_bd H₂O Complex_IV_bd->H2O_bd Complex_IV_bd->Proton_motive_force H⁺ pumping O2_aa3 O₂ O2_aa3->Complex_IV_aa3 O2_bd O₂ O2_bd->Complex_IV_bd ND011992 This compound ND011992->Complex_I Inhibition ND011992->Complex_IV_bd Partial Inhibition Q203 Q203 Q203->Complex_III Inhibition G cluster_workflow Experimental Workflow: Assessing Synergy prep_culture 1. Prepare mid-log phase bacterial culture prep_compounds 2. Prepare serial dilutions of this compound and Q203 setup_assay 3. Set up checkerboard assay (e.g., 96-well plate) prep_compounds->setup_assay add_culture 4. Add standardized bacterial suspension to wells setup_assay->add_culture add_compounds 5. Add compounds in a matrix of concentrations add_culture->add_compounds incubate 6. Incubate for a defined period (e.g., 7 days for M.tb) add_compounds->incubate measure_growth 7. Measure bacterial growth (e.g., Resazurin assay or OD) incubate->measure_growth analyze 8. Calculate Fractional Inhibitory Concentration (FIC) Index measure_growth->analyze result Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) analyze->result

References

Validation & Comparative

Validating ND-011992 as a Cytochrome bd Oxidase Specific Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ND-011992 with other known cytochrome bd oxidase inhibitors, offering experimental data and protocols to validate its role as a specific inhibitor of this critical bacterial enzyme. The information presented is intended to aid researchers in the fields of infectious disease, microbiology, and drug discovery in their efforts to develop novel therapeutics targeting bacterial respiration.

Introduction to Cytochrome bd Oxidase Inhibition

Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of many pathogenic bacteria, including Mycobacterium tuberculosis. It plays a crucial role in energy metabolism, particularly under low-oxygen conditions, and contributes to virulence and antibiotic tolerance. Unlike the cytochrome bc1:aa3 oxidase, the other terminal oxidase in mycobacteria, cytochrome bd oxidase is absent in mitochondria, making it an attractive target for selective antibacterial drug development.

This compound has emerged as a promising inhibitor of cytochrome bd oxidase. This guide will objectively compare its performance against other alternatives, namely aurachin D and 2-aryl-quinolones, providing the necessary data and methodologies for its validation.

Comparative Performance of Cytochrome bd Oxidase Inhibitors

The following tables summarize the in vitro activity of this compound and its alternatives against cytochrome bd oxidase and other key respiratory enzymes.

Table 1: In Vitro Inhibitory Activity (IC50) Against Cytochrome bd Oxidase

CompoundOrganismIC50 (µM)Reference
This compound Mycobacterium tuberculosis0.63 (bd-I), 1.3 (bd-II)[1]
Escherichia coli0.63 (bd-I), 1.3 (bd-II)
Aurachin DMycobacterium tuberculosis0.15
Mycobacterium smegmatis~0.4[1]
Escherichia coli0.035 (bd-I)[1]
CK-2-63 (2-aryl-quinolone)Mycobacterium tuberculosis0.003
MTD-403 (2-aryl-quinolone)Mycobacterium tuberculosis0.27[2]

Table 2: Off-Target Inhibitory Activity (IC50) and Minimum Inhibitory Concentration (MIC)

CompoundTarget/OrganismIC50 (µM)MIC (µM)Reference
This compound M. tuberculosis Respiratory Complex I0.12[3]
M. tuberculosis bo3 OxidaseLow µM range[3]
M. tuberculosis H37Rv2.8-4.2[3]
M. bovis BCG (Oxygen Consumption)0.8[3]
Aurachin DMammalian Mitochondrial Complex I & IIIPotent inhibitor[4][5]
Plasmodium falciparum~0.02 (highly active analogs)[6]
Leishmania donovani0.044[7]
Mycobacterium tuberculosis4-8[4]
CK-2-63 (2-aryl-quinolone)Mycobacterium tuberculosis H37Rv3.70[2]
MTD-403 (2-aryl-quinolone)Mycobacterium tuberculosis H37Rv0.27[2]

Table 3: In Vivo Efficacy and Cytotoxicity

CompoundIn Vivo ModelEfficacyCytotoxicity (Cell Line)IC50 (µM)Reference
This compound Acute mouse model of tuberculosis (with Q203)Significant reduction in bacterial load in lungs and spleen compared to Q203 alone.Not explicitly foundNot explicitly found[2]
Aurachin DNot explicitly foundWeak in vivo antibacterial activity reported.L929 mouse fibroblasts1-3 µg/mL[6]
L6 myoblast cells>50[7]
CK-2-63 (2-aryl-quinolone)Mouse model of tuberculosis (with Q203)Modest lowering of lung burden compared to Q203 alone (attributed to high plasma protein binding).Not explicitly foundNot explicitly found[2][8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are protocols for key experiments cited in this guide.

Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption)

This assay measures the rate of oxygen consumption by inverted membrane vesicles (IMVs) containing cytochrome bd oxidase.

Materials:

  • Inverted membrane vesicles (IMVs) from a bacterial strain overexpressing cytochrome bd oxidase (e.g., M. smegmatis ΔqcrCAB).

  • Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4).

  • NADH or a suitable quinol substrate (e.g., decylubiquinol).

  • Inhibitor compound (this compound or alternatives) at various concentrations.

  • An oxygen electrode system (e.g., Clark-type electrode).

  • Inhibitor of the cytochrome bc1:aa3 complex (e.g., Q203 or KCN) to ensure oxygen consumption is solely due to cytochrome bd oxidase.

Procedure:

  • Prepare IMVs from the appropriate bacterial strain.

  • Resuspend IMVs in the assay buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.

  • Add the IMV suspension to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add the cytochrome bc1:aa3 inhibitor and record the baseline oxygen level.

  • Add the inhibitor compound (e.g., this compound) at the desired concentration and incubate for a specified time.

  • Initiate the reaction by adding the substrate (e.g., NADH to a final concentration of 200 µM).

  • Monitor the decrease in oxygen concentration over time.

  • Calculate the rate of oxygen consumption and determine the IC50 value of the inhibitor by testing a range of concentrations.

Whole-Cell ATP Depletion Assay

This assay assesses the impact of the inhibitor on the overall energy metabolism of the bacterial cells.

Materials:

  • Bacterial culture (e.g., M. tuberculosis H37Rv).

  • Growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

  • Inhibitor compound.

  • ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay).

  • Luminometer.

Procedure:

  • Grow a mid-log phase culture of the bacteria.

  • Dilute the culture to a specific OD600 in fresh medium.

  • Add the inhibitor compound at various concentrations to the wells of a microplate.

  • Add the bacterial suspension to the wells.

  • Incubate the plate under appropriate conditions (e.g., 37°C with shaking).

  • At desired time points, take aliquots from each well.

  • Lyse the bacterial cells according to the ATP measurement kit protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of ATP depletion relative to the untreated control.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Materials:

  • Bacterial culture.

  • Growth medium (liquid or solid).

  • Inhibitor compound.

  • Microplates or petri dishes.

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the growth medium.

  • Inoculate the medium with a standardized suspension of the bacteria.

  • Incubate under appropriate conditions for a specified period.

  • The MIC is determined as the lowest concentration of the inhibitor at which no visible growth is observed. For liquid cultures, this can be assessed by measuring the optical density or by using a growth indicator dye like resazurin.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Mycobacterium_Respiratory_Chain cluster_dehydrogenases Dehydrogenases cluster_quinones Menaquinone Pool cluster_terminal_oxidases Terminal Oxidases cluster_inhibitors Inhibitors NDH2 NDH-2 MQ MQ NDH2->MQ e- SDH SDH SDH->MQ e- MQH2 MQH2 MQ->MQH2 Reduction Cyt_bcc_aa3 Cytochrome bcc:aa3 MQH2->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd MQH2->Cyt_bd e- O2 O2 Cyt_bcc_aa3->O2 e- Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force Cyt_bd->O2 e- Cyt_bd->Proton_Motive_Force Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits ND011992 This compound ND011992->Cyt_bd Inhibits AurachinD Aurachin D AurachinD->Cyt_bd Inhibits Arylquinolones 2-Aryl-quinolones Arylquinolones->Cyt_bd Inhibits ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O Reduction Proton_Motive_Force->ATP_Synthase

Caption: Mycobacterial Respiratory Chain and Inhibitor Targets.

Inhibitor_Validation_Workflow Start Start: Identify Putative Inhibitor In_Vitro_Assay In Vitro Enzyme Inhibition Assay (e.g., Oxygen Consumption) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Whole_Cell_Assay Whole-Cell Activity Assay (e.g., MIC, ATP Depletion) Determine_IC50->Whole_Cell_Assay Determine_MIC Determine MIC Value Whole_Cell_Assay->Determine_MIC Specificity_Assay Specificity/Off-Target Assays (e.g., against other respiratory enzymes, mammalian cells) Determine_MIC->Specificity_Assay In_Vivo_Model In Vivo Efficacy Model (e.g., Mouse model of infection) Specificity_Assay->In_Vivo_Model Evaluate_PKPD Evaluate Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo_Model->Evaluate_PKPD Lead_Optimization Lead Optimization Evaluate_PKPD->Lead_Optimization End Validated Inhibitor Evaluate_PKPD->End Lead_Optimization->In_Vitro_Assay Iterate

Caption: General Workflow for Validating a Cytochrome bd Oxidase Inhibitor.

Discussion and Conclusion

This compound presents as a valuable tool for studying the cytochrome bd oxidase of M. tuberculosis. While it demonstrates potent inhibition of this target, it is important to note its activity against other respiratory complexes, such as Complex I. This polypharmacology could be advantageous in a therapeutic context, potentially leading to a more robust antibacterial effect. However, for use as a specific chemical probe to dissect the role of cytochrome bd oxidase, its off-target activities must be considered when interpreting experimental results.

In comparison, aurachin D exhibits high potency against cytochrome bd oxidase but also significant cytotoxicity and inhibition of mammalian mitochondrial complexes, limiting its therapeutic potential. The 2-aryl-quinolones, particularly compounds like CK-2-63, show remarkable potency and specificity for cytochrome bd oxidase in vitro. However, challenges with in vivo efficacy, potentially due to pharmacokinetic properties like plasma protein binding, highlight the importance of further optimization for this class of inhibitors.

A key finding across all evaluated inhibitors is the synergistic or additive bactericidal effect when combined with inhibitors of the cytochrome bc1:aa3 complex, such as Q203. This dual-targeting strategy effectively shuts down the two parallel branches of the mycobacterial respiratory chain, leading to a more profound disruption of energy metabolism and enhanced bacterial killing. This approach holds significant promise for the development of novel combination therapies for tuberculosis.

References

Cross-Validation of ND-011992's Effect on Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytochrome bd oxidase inhibitor ND-011992's performance against various bacterial strains, alongside other alternative inhibitors. The information is supported by experimental data to offer an objective overview for research and drug development purposes.

Introduction to this compound

This compound is a quinazoline-based compound identified as a putative inhibitor of cytochrome bd oxidase, a terminal oxidase in the electron transport chain of many prokaryotes.[1][2] This enzyme is crucial for bacterial respiration, especially under low-oxygen conditions, and contributes to the virulence of several pathogenic bacteria.[3][4] As cytochrome bd oxidase is absent in human mitochondria, it presents an attractive target for the development of novel antibacterial agents.[3]

This compound has shown particular promise in its synergistic activity with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 terminal oxidase in Mycobacterium tuberculosis.[2][5] While this compound alone demonstrates limited efficacy against this bacterium, its combination with Q203 leads to a potent bactericidal effect by simultaneously blocking both terminal oxidases, thereby inhibiting cellular respiration and ATP synthesis.[1][5]

This guide aims to cross-validate the effects of this compound by comparing its activity against different bacterial species and contrasting its performance with other known cytochrome bd oxidase inhibitors.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of cytochrome bd oxidase.[1][5] In bacteria such as Mycobacterium tuberculosis, which possess two terminal oxidases (cytochrome bcc:aa3 and cytochrome bd), the inhibition of only one is often not sufficient to eliminate the pathogen due to functional redundancy.[5][6] Q203 specifically inhibits the cytochrome bcc:aa3 complex.[6] By inhibiting the alternative terminal oxidase, cytochrome bd, this compound creates a synthetic lethal interaction with Q203, leading to a complete shutdown of aerobic respiration and subsequent bacterial death.[5][6]

Studies on Escherichia coli have revealed that this compound may have a broader inhibitory profile, also affecting respiratory complex I and bo3 oxidase, with the most potent inhibition observed against complex I.[7]

cluster_etc Bacterial Electron Transport Chain cluster_inhibitors Inhibitor Action NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Quinone_pool Quinone Pool Complex_I->Quinone_pool e- Proton_gradient Proton Gradient Complex_I->Proton_gradient bcc_aa3 Cytochrome bcc:aa3 Oxidase Quinone_pool->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase Quinone_pool->bd_oxidase e- Oxygen O2 bcc_aa3->Oxygen e- -> H2O bcc_aa3->Proton_gradient bd_oxidase->Oxygen e- -> H2O bd_oxidase->Proton_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_gradient->ATP_Synthase H+ ND011992 This compound ND011992->Complex_I Also Inhibits (in E. coli) ND011992->bd_oxidase Inhibits Q203 Q203 (Telacebec) Q203->bcc_aa3 Inhibits

Caption: Proposed mechanism of action of this compound in combination with Q203.

Comparative Efficacy Data

The following tables summarize the known quantitative data for this compound and other cytochrome bd oxidase inhibitors against various bacterial strains.

Table 1: In Vitro Activity of this compound

Bacterial SpeciesStrainAssay TypeParameterValue (µM)Notes
Mycobacterium tuberculosisH37RvGrowth InhibitionIC502.8 - 4.2In combination with Q203 for ATP depletion.[5]
Mycobacterium bovisBCGATP DepletionIC500.5 - 1.6In the presence of Q203.[5]
Escherichia coli-Enzyme InhibitionIC50 (Complex I)0.12[7]
Escherichia coli-Enzyme InhibitionIC50 (bo3 oxidase)-Low micromolar range.[7]
Escherichia coli-Enzyme InhibitionIC50 (bd-I oxidase)0.63[7]
Escherichia coli-Enzyme InhibitionIC50 (bd-II oxidase)1.3[7]

Table 2: Synergistic Activity of this compound with Q203 against M. tuberculosis

Strain TypeParameterValue
Pan-susceptible clinical isolatesMIC≤ 0.2 - 1 µM
Multi-drug resistant (MDR) isolatesMIC≤ 1 µM
Extensively drug-resistant (XDR) isolatesMIC≤ 1 µM
M. bovis BCGFIC Index0.01
M. tuberculosisFIC Index0.16

Table 3: In Vitro Activity of Alternative Cytochrome bd Oxidase Inhibitors

CompoundBacterial SpeciesStrainParameterValue (µM)
Quinestrol Escherichia coli"bd-I only"IC50 (growth)0.2 ± 0.07
Staphylococcus aureus (MRSA)Wild-typeIC50 (growth)27.0 ± 5.4
Staphylococcus aureus (MRSA)"bd only"IC50 (growth)6.0 ± 1.2
Staphylococcus aureus (MRSA)Wild-typeLC509.3 ± 1.9
Aurachin D Bacillus subtilisMIC0.15 µg/mL
Gram-negative species-Weak inhibitory effect
CK-2-63 Mycobacterium tuberculosisH37RvIC50 (growth)3.70

Note: Direct comparative data for this compound against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is not currently available in the public domain. The data for alternative inhibitors is provided for context regarding the potential broader spectrum of this class of compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound and related compounds.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound and Q203 (or other comparator agents)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate and serial twofold dilutions of Q203 along the y-axis.

  • The final volume in each well should be 100 µL, containing a combination of the two drugs at various concentrations. Include wells with each drug alone as controls.

  • Inoculate each well with 100 µL of the prepared bacterial suspension (final volume 200 µL).

  • Incubate the plates at 37°C for 24-48 hours.

  • After incubation, add resazurin to each well and incubate for a further 4-6 hours. A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that prevents a color change.

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Bacterial Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of antimicrobial compounds on bacterial respiration.

Materials:

  • 96-well plate compatible with a fluorescence plate reader

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Oxygen-sensitive fluorescent probe (e.g., MitoXpress-Xtra)

  • Mineral oil

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Dispense 100 µL of bacterial suspension into the wells of the 96-well plate.

  • Add the test compounds (this compound, Q203, or their combination) at desired concentrations. Include untreated controls.

  • Add 10 µL of the oxygen-sensitive probe to each well.

  • Carefully overlay each well with 100 µL of mineral oil to prevent atmospheric oxygen from dissolving into the medium.

  • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the probe.

  • Measure the fluorescence kinetically over several hours at 37°C.

  • As bacteria respire, they consume oxygen, leading to an increase in the fluorescence signal of the probe. The rate of this increase is proportional to the OCR.

  • Plot the fluorescence signal over time to obtain OCR profiles for each condition. Compare the OCR of treated samples to the untreated control to determine the inhibitory effect on respiration.

cluster_workflow Cross-Validation Experimental Workflow start Select Bacterial Strains (e.g., M. tuberculosis, E. coli, S. aureus) mic Determine MIC of this compound and Comparator Agents start->mic checkerboard Perform Checkerboard Synergy Assay (this compound + Q203) mic->checkerboard ocr Measure Oxygen Consumption Rate (OCR) with Inhibitors mic->ocr data_analysis Analyze and Compare MIC, FIC, and OCR data checkerboard->data_analysis ocr->data_analysis conclusion Draw Conclusions on Cross-Strain Efficacy and Synergy data_analysis->conclusion

Caption: A logical workflow for the cross-validation of this compound's effects.

Conclusion

This compound is a promising cytochrome bd oxidase inhibitor, particularly when used in combination with inhibitors of the cytochrome bcc:aa3 complex, such as Q203, for the treatment of Mycobacterium tuberculosis infections.[5] Its activity against both drug-susceptible and drug-resistant strains of M. tuberculosis highlights its potential as part of a novel therapeutic strategy.[5]

The cross-validation of this compound's efficacy against a broader range of bacterial pathogens is still in its early stages. While data on its activity against E. coli respiratory complexes suggests a wider spectrum of inhibition, further studies are required to determine its clinical relevance for other bacterial infections.[7] The demonstrated activity of other cytochrome bd oxidase inhibitors, such as quinestrol against MRSA, suggests that this class of compounds holds potential for treating infections caused by Gram-positive pathogens.[8]

Future research should focus on evaluating the in vitro and in vivo efficacy of this compound against a panel of clinically relevant bacteria, including the ESKAPE pathogens. Such studies will be crucial in defining the full therapeutic potential of this compound and its analogs.

References

A Comparative Guide to the Structure-Activity Relationship of ND-011992 and its Analogues as Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic agents that act on new molecular targets. One such promising target is the electron transport chain, which is crucial for cellular respiration and energy production in Mtb. The respiratory chain of Mtb is branched, with two terminal oxidases: the cytochrome bcc:aa3 supercomplex and cytochrome bd oxidase. While inhibitors of the cytochrome bcc:aa3 complex, such as the clinical candidate Q203 (Telacebec), have been developed, their efficacy is limited by the functional redundancy of cytochrome bd oxidase.[1][2][3][4] This has spurred the discovery and optimization of cytochrome bd oxidase inhibitors, with ND-011992 and its analogues emerging as a promising class of compounds.

This compound, a quinazoline-based compound, has been identified as an inhibitor of cytochrome bd oxidase.[1] While it shows weak activity on its own, it acts synergistically with cytochrome bcc:aa3 inhibitors to achieve a bactericidal effect against both replicating and non-replicating Mtb.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of N-phenethyl-quinazolin-4-yl-amine analogues, a class of compounds related to this compound, against different mycobacterial strains. The data highlights the impact of substitutions on the quinazoline and phenethyl moieties on the inhibitory activity. The activity is presented as the half-maximal inhibitory concentration (IC50) from an ATP depletion assay, both in the presence and absence of the cytochrome bcc:aa3 inhibitor Q203, to demonstrate specific targeting of cytochrome bd oxidase.

Table 1: In Vitro Activity of N-Phenethyl-Quinazolin-4-yl-Amine Analogues [5]

CompoundRR'M. bovis BCG IC50 (µM)Mtb H37Rv IC50 (µM)Mtb N0145 IC50 (µM)M. bovis BCG + Q203 (0.1 µM) IC50 (µM)Mtb H37Rv + Q203 (0.1 µM) IC50 (µM)Mtb N0145 + Q203 (0.1 µM) IC50 (µM)
3 HH1127>251127>25
8a Hp-Cl1.910111.91011
12a Hp-tert-butyl0.85.86.50.85.86.5
7a Hp-OCF32.111132.11113
16a 6-Fp-OCF313>25>2513>25>25
17a 6-CH3p-OCF37.522257.52225
18a 6-OCH3p-OCF327>25>2527>25>25
19a 7-Fp-OCF31.88.59.11.88.59.1
21a 7-Brp-OCF33.512143.51214
Aurachin D --1.57.58.11.57.58.1

Mtb N0145 is a clinical isolate. Aurachin D is a known natural product inhibitor of cytochrome bd oxidase.

Structure-Activity Relationship Insights:

  • Substitution on the Phenethyl Ring (R'): Modifications to the para-position of the phenethyl ring significantly influence activity. A para-chloro substitution (8a) improves potency compared to the unsubstituted analogue (3). The introduction of a bulky tert-butyl group (12a) leads to the most potent compound in this series, with activity comparable to the natural product inhibitor aurachin D.[5] The para-trifluoromethoxy group (7a) also confers good activity.[3]

  • Substitution on the Quinazoline Ring (R): The position and nature of substituents on the quinazoline core are critical. For analogues with a para-trifluoromethoxy phenethyl group, substitutions at the 6-position (16a, 17a, 18a) generally lead to diminished or weak activity.[3] In contrast, substitutions at the 7-position show more promise. A 7-fluoro substituent (19a) results in good activity against all tested strains, while a 7-bromo group (21a) also maintains reasonable potency.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound and its analogues.

1. ATP Depletion Assay

This whole-cell assay measures the intracellular ATP levels in mycobacteria upon compound treatment, indicating the inhibition of cellular respiration.

  • Bacterial Strains and Culture Conditions: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a clinical isolate are cultured in appropriate media (e.g., 7H9 broth supplemented with OADC) to mid-log phase.

  • Assay Procedure:

    • Bacterial cultures are harvested, washed, and resuspended in assay buffer.

    • The cell suspension is added to a 96-well plate.

    • Compounds are added to the wells at various concentrations, both in the presence and absence of a fixed concentration of Q203 (e.g., 0.1 µM).

    • The plates are incubated for a defined period (e.g., 24 hours) at 37°C.

    • After incubation, a reagent to lyse the cells and stabilize ATP (e.g., BacTiter-Glo™) is added.

    • Luminescence, which is proportional to the ATP concentration, is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of ATP depletion against the compound concentration.[5]

2. Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of inhibitors on the respiratory activity of mycobacteria.

  • Instrumentation: A Seahorse XF Analyzer or a similar instrument is used to measure real-time oxygen consumption.

  • Assay Procedure:

    • Mycobacterial cells are grown to mid-log phase and seeded onto a specialized microplate.

    • The plate is incubated to allow the cells to adhere.

    • The growth medium is replaced with an assay medium.

    • Baseline OCR is measured.

    • Inhibitors (e.g., this compound analogue, Q203, or a combination) are sequentially injected into the wells.

    • Changes in OCR are monitored in real-time to determine the inhibitory effect on respiration.[6]

3. Synthesis of N-Phenethyl-Quinazolin-4-yl-Amine Analogues

A general synthetic route for the preparation of the quinazoline analogues is outlined below.

G cluster_0 Synthesis of Quinazoline Core cluster_1 Chlorination cluster_2 Nucleophilic Substitution Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone Substituted Quinazolin-4-one Anthranilic_Acid->Quinazolinone Heat Formamide Formamide Formamide->Quinazolinone Quinazolinone_2 Substituted Quinazolin-4-one Chloroquinazoline 4-Chloro-substituted quinazoline Quinazolinone_2->Chloroquinazoline SOCl2 SOCl2 or POCl3 SOCl2->Chloroquinazoline Chloroquinazoline_2 4-Chloro-substituted quinazoline Final_Product N-Phenethyl-quinazolin- 4-yl-amine Analogue Chloroquinazoline_2->Final_Product Phenethylamine Substituted Phenethylamine Phenethylamine->Final_Product Base, Solvent

Caption: General synthetic scheme for N-phenethyl-quinazolin-4-yl-amine analogues.

Signaling Pathways and Experimental Workflows

Mycobacterial Respiratory Chain and Inhibitor Action

The following diagram illustrates the branched electron transport chain in Mycobacterium tuberculosis and the sites of action for Q203 and the cytochrome bd oxidase inhibitors like this compound and its analogues.

G cluster_inhibitors Inhibitor Action NADH NADH Complex_I Complex I (NDH-1/NDH-2) NADH->Complex_I Succinate Succinate Complex_II Complex II (Sdh) Succinate->Complex_II Menaquinone_Pool Menaquinone Pool Complex_I->Menaquinone_Pool Proton_Motive_Force Proton Motive Force Complex_I->Proton_Motive_Force H+ Complex_II->Menaquinone_Pool Complex_III Cytochrome bcc:aa3 (Complex III/IV) Menaquinone_Pool->Complex_III Complex_IV_bd Cytochrome bd Oxidase Menaquinone_Pool->Complex_IV_bd Oxygen O2 Complex_III->Oxygen Complex_III->Proton_Motive_Force H+ Complex_IV_bd->Oxygen Complex_IV_bd->Proton_Motive_Force H+ Water H2O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase H+ Q203 Q203 Q203->Complex_III Inhibits ND011992 This compound & Analogues ND011992->Complex_IV_bd Inhibits G Start Start: Compound Library Primary_Screen Primary Screen: Whole-cell ATP Depletion Assay (with and without Q203) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing synergistic ATP depletion with Q203 Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies OCR Oxygen Consumption Rate Assay Secondary_Assays->OCR MIC_Determination MIC Determination vs. WT and Knockout Strains Secondary_Assays->MIC_Determination Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., mouse model) Lead_Optimization->In_Vivo_Efficacy End End: Preclinical Candidate In_Vivo_Efficacy->End

References

Dual Inhibition of Respiratory Oxidases: A Synergistic Approach to Combat Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synergistic Action of ND-011992 and Q203

For researchers, scientists, and drug development professionals at the forefront of the fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates innovative therapeutic strategies. This guide provides a comprehensive analysis of the synergistic combination of this compound and Q203, two investigational compounds that target the respiratory chain of Mycobacterium tuberculosis (Mtb). By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to facilitate a deeper understanding of this promising anti-tubercular strategy.

Overcoming Therapeutic Stagnation in Tuberculosis Treatment

The current standard of care for drug-susceptible TB involves a multi-drug regimen, typically including isoniazid and rifampin, that is effective but lengthy. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has severely limited treatment options, demanding novel approaches. One such avenue is the targeting of Mtb's energy metabolism, a critical pathway for both replicating and non-replicating, persistent bacteria.

Q203 (Telacebec), a clinical-stage drug candidate, inhibits the cytochrome bcc:aa3 terminal oxidase, a key component of the Mtb respiratory chain. However, its efficacy is limited by the bacterium's ability to utilize a functionally redundant terminal oxidase, the cytochrome bd oxidase, rendering Q203 bacteriostatic rather than bactericidal. This functional redundancy has been a significant hurdle in the development of respiratory chain inhibitors as standalone therapies.

This compound emerges as a potent inhibitor of the cytochrome bd oxidase. While demonstrating minimal activity on its own, its true potential is unlocked when combined with Q203. This dual-inhibitor approach effectively shuts down the two main terminal branches of the electron transport chain, leading to a synergistic and bactericidal effect.

Quantitative Analysis of Synergistic Efficacy

The synergy between this compound and Q203 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings that underscore the potentiation of Q203's activity by this compound.

Parameter Organism This compound Alone Q203 Alone This compound + Q203 Reference
IC₅₀ for ATP Depletion M. bovis BCG> 50 µM-0.5 - 1.6 µM (in the presence of Q203)[1][2]
IC₅₀ for ATP Depletion M. tuberculosis H37Rv> 50 µM-2.8 - 4.2 µM (in the presence of Q203)[1][2]
Fractional Inhibitory Concentration (FIC) Index M. bovis BCG--0.01[1][2]
Fractional Inhibitory Concentration (FIC) Index M. tuberculosis H37Rv--0.16[1][2]
Q203 MIC₅₀ M. tuberculosis H37Rv-3.16 nM0.97 nM (in the presence of this compound)[3]
Table 1: In Vitro Synergistic Activity of this compound and Q203.[1][2][3]
Parameter Treatment Group Log₁₀ CFU Reduction vs. Untreated Control Significance (p-value) Reference
Bacterial Load in Lungs This compound AloneNo significant reduction-[4]
Q203 AloneSignificant reduction-[4]
This compound + Q203Significantly greater reduction than Q203 alone< 0.05[4]
Bacterial Load in Spleen This compound + Q203Significantly greater reduction than Q203 alone< 0.05[4]
Table 2: In Vivo Efficacy of this compound and Q203 Combination in a Mouse Model of Tuberculosis.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to validate the synergistic effect of this compound and Q203.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard method to assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and Q203 against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv or other relevant strains.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • This compound and Q203 stock solutions in DMSO.

  • 96-well microtiter plates.

  • Resazurin sodium salt solution.

Procedure:

  • Prepare serial dilutions of this compound horizontally and Q203 vertically in a 96-well plate containing 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include wells with each drug alone as controls, as well as a drug-free growth control.

  • Incubate the plates at 37°C for 7-14 days.

  • Following incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that prevents the color change.

  • The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy is defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of the drug combination on the respiratory activity of M. tuberculosis.

Objective: To quantify the inhibition of oxygen consumption by this compound and Q203, alone and in combination.

Materials:

  • M. tuberculosis H37Rv.

  • Seahorse XFe96 Extracellular Flux Analyzer.

  • XF cell culture microplates.

  • Cell-Tak to adhere the bacteria to the plate.

  • Unbuffered 7H9 medium.

  • This compound and Q203.

Procedure:

  • Coat the wells of an XF cell culture microplate with Cell-Tak.

  • Seed the wells with M. tuberculosis at a density of approximately 2 x 10⁶ bacilli per well.

  • Replace the culture medium with unbuffered 7H9 medium and allow the bacteria to equilibrate.

  • Measure the basal oxygen consumption rate (OCR) using the Seahorse XFe96 analyzer.

  • Inject this compound, Q203, or the combination into the wells at the desired concentrations.

  • Monitor the OCR in real-time to determine the effect of the compounds on mycobacterial respiration.

  • Data is normalized to the basal OCR before drug injection.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

Objective: To assess the in vivo efficacy of the this compound and Q203 combination in reducing the bacterial burden in an acute mouse model of tuberculosis.

Materials:

  • BALB/c or other susceptible mouse strains.

  • M. tuberculosis H37Rv.

  • This compound and Q203 formulated for oral gavage.

Procedure:

  • Infect mice intranasally or via aerosol with a high dose of M. tuberculosis.

  • Initiate drug treatment at a specified time point post-infection (e.g., 5 days).

  • Administer this compound alone, Q203 alone, or the combination of both drugs daily via oral gavage for a defined period (e.g., 5 doses).

  • Include an untreated control group.

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates to enumerate the colony-forming units (CFU).

  • Compare the bacterial loads between the different treatment groups to determine the efficacy of the drug combination.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_etc Mycobacterial Electron Transport Chain cluster_inhibitors Inhibitors NADH NADH Dehydrogenase (NDH-2) Menaquinone Menaquinone Pool NADH->Menaquinone Succinate Succinate Dehydrogenase (SDH) Succinate->Menaquinone Cyt_bcc_aa3 Cytochrome bcc:aa3 Terminal Oxidase Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Terminal Oxidase Menaquinone->Cyt_bd Oxygen O₂ Cyt_bcc_aa3->Oxygen Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force H⁺ pumping Cyt_bd->Oxygen ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Inhibits ND_011992 This compound ND_011992->Cyt_bd Inhibits

Figure 1: Mechanism of synergistic action of this compound and Q203.

cluster_workflow In Vivo Efficacy Experimental Workflow Infection Infection of Mice with M. tuberculosis Treatment Drug Administration (this compound, Q203, Combination, Control) Infection->Treatment 5 days Harvest Harvest Lungs and Spleens Treatment->Harvest After 5 doses Homogenize Homogenization of Organs Harvest->Homogenize Plating Serial Dilution and Plating Homogenize->Plating Incubation Incubation of Plates Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count Analysis Data Analysis and Comparison CFU_Count->Analysis

References

Comparative Analysis of ND-011992: A Dual Inhibitor of Complex I and Cytochrome bd Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ND-011992 has emerged as a noteworthy small molecule inhibitor targeting bacterial respiratory chains, demonstrating a dual inhibitory action against both NADH:quinone oxidoreductase (Complex I) and cytochrome bd oxidase. This guide provides a comprehensive comparative analysis of this compound's inhibitory effects on these two distinct enzyme complexes, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Executive Summary

This compound demonstrates potent inhibition of bacterial respiratory Complex I and also targets cytochrome bd-type quinol oxidases.[1][2] Experimental data from studies on Escherichia coli reveal that this compound exhibits its strongest inhibitory activity against Complex I, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[2] While also inhibiting bd-I and bd-II oxidases, the IC50 values are in the low micromolar range, indicating a less potent, yet significant, interaction.[2] This dual-targeting capability makes this compound a valuable tool for studying bacterial bioenergetics and a potential candidate for novel antimicrobial strategies, particularly in combination with other respiratory inhibitors.[3][4]

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound on Complex I and bd oxidases from E. coli.

Target EnzymeOrganismIC50 (µM)Reference
Complex I E. coli0.12 Kagi et al., 2023[2]
bd-I Oxidase E. coliLow µM rangeKagi et al., 2023[2]
bd-II Oxidase E. coliLow µM rangeKagi et al., 2023[2]
bo3 Oxidase E. coliLow µM rangeKagi et al., 2023[2]

Signaling and Inhibition Pathways

The diagrams below illustrate the bacterial respiratory chain, highlighting the points of inhibition by this compound, and a generalized workflow for assessing respiratory chain inhibitors.

cluster_0 Bacterial Respiratory Chain NADH NADH ComplexI Complex I (NADH:quinone oxidoreductase) NADH->ComplexI e⁻ QuinonePool Quinone Pool (UQ/MQ) ComplexI->QuinonePool e⁻ ProtonMotiveForce Proton-Motive Force (ATP Synthesis) ComplexI->ProtonMotiveForce bd_oxidase cytochrome bd oxidase QuinonePool->bd_oxidase e⁻ bo3_oxidase cytochrome bo3 oxidase QuinonePool->bo3_oxidase e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->QuinonePool e⁻ Oxygen O₂ bd_oxidase->Oxygen e⁻ bd_oxidase->ProtonMotiveForce bo3_oxidase->Oxygen e⁻ bo3_oxidase->ProtonMotiveForce H2O H₂O Oxygen->H2O ND_011992_C1 This compound ND_011992_C1->ComplexI ND_011992_bd This compound ND_011992_bd->bd_oxidase cluster_1 Experimental Workflow for Inhibitor Analysis Start Start: Isolate Membranes or Purify Enzymes Assay_Setup Set up Enzyme Assay (e.g., NADH oxidation for Complex I) Start->Assay_Setup OCR_Assay Whole-Cell Oxygen Consumption Rate Assay Start->OCR_Assay Add_Inhibitor Add this compound (Varying Concentrations) Assay_Setup->Add_Inhibitor Measure_Activity Measure Enzyme Activity (Spectrophotometrically) Add_Inhibitor->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End: Comparative Analysis Calculate_IC50->End Add_Inhibitor_OCR Add this compound (with/without other inhibitors) OCR_Assay->Add_Inhibitor_OCR Measure_OCR Measure Oxygen Consumption (e.g., MitoXpress) Add_Inhibitor_OCR->Measure_OCR Analyze_Synergy Analyze Synergistic Effects Measure_OCR->Analyze_Synergy Analyze_Synergy->End

References

Assessing the Resistance Profile of ND-011992 in Mycobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profile of the novel anti-tubercular candidate ND-011992, in combination with Q203 (Telacebec), against other established anti-mycobacterial agents. The data presented is compiled from published experimental studies to assist in the evaluation of its potential role in combating drug-resistant Mycobacterium tuberculosis.

Executive Summary

This compound is an inhibitor of the cytochrome bd oxidase, a key component of the mycobacterial respiratory chain. While ineffective on its own, it exhibits potent bactericidal activity against Mycobacterium tuberculosis when used in synergy with Q203, an inhibitor of the cytochrome bcc:aa3 terminal oxidase. This dual inhibition of the respiratory pathway presents a promising strategy against drug-resistant strains.[1][2] The combination of this compound and Q203 demonstrates a low frequency of resistance development. Notably, resistance to the combination is primarily driven by mutations in the target of Q203, with escape mutants remaining susceptible to this compound.[3]

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of the this compound and Q203 combination against various M. tuberculosis strains, alongside the typical MIC ranges for first-line anti-tubercular drugs.

Table 1: In Vitro Activity of this compound in Combination with Q203 against M. tuberculosis

Compound/CombinationStrainMIC₅₀ (µM)Assay Principle
This compound + Q203 (100 nM)H37Rv0.97 nM (for Q203)Growth Inhibition
This compound + Q203H37RvIC₅₀: 2.8-4.2 µM (for this compound)ATP Depletion
This compound + Q203M. bovis BCGIC₅₀: 0.5-1.6 µM (for this compound)ATP Depletion
This compound + Q203 (100 nM)Pan-susceptible clinical isolates0.12 - 0.25 µM (for this compound)Agar Plate MIC
This compound + Q203 (100 nM)Drug-resistant clinical isolates0.12 - 0.5 µM (for this compound)Agar Plate MIC

Data sourced from Lee et al., 2021.[1]

Table 2: Typical MIC Ranges for First-Line Anti-Tuberculosis Drugs against M. tuberculosis

DrugSusceptible Strains (µg/mL)Resistant Strains (µg/mL)
Isoniazid0.02 - 0.2> 1.0
Rifampicin0.05 - 0.5> 2.0
Ethambutol0.5 - 2.0> 5.0
Pyrazinamide12.5 - 100> 100

Note: These are typical ranges and can vary between studies and specific strains.

Table 3: Frequency of Resistance

Drug/CombinationStrainFrequency of Resistance
This compound + Q203M. tuberculosis H37Rv ΔcydABNot significantly different from Q203 alone
This compoundM. bovis BCG< 3.7 x 10⁻¹⁰
RifampicinM. tuberculosis H37Rv ΔcydABComparable to Q203 + this compound

Data sourced from Lee et al., 2021.[1][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination in mycobacteria.

a. Inoculum Preparation:

  • Mycobacterium tuberculosis is cultured on solid medium (e.g., Middlebrook 7H11 agar) at 37°C.

  • Colonies are collected and suspended in sterile water with glass beads.

  • The suspension is vortexed to create a homogenous mixture.

  • The turbidity is adjusted to a 0.5 McFarland standard.

  • The suspension is then diluted to achieve a final inoculum of approximately 10⁵ CFU/mL in Middlebrook 7H9 broth supplemented with 10% OADC.[4]

b. Plate Preparation and Incubation:

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • 100 µL of the prepared inoculum is added to each well.

  • The plates are sealed and incubated at 37°C.

c. Reading and Interpretation:

  • Growth is visually assessed after a defined incubation period (typically 7-21 days).

  • The MIC is defined as the lowest concentration of the drug that inhibits visible growth.[4]

Agar Plate MIC Assay for this compound + Q203 Combination

This method was utilized in the key study evaluating this compound.

a. Plate Preparation:

  • Middlebrook 7H11 agar is supplemented with 10% OADC and 0.5% glycerol.

  • A fixed concentration of Q203 (e.g., 100 nM) is added to the molten agar.

  • Serial dilutions of this compound are also incorporated into the agar before pouring the plates.

b. Inoculation and Incubation:

  • A culture of M. tuberculosis is prepared and diluted.

  • A small volume of the diluted culture is spotted onto the surface of the agar plates.

  • Plates are incubated at 37°C for 3-4 weeks.

c. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of this compound that prevents visible bacterial growth in the presence of Q203.[1]

Determination of Frequency of Resistance

a. Culture Preparation:

  • Multiple independent cultures of M. tuberculosis are grown to a specific optical density.

b. Plating:

  • Aliquots of each culture are plated onto Middlebrook 7H11 agar containing the selective drug(s) at a concentration several times the MIC.

  • Serial dilutions of the cultures are also plated on drug-free agar to determine the total viable cell count.

c. Incubation and Counting:

  • Plates are incubated at 37°C until colonies are visible (3-4 weeks).

  • The number of resistant colonies on the drug-containing plates and the total number of viable cells on the drug-free plates are counted.

d. Calculation:

  • The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells.[1]

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay start Start with M. tuberculosis culture harvest Harvest colonies start->harvest suspend Suspend in sterile water with glass beads harvest->suspend vortex Vortex to homogenize suspend->vortex adjust Adjust to 0.5 McFarland turbidity vortex->adjust dilute Dilute to final inoculum concentration adjust->dilute prepare_plate Prepare 96-well plate with serial drug dilutions dilute->prepare_plate add_inoculum Add inoculum to each well prepare_plate->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_results Visually assess growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling_Pathway_Inhibition cluster_cytochromes Terminal Oxidases ETC Mycobacterial Electron Transport Chain bcc_aa3 Cytochrome bcc:aa3 ETC->bcc_aa3 bd_oxidase Cytochrome bd Oxidase ETC->bd_oxidase ATP_Synthase ATP Synthase bcc_aa3->ATP_Synthase bd_oxidase->ATP_Synthase Q203 Q203 (Telacebec) Q203->bcc_aa3 Inhibits ND011992 This compound ND011992->bd_oxidase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Dual inhibition of mycobacterial terminal oxidases by this compound and Q203.

References

Safety Operating Guide

Navigating the Safe Disposal of ND-011992: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel cytochrome bd oxidase inhibitor, ND-011992, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste, fostering a culture of safety and compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the chemical properties of the parent compound, quinazoline, and best practices for the disposal of analogous heterocyclic compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, a thorough risk assessment should be conducted. Based on the known hazards of quinazoline derivatives, this compound should be handled with caution.

A. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

B. Spill Response

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from outside the immediate spill zone.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

II. This compound Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first step in a compliant waste management plan.

  • Solid Waste: Includes unused this compound, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, and bench paper), and spill cleanup materials.

  • Liquid Waste: Includes solutions containing this compound. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

Step 2: Containerization and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: this compound

    • The primary hazard(s) (e.g., "Toxic," "Irritant"), based on available data for similar compounds.[1]

    • An accumulation start date.

Step 3: Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials.

Step 4: Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. The preferred method of disposal for this type of chemical waste is high-temperature incineration.[2]

III. Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management through licensed contractors is the standard and accepted "protocol." The key procedural steps are outlined in the disposal workflow diagram below.

IV. Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following diagrams illustrate the key workflows and logical relationships.

cluster_0 On-Site Waste Handling cluster_1 Off-Site Disposal A Generation of this compound Waste (Solid & Liquid) B Segregate Waste A->B C Select & Label Container B->C D Store in Designated Secondary Containment C->D E Contact EHS or Licensed Contractor D->E F Waste Pickup E->F G High-Temperature Incineration F->G

References

Essential Safety and Logistical Information for Handling ND-011992

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ND-011992 is publicly available. The following guidance is based on the safety profile of the parent compound, quinazoline, and general best practices for handling potentially hazardous research chemicals. Researchers must consult the specific SDS provided by the manufacturer for definitive safety information.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a quinazoline-type inhibitor of quinone reductases and quinol oxidases.[1] While the exact toxicity of this compound is not documented in the provided search results, quinazoline and its derivatives are considered hazardous substances.[2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

A summary of recommended PPE for handling this compound, based on the potential hazards of quinazoline compounds, is provided in the table below.

Protection Type Equipment Specification
Eye Protection Chemical safety goggles and a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice, but compatibility should be verified. Inspect gloves for any signs of degradation or perforation before use.[4]
Body Protection Laboratory coat or chemical-resistant apronShould be fully buttoned.[3]
Respiratory Protection Certified respiratorRecommended when handling the compound as a powder outside of a fume hood or if aerosolization is possible.[4]

II. Emergency Procedures

In the event of exposure to this compound, immediate action is critical. The following table outlines the recommended first-aid measures.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

III. Spill and Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. If the substance is volatile or a powder, prevent its spread.

  • Use Appropriate PPE: Wear the full recommended PPE as outlined in the table above.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • Labeling and Storage: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The label must clearly indicate "Hazardous Waste" and the chemical name. Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Disposal Method: Disposal must be conducted through a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is the preferred method. Do not dispose of this chemical down the drain or in the regular trash.[4]

IV. Experimental Protocol and Workflow

This compound has been identified as an inhibitor of respiratory complex I and both bd-I and bd-II oxidases in E. coli.[1] A typical experimental workflow to determine the inhibitory concentration (IC50) of this compound on these enzyme complexes would involve the following steps.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_membranes Prepare E. coli Membranes add_membranes Add Membranes to Assay Buffer prep_membranes->add_membranes prep_nd011992 Prepare this compound Stock Solution add_inhibitor Add Varying Concentrations of this compound prep_nd011992->add_inhibitor add_membranes->add_inhibitor initiate_reaction Initiate Reaction (e.g., add NADH) add_inhibitor->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Oxygen Consumption) initiate_reaction->measure_activity plot_data Plot Activity vs. Inhibitor Concentration measure_activity->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

V. Signaling Pathway Inhibition

This compound acts on the bacterial respiratory chain by inhibiting key enzyme complexes. This disrupts the normal flow of electrons and subsequent energy production. The inhibitory action of this compound can be visualized as follows.

signaling_pathway NADH NADH ComplexI Respiratory Complex I NADH->ComplexI QuinonePool Quinone Pool ComplexI->QuinonePool bd_I bd-I Oxidase QuinonePool->bd_I bd_II bd-II Oxidase QuinonePool->bd_II Water H2O bd_I->Water bd_II->Water Oxygen O2 Oxygen->bd_I Oxygen->bd_II ND011992 This compound ND011992->ComplexI ND011992->bd_I ND011992->bd_II

Caption: Inhibition of bacterial respiratory chain by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.